Bosutinib hydrate
Descripción
Bosutinib Monohydrate is the monohydrate form of bosutinib, a synthetic quinolone derivative and dual kinase inhibitor that targets both Abl and Src kinases with potential antineoplastic activity. Unlike imatinib, bosutinib inhibits the autophosphorylation of both Abl and Src kinases, resulting in inhibition of cell growth and apoptosis. Because of the dual mechanism of action, this agent may have activity in resistant CML disease, other myeloid malignancies and solid tumors. Abl kinase is upregulated in the presence of the abnormal Bcr-abl fusion protein which is commonly associated with chronic myeloid leukemia (CML). Overexpression of specific Src kinases is also associated with the imatinib-resistant CML phenotype.
BOSUTINIB MONOHYDRATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2012 and is indicated for myeloid leukemia and chronic myelogenous leukemia and has 1 investigational indication.
See also: Bosutinib (has active moiety).
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29Cl2N5O3.H2O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;/h11-14,16H,4-10H2,1-3H3,(H,30,31);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPOSPOKHGNMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238722 | |
| Record name | Bosutinib monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918639-08-4 | |
| Record name | Bosutinib monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918639-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bosutinib monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918639084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bosutinib monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((2,4-dichloro-5-methoxyphenyl)-amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)-propoxy)-3-quinoline-carbonitrile monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOSUTINIB MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844ZJE6I55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bosutinib hydrate chemical structure and formula C26H31Cl2N5O4
An In-depth Technical Guide to Bosutinib (B1684425) Hydrate (B1144303)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosutinib is a second-generation, orally active, dual inhibitor of Src and Abl tyrosine kinases.[1][2] It is primarily utilized in the treatment of chronic myeloid leukemia (CML), particularly in cases of resistance or intolerance to prior therapies.[3][4] Bosutinib's mechanism of action involves the potent inhibition of the ATP-binding site of the BCR-ABL fusion protein and Src family kinases, which are critical drivers of oncogenesis in Philadelphia chromosome-positive (Ph+) CML and other malignancies.[5][6] By targeting these kinases, bosutinib effectively disrupts downstream signaling pathways responsible for cell proliferation, survival, and migration.[6][7] This guide provides a comprehensive technical overview of bosutinib hydrate, including its chemical properties, mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.
Chemical Structure and Properties
This compound is the monohydrate form of anhydrous bosutinib.[8] The presence of a water molecule results in the chemical formula C26H31Cl2N5O4.
Chemical Formula: C₂₆H₃₁Cl₂N₅O₄[8]
IUPAC Name: 4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;hydrate[8]
Chemical Structure of Bosutinib
Table 1: Physicochemical Properties of Bosutinib Monohydrate
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 548.5 g/mol | [8] |
| CAS Number | 918639-08-4 | [8] |
| Appearance | White to yellow solid | [9] |
| Solubility | Soluble in DMSO and ethanol; exhibits pH-dependent aqueous solubility (highly soluble at pH ≤ 5).[9][10] | [9][10] |
| Parent Compound | Bosutinib (Anhydrous) | [8] |
| Anhydrous Formula | C₂₆H₂₉Cl₂N₅O₃ | [11] |
| Anhydrous MW | 530.45 g/mol |[9] |
Mechanism of Action and Signaling Pathways
Bosutinib functions as a potent, ATP-competitive inhibitor of both Abl and Src tyrosine kinases.[12] In Ph+ CML, the constitutively active BCR-ABL fusion protein drives leukemogenesis. Bosutinib binds to the kinase domain of BCR-Abl, blocking its autophosphorylation and the subsequent phosphorylation of downstream substrates.[5] This inhibition leads to the disruption of multiple oncogenic signaling pathways, including PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3, ultimately resulting in decreased cell proliferation and induction of apoptosis in cancer cells.[2][7] Its dual activity against Src family kinases (SFKs), which are involved in a wide range of cellular processes including growth and survival, contributes to its broad antineoplastic activity.[3][5]
References
- 1. Bosutinib - Wikipedia [en.wikipedia.org]
- 2. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Bosutinib Monohydrate | C26H31Cl2N5O4 | CID 11990828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Bosutinib Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bosutinib (B1684425), a dual inhibitor of Src and Abl tyrosine kinases, is a critical therapeutic agent in the management of chronic myeloid leukemia. This technical guide provides an in-depth analysis of the essential physical and chemical properties of its hydrated form. The document outlines key characteristics such as solubility, melting point, polymorphism, and stability, supported by detailed experimental protocols. Furthermore, it visually elucidates the primary signaling pathways affected by Bosutinib through detailed diagrams, offering a comprehensive resource for researchers and professionals in drug development.
Introduction
Bosutinib (marketed as BOSULIF®) is a potent, orally bioavailable small molecule inhibitor targeting the Bcr-Abl and Src family kinases.[1][2] Its efficacy in treating Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML), particularly in patients with resistance or intolerance to prior therapies, is well-established.[1][3] The active pharmaceutical ingredient (API) is typically formulated as a monohydrate, the thermodynamically favored solid-state form.[4] A thorough understanding of the physicochemical properties of Bosutinib hydrate (B1144303) is paramount for formulation development, quality control, and ensuring optimal therapeutic performance. This guide aims to consolidate the available technical data on these properties, provide detailed experimental methodologies for their determination, and illustrate the compound's mechanism of action through signaling pathway diagrams.
Physicochemical Properties
The physical and chemical characteristics of Bosutinib hydrate are summarized below. These properties are crucial for its handling, formulation, and biological activity.
General Properties
Bosutinib monohydrate presents as a crystalline white to yellowish tan powder.[4]
| Property | Value | Reference |
| Chemical Name | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl) propoxy]-3-quinolinecarbonitrile, hydrate (1:1) | [4] |
| Molecular Formula | C₂₆H₂₉Cl₂N₅O₃·H₂O | [4] |
| Molecular Weight | 548.46 g/mol (monohydrate) | [4][5] |
| Anhydrous Molecular Weight | 530.46 g/mol | [4] |
| CAS Number | 380843-75-4 (anhydrous), 918639-08-4 (monohydrate) | [4][6] |
Solubility
The solubility of Bosutinib is highly pH-dependent.[4] It is highly soluble in acidic conditions (pH ≤ 5), while its solubility markedly decreases in neutral to basic environments.[4][7]
| Solvent | Solubility | Reference |
| Aqueous Media (pH ≤ 5) | Highly soluble | [4][7] |
| Aqueous Media (pH > 5) | Rapidly decreases | [4][7] |
| PBS (pH 7.2) | Approximately 1 mg/mL | [8] |
| DMSO | Approximately 20 mg/mL, 100 mg/mL (with sonication) | [8][9] |
| Ethanol | Approximately 20 mg/mL | [8][9] |
| Dimethylformamide (DMF) | Approximately 20 mg/mL | [8][9] |
| Acetone | Soluble | [4] |
| Methanol | Soluble | [4] |
| Acetonitrile | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Isopropyl Acetate | Sparingly soluble | [4] |
| Toluene | Slightly soluble | [4] |
| Heptane | Slightly soluble | [4] |
Thermal Properties and Polymorphism
Bosutinib is known to exist in multiple polymorphic and solvated forms.[10][11] The commercially available form is a monohydrate (Form 1), which is the most thermodynamically stable form under ambient conditions.[4][11] A crystalline Form X of bosutinib has been characterized with endothermic peaks at approximately 91°C, 121°C, and 152°C in a hermetically sealed crucible as determined by Differential Scanning Calorimetry (DSC).[12]
| Property | Value | Reference |
| Polymorphism | Exists as multiple polymorphs, hydrates, and solvates. Form 1 (monohydrate) is the thermodynamically favored form. | [4][10][11] |
| Melting Point (Form X) | Endothermic peaks at approx. 91°C, 121°C, and 152°C (DSC) | [12] |
Acid Dissociation Constant (pKa)
The pKa of a compound is critical as it influences its solubility, absorption, and distribution. While a specific experimentally determined pKa value for this compound was not found in the provided search results, it can be determined using techniques such as potentiometric titration or reversed-phase liquid chromatography.[13]
Stability
This compound is susceptible to degradation under certain stress conditions, particularly basic hydrolysis and oxidation.[14][15] Stability-indicating HPLC methods have been developed to monitor its degradation.[16][17] Eight degradation impurities have been identified under basic hydrolysis, oxidative, and photolytic conditions.[2][14]
| Condition | Stability Profile | Reference |
| Basic Hydrolysis | Susceptible to degradation | [14][15] |
| Oxidative (H₂O₂) | Susceptible to degradation | [14][15] |
| Photolytic (UV and Visible light) | Susceptible to degradation | [14][15] |
| Acidic to Neutral Aqueous Solution | More stable for short-term experimental use | |
| Ambient Storage | Investigated forms were stable for 2 years | [10] |
Experimental Protocols
Detailed methodologies for characterizing the key physicochemical properties of this compound are provided below. These protocols are based on established pharmaceutical analysis techniques.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of this compound in various solvents.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw a sample of the supernatant. To remove undissolved solids, filter the sample through a suitable membrane filter (e.g., 0.45 µm) or centrifuge at high speed.
-
Analysis: Quantify the concentration of Bosutinib in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in terms of mg/mL or mol/L.
Polymorphism and Melting Point Determination (DSC and XRPD)
DSC is employed to determine the melting point and other thermal transitions.[18][19]
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into an aluminum DSC pan.[20] Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.[10]
-
Thermal Analysis: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C).[10]
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is typically determined as the onset or peak of the endothermic event on the resulting thermogram.[21]
XRPD is used to characterize the crystalline form of this compound.
-
Sample Preparation: Gently grind the this compound powder to ensure a uniform particle size.[1] Pack the powder into a sample holder.
-
Instrument Setup: Place the sample holder in the XRPD instrument.
-
Data Collection: Expose the sample to monochromatic X-ray radiation (commonly Cu Kα) and scan over a range of 2θ angles (e.g., 5° to 40°).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, serves as a fingerprint for the specific crystalline form.[22]
pKa Determination (Potentiometric Titration)
This method is used to determine the acid dissociation constant(s) of Bosutinib.[3][4][6][16][23]
-
Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent if necessary) to a known concentration (e.g., 1 mM).[4][23]
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.[4][23]
-
Titration: Titrate the solution with a standardized solution of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) in small, precise increments.[4][23]
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point(s) on the titration curve.
Stability Assessment (Stability-Indicating HPLC Method)
This method is used to quantify Bosutinib and its degradation products under various stress conditions.[16][24][17][25]
-
Stress Sample Preparation: Expose this compound to various stress conditions as per ICH guidelines (e.g., acidic, basic, and neutral hydrolysis; oxidation; photolysis; and thermal stress).[2][14]
-
Chromatographic System: Utilize an HPLC system with a suitable column (e.g., C18) and a mobile phase that can effectively separate the parent drug from its degradation products.[2][14]
-
Method Validation: Validate the analytical method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[24][25]
-
Analysis: Inject the stressed samples into the HPLC system and record the chromatograms.
-
Data Analysis: Identify and quantify the degradation products. The peak purity of the parent drug peak should be assessed to ensure no co-eluting degradants.
Signaling Pathways and Experimental Workflows
Bosutinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Bcr-Abl and Downstream Signaling
Bosutinib is a potent inhibitor of the Bcr-Abl kinase, the hallmark of CML.[2] Inhibition of Bcr-Abl blocks downstream signaling pathways that promote cell proliferation and survival.
Src Kinase Signaling
Bosutinib also inhibits Src family kinases, which are often overexpressed in various cancers and contribute to cell growth, migration, and invasion.[3][10]
References
- 1. icdd.com [icdd.com]
- 2. researchgate.net [researchgate.net]
- 3. asdlib.org [asdlib.org]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rationalization of the formation and stability of bosutinib solvated forms - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE01834C [pubs.rsc.org]
- 9. Rationalization of the formation and stability of bosutinib solvated forms - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. WO2017145089A1 - Crystalline form x of bosutinib - Google Patents [patents.google.com]
- 11. "Determination of pK a Values for Some Tyrosine Kinase Inhibitors Using" by Senem Sanli and Nurullah Şanlı [docs.rwu.edu]
- 12. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Implementation of DoE and Risk-Based Enhanced Analytical Quality by Design Approach to Stability-Indicating RP-HPLC Method for Stability Study of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. WO2017029584A1 - Amorphous form of bosutinib - Google Patents [patents.google.com]
- 18. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. Rp-hplc method for estimation of bosutinib in bulk form as per ich guidelines [wisdomlib.org]
- 23. ijrpc.com [ijrpc.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. researchgate.net [researchgate.net]
Bosutinib Hydrate (CAS No. 918639-08-4): A Technical Guide for Drug Development Professionals
An In-depth Review of the Dual Src/Abl Tyrosine Kinase Inhibitor
Bosutinib (B1684425) hydrate (B1144303), identified by CAS number 918639-08-4, is a potent, orally bioavailable, second-generation tyrosine kinase inhibitor (TKI).[1][2] It is a significant therapeutic agent in the management of certain hematological malignancies, primarily Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML).[3][4] This technical guide provides a comprehensive overview of bosutinib hydrate, including its physicochemical properties, mechanism of action, kinase inhibition profile, and key experimental data, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is the monohydrate form of bosutinib.[5] Its chemical and physical properties are crucial for formulation and preclinical development.
| Property | Value |
| CAS Number | 918639-08-4 |
| Molecular Formula | C₂₆H₂₉Cl₂N₅O₃·H₂O |
| Molecular Weight | 548.47 g/mol [6] |
| Appearance | White to off-white powder |
| Solubility | pH-dependent; highly soluble at or below pH 5, with rapidly decreasing solubility above this pH.[7] Soluble in DMSO and ethanol.[8] |
| Chemical Name | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile monohydrate |
Mechanism of Action and Signaling Pathways
Bosutinib functions as a dual inhibitor of the Src and Abl tyrosine kinases.[1][9] In Ph+ CML, the hallmark genetic abnormality is the t(9;22) translocation, which creates the BCR-ABL fusion gene. This gene encodes a constitutively active Bcr-Abl tyrosine kinase, driving uncontrolled proliferation of leukemia cells.[1]
Bosutinib competitively binds to the ATP-binding site of the Bcr-Abl kinase, inhibiting its autophosphorylation and the phosphorylation of downstream substrates.[10] This blockade disrupts the signaling pathways essential for the proliferation and survival of CML cells, ultimately leading to apoptosis.[1][10]
Beyond Bcr-Abl, bosutinib also potently inhibits Src family kinases (SFKs), including Src, Lyn, and Hck.[10][11] SFKs are involved in various cellular processes, and their aberrant activation has been implicated in CML progression and resistance to other TKIs.[2][9] The dual inhibition of both Abl and Src kinases may contribute to bosutinib's efficacy in patients who have developed resistance to other therapies.[1]
Furthermore, studies have shown that bosutinib can modulate other signaling pathways implicated in cancer cell growth and survival, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[12]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Bosutinib - Wikipedia [en.wikipedia.org]
- 5. Bosutinib Monohydrate | C26H31Cl2N5O4 | CID 11990828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
Bosutinib Monohydrate: A Technical Guide to its Molecular Properties and Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties and molecular mechanism of action of bosutinib (B1684425) monohydrate, a dual inhibitor of Src and Abl kinases. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.
Physicochemical Properties of Bosutinib Monohydrate
Bosutinib monohydrate is the hydrated form of bosutinib, a potent tyrosine kinase inhibitor. Its fundamental molecular characteristics are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₂₉Cl₂N₅O₃・H₂O | [1][2] |
| Molecular Weight | 548.46 g/mol | [1][2][3] |
| Anhydrous Molecular Weight | 530.46 g/mol | [2] |
| CAS Number | 918639-08-4 | [1][3] |
| Appearance | White to yellowish-tan powder | [2] |
| Solubility | pH-dependent; highly soluble at or below pH 5, with rapidly decreasing solubility above pH 5. Soluble in various organic solvents. | [2] |
Mechanism of Action: Dual Src/Abl Kinase Inhibition
Bosutinib functions as a potent, orally active inhibitor of both the Src and Abl families of non-receptor tyrosine kinases.[4] In the context of Chronic Myeloid Leukemia (CML), its primary target is the constitutively active Bcr-Abl fusion protein, a product of the Philadelphia chromosome translocation.[5] Bosutinib binds to the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of downstream substrates crucial for cell proliferation and survival.[5]
Beyond Bcr-Abl, bosutinib also demonstrates potent inhibition of Src family kinases (SFKs), including Src, Lyn, and Hck.[5] This dual-inhibitory action disrupts multiple oncogenic signaling pathways, contributing to its efficacy in imatinib-resistant CML cases and its potential in other malignancies where Src signaling is implicated.[2]
Downstream Signaling Pathways
The inhibition of Src and Abl kinases by bosutinib leads to the downregulation of several key downstream signaling cascades that are critical for tumor cell growth, survival, and metastasis. These include:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.
-
MAPK/ERK Pathway: This cascade is involved in the regulation of cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: This pathway plays a crucial role in cytokine signaling and immune response, and its dysregulation is implicated in various cancers.
The simultaneous inhibition of these pathways underscores the comprehensive anti-neoplastic activity of bosutinib.[6]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of bosutinib against a specific kinase.
Materials:
-
Purified kinase
-
Kinase reaction buffer
-
Substrate peptide
-
[γ-³²P]ATP
-
Bosutinib
-
10% Phosphoric acid
-
P81 phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of bosutinib.
-
In a microplate, combine the kinase, substrate, and kinase buffer.
-
Add the bosutinib dilutions to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate for a defined period at 30°C.
-
Stop the reaction by spotting the mixture onto P81 filter paper.
-
Wash the filter paper with 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control and plot against bosutinib concentration to determine the IC₅₀.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of bosutinib on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., K562)
-
Complete culture medium
-
Bosutinib
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of bosutinib for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Xenograft Mouse Model
This protocol describes the evaluation of bosutinib's anti-tumor efficacy in a mouse model.
References
A Technical Guide to the Synthesis and Crystallization of Bosutinib Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and crystallization of Bosutinib (B1684425) hydrate (B1144303), a potent dual inhibitor of Src and Abl tyrosine kinases. Bosutinib is a critical therapeutic agent for specific forms of chronic myelogenous leukemia (CML).[1] This document details established synthetic routes and crystallization protocols, presenting quantitative data in structured tables and illustrating key processes with diagrams for enhanced clarity.
Mechanism of Action: Dual Inhibition of Src/Abl Kinases
Bosutinib functions as an ATP-competitive inhibitor, targeting the kinase domains of both the Bcr-Abl fusion protein and the Src family of kinases.[2][3] The Bcr-Abl oncoprotein, a hallmark of CML, possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation.[2] Src family kinases are also implicated in cancer progression and the development of resistance to other therapies.[2][4] By inhibiting these key kinases, Bosutinib effectively blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and migration, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[5][6][7]
Caption: Bosutinib inhibits Bcr-Abl and Src signaling pathways.
Synthesis of Bosutinib
Several synthetic routes for Bosutinib have been developed. A prevalent strategy involves the multi-step synthesis starting from 3-methoxy-4-hydroxybenzoic acid.[8] This approach includes esterification, alkylation, nitration, reduction, cyclization, chlorination, and amination reactions to construct the final molecule.[8]
Caption: General workflow for a common Bosutinib synthesis route.
Experimental Protocol: Synthesis from 3-Methoxy-4-hydroxybenzoic Acid
This protocol is adapted from a reported novel synthesis of Bosutinib.[8]
-
Esterification & Alkylation: 3-methoxy-4-hydroxybenzoic acid is first esterified. The resulting methyl 4-hydroxy-3-methoxybenzoate is then alkylated using 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate in DMF at 70°C for 1 hour to yield methyl 4-(3-chloropropoxy)-3-methoxybenzoate.[8]
-
Nitration: The product from the previous step is nitrated using nitric acid in acetic acid at 60°C for 3-4 hours to produce methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate.[8]
-
Reduction: The nitro group is reduced to an amine using powdered iron and ammonium (B1175870) chloride in methanol (B129727) under reflux for 4 hours, yielding the corresponding aniline (B41778) derivative.[8]
-
Cyclization: The aniline derivative is reacted with 3,3-diethoxypropionitrile in the presence of trifluoroacetic acid to form the quinoline (B57606) ring system.[8]
-
Chlorination: The resulting hydroxyquinoline is chlorinated using phosphorus oxychloride (POCl₃) to yield the 4-chloroquinoline (B167314) intermediate.[8]
-
First Amination: The 4-chloroquinoline intermediate is reacted with 2,4-dichloro-5-methoxyaniline in the presence of pyridine (B92270) hydrochloride to yield 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile.[8]
-
Second Amination (Final Step): The chloropropoxy side chain is reacted with N-methylpiperazine in the presence of sodium iodide at 80°C for 12 hours to afford the final product, Bosutinib.[8] The crude product is purified by partitioning between ethyl acetate (B1210297) and saturated aqueous sodium bicarbonate.[8]
Quantitative Data: Synthesis Yields and Purity
| Step | Intermediate/Product | Yield (%) | Purity (HPLC) (%) |
| 1 | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | 90.0 | >98.0 |
| 3 | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | 91.5 | 98.2 |
| 5 | 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | 84.3 | 98.7 |
| 7 | Bosutinib | 21.7 (overall) | >99.0 |
Data compiled from a novel synthesis route reported in the literature.[8][9]
Crystallization of Bosutinib Hydrate
Bosutinib is known to form various solvates and hydrates.[10] The commercially available form is a stable monohydrate (Form I).[11][12] The crystallization process is critical for controlling the polymorphic form, which impacts the drug's stability, solubility, and bioavailability.[12] A common method involves crystallization from an ethanol-water solvent system.[13]
Caption: Workflow for the crystallization of this compound.
Experimental Protocol: Crystallization of Bosutinib Monohydrate (Form I)
This protocol is based on a patented method for preparing a specific crystal form of this compound.[13]
-
Dissolution: Dissolve the crude Bosutinib raw material (e.g., 10.0 g) in an 80% aqueous ethanol solution (e.g., 40 mL) with stirring.[13]
-
Heating: Heat the mixture to reflux until all solids are completely dissolved.[13]
-
Cooling and Seeding: Cool the solution to approximately 70°C.[13]
-
Precipitation: Add purified water dropwise to the solution until solid begins to form.[13]
-
Crystal Growth: Maintain the suspension at 70°C and continue stirring for an extended period (e.g., 24-48 hours) to allow for crystal growth.[13]
-
Final Precipitation: After the heat preservation step, add an additional volume of purified water (e.g., 90 mL) dropwise.[13]
-
Isolation: Cool the system to room temperature, collect the crystals by suction filtration, and dry them under vacuum to obtain the white-like crystal powder of Bosutinib monohydrate.[13]
Another described method involves dissolving Bosutinib in an aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO) or 1-methyl-2-pyrrolidone at 50-65°C, followed by the addition of water and cooling to crystallize the hydrate form.[14]
Quantitative Data: Crystallographic Properties of Bosutinib Monohydrate
The stable monohydrate form of Bosutinib (Form I) has been characterized by single-crystal X-ray diffraction.
| Parameter | Value |
| Chemical Formula | C₂₆H₂₉Cl₂N₅O₃ · H₂O |
| Molecular Weight | 548.46 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a | 12.3231 Å |
| b | 13.9721 Å |
| c | 30.2678 Å |
| α, β, γ | 90° |
| Z (Molecules/unit cell) | 8 |
Data obtained from the PubChem entry for Bosutinib Monohydrate.[15]
Conclusion
The synthesis and crystallization of this compound are well-documented processes crucial for the production of this important anticancer agent. The synthetic routes, while complex, offer viable pathways to the active pharmaceutical ingredient with high purity.[8] The crystallization step is paramount for obtaining the stable monohydrate form, ensuring consistent physicochemical properties of the final drug product.[12][13] The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.
References
- 1. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Rationalization of the formation and stability of bosutinib solvated forms - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE01834C [pubs.rsc.org]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 12. CN104447542A - Bosutinib monohydrate and preparation method thereof - Google Patents [patents.google.com]
- 13. CN112321505A - Bosutinib crystal form and preparation method thereof - Google Patents [patents.google.com]
- 14. WO2016034150A1 - Method for preparing bosutinib and crystal thereof - Google Patents [patents.google.com]
- 15. Bosutinib Monohydrate | C26H31Cl2N5O4 | CID 11990828 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dual Inhibitor Bosutinib: A Technical Guide to its Role in Suppressing Src and Abl Autophosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of bosutinib (B1684425), a potent dual inhibitor of Src and Abl tyrosine kinases. It details the molecular interactions, inhibitory concentrations, and the subsequent effects on downstream signaling pathways. This document also includes comprehensive experimental protocols for key assays used to evaluate the efficacy of bosutinib and visual representations of the relevant cellular processes.
Core Mechanism of Action: Inhibition of Autophosphorylation
Bosutinib is an orally bioavailable, ATP-competitive inhibitor that targets the kinase domains of both Src and Abl.[1][2] Its primary mechanism of action involves binding to the ATP-binding site of these kinases, thereby preventing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the kinase itself (autophosphorylation) and on other substrate proteins.[3] This inhibition of autophosphorylation is a critical step in blocking the catalytic activity of Src and Abl, which are often aberrantly activated in various malignancies, including chronic myeloid leukemia (CML).[1][4]
Unlike first-generation tyrosine kinase inhibitors such as imatinib, which primarily recognizes the inactive conformation of Abl, bosutinib can bind to both the active and inactive conformations of the Abl kinase domain.[5][6] This versatility may contribute to its efficacy against certain imatinib-resistant mutations.[7] Bosutinib's dual specificity for both Src and Abl kinases allows it to target a broader range of signaling pathways involved in cell proliferation, survival, and migration.[4][8]
Quantitative Analysis of Bosutinib's Inhibitory Activity
The potency of bosutinib against Src and Abl has been quantified in various studies using both cell-free (enzymatic) and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Target Kinase | Assay Type | IC50 Value (nM) | Reference(s) |
| Src | Cell-free (Enzymatic) | 1.2 | [5] |
| Src | Cell-free (Enzymatic) | 3.8 | [9] |
| Src | Cell Lysate | 400 | [9] |
| Abl | Cell-free (Enzymatic) | 1.0 | [9] |
| Abl | Cell Lysate | 85 | [9] |
| BCR-ABL (Wild-Type) | Cell-based | 20 | [10] |
| BCR-ABL (V299L mutant) | Cell-based | 600 | [10] |
| BCR-ABL (T315I mutant) | Cell-based | >1000 | [10] |
Signaling Pathways and Downstream Effects
The inhibition of Src and Abl autophosphorylation by bosutinib leads to the downregulation of several critical downstream signaling pathways that promote oncogenesis.
Caption: Bosutinib inhibits Src and Abl, blocking downstream signaling.
By inhibiting Src and Abl, bosutinib effectively attenuates signals through pathways such as PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT, which are crucial for cell proliferation, survival, and migration.[5][11] This disruption of oncogenic signaling ultimately leads to decreased tumor growth and, in some cases, apoptosis.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory effects of bosutinib.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a method to determine the IC50 value of bosutinib against purified Src or Abl kinase.
Materials:
-
Purified recombinant Src or Abl kinase
-
Bosutinib stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of bosutinib in kinase reaction buffer.
-
In a 96-well plate, add the bosutinib dilutions. Include a DMSO-only control.
-
Add the purified kinase and peptide substrate to each well.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each bosutinib concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Src and Abl Phosphorylation
This protocol describes how to assess the inhibition of Src and Abl autophosphorylation in a cellular context.
Materials:
-
Cancer cell line (e.g., K562 for BCR-ABL)
-
Cell culture medium and supplements
-
Bosutinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Src (Tyr416), anti-Src, anti-phospho-Abl (Tyr245), anti-Abl, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of bosutinib for a specified time (e.g., 2-6 hours).[5]
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total Src/Abl.
Cell Viability Assay (MTT-based)
This protocol is for determining the cytotoxic effect of bosutinib on cancer cell lines.
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
Complete culture medium
-
Bosutinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.[12]
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of bosutinib for a chosen duration (e.g., 48 or 72 hours).[13]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.[12]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for evaluating bosutinib's efficacy.
References
- 1. cancerfax.com [cancerfax.com]
- 2. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-Abl is an effector of Src for growth factor-induced c-myc expression and DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MTT (Assay protocol [protocols.io]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bosutinib Hydrate for Philadelphia Chromosome-Positive CML Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of bosutinib (B1684425) hydrate (B1144303), a dual Src/Abl tyrosine kinase inhibitor, for research in Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML). It covers the core mechanism of action, clinical efficacy, resistance patterns, and detailed experimental protocols relevant to the study of bosutinib in a CML context.
Introduction to Bosutinib and its Role in CML Therapy
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22, which creates the BCR-ABL fusion gene.[1][2] This fusion gene encodes a constitutively active tyrosine kinase, BCR-ABL, which is the primary driver of CML pathogenesis.[1][2][3] The BCR-ABL kinase activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[1][4][5]
Bosutinib (marketed as Bosulif) is a second-generation tyrosine kinase inhibitor (TKI) that functions as a potent, orally bioavailable dual inhibitor of Src and Abl kinases.[2][6][7] It is approved for the treatment of adult patients with newly diagnosed chronic phase (CP) Ph+ CML, as well as for patients with CP, accelerated phase (AP), or blast phase (BP) Ph+ CML who are resistant or intolerant to prior TKI therapy.[8][9] Bosutinib's dual inhibitory mechanism offers a distinct advantage in CML treatment.
Mechanism of Action
Bosutinib is an ATP-competitive inhibitor that targets the kinase domain of both the Abl and Src family kinases.[10] In the context of Ph+ CML, its primary therapeutic effect is derived from the inhibition of the constitutively active BCR-ABL kinase.[9][11] By binding to the active conformation of the Abl kinase domain, bosutinib blocks the autophosphorylation and activation of BCR-ABL, thereby inhibiting its downstream signaling cascades.[11]
The inhibition of Src family kinases by bosutinib is also believed to contribute to its anti-leukemic activity.[11] Src kinases are involved in various cellular processes, including cell growth, adhesion, and motility, and their aberrant activation has been implicated in the progression of CML.[11][12]
The downstream signaling pathways affected by bosutinib's inhibition of BCR-ABL include:
-
RAS/MAPK Pathway: Inhibition of this pathway leads to decreased cell proliferation.[1][4]
-
PI3K/AKT/mTOR Pathway: Blocking this pathway promotes apoptosis and inhibits cell survival.[1][4][11]
-
JAK/STAT Pathway: Inhibition of this pathway contributes to the suppression of pro-growth and survival signals.[4]
Signaling Pathways
The following diagram illustrates the central role of BCR-ABL in driving CML and the points of intervention by bosutinib.
Caption: BCR-ABL Signaling Pathway and Bosutinib's Point of Inhibition.
Quantitative Data from Clinical Trials
The efficacy and safety of bosutinib have been evaluated in several key clinical trials. The following tables summarize the major findings from the BFORE, BELA, and BYOND studies.
Table 1: BFORE Trial - Newly Diagnosed Chronic Phase CML[14][15]
| Endpoint (at 12 months) | Bosutinib (400 mg/day) | Imatinib (B729) (400 mg/day) | p-value |
| Major Molecular Response (MMR) | 47.2% | 36.9% | 0.0200 |
| Complete Cytogenetic Response (CCyR) | 77.2% | 66.4% | 0.0075 |
Final 5-year follow-up of the BFORE trial demonstrated a higher cumulative MMR rate with bosutinib (73.9%) compared to imatinib (64.6%).[13]
Table 2: BELA Trial - Newly Diagnosed Chronic Phase CML[16][17]
| Endpoint (at 12 months) | Bosutinib (500 mg/day) | Imatinib (400 mg/day) | p-value |
| Complete Cytogenetic Response (CCyR) | 70% | 68% | 0.601 |
| Major Molecular Response (MMR) | 41% | 27% | <0.001 |
Table 3: BYOND Trial - Previously Treated Chronic Phase CML[18]
| Endpoint (at any time) | Bosutinib (in patients with Ph+ CP CML) |
| Complete Cytogenetic Response (CCyR) | 81.1% |
| Major Molecular Response (MMR) | 71.8% |
| MR4 | 59.7% |
| MR4.5 | 48.3% |
Mechanisms of Resistance
Resistance to TKI therapy is a significant clinical challenge. The primary mechanisms of resistance to bosutinib include:
-
BCR-ABL Kinase Domain Mutations: Point mutations in the BCR-ABL kinase domain can alter the drug-binding site, reducing the efficacy of bosutinib. The most notable mutations conferring resistance to bosutinib are the T315I and V299L mutations.[2][7][8][14] Bosutinib is, however, effective against many imatinib-resistant mutations.[14][15]
-
BCR-ABL Independent Mechanisms: In some cases, resistance can occur without mutations in the BCR-ABL kinase domain.[16] These mechanisms involve the activation of alternative signaling pathways that promote cell survival and proliferation, bypassing the need for BCR-ABL signaling.[16]
Experimental Protocols
The following are detailed methodologies for key experiments used in the preclinical evaluation of bosutinib for Ph+ CML.
Cell Culture of Ph+ CML Cell Lines (e.g., K562)
-
Media Preparation: Culture K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Counting: Use a hemocytometer and Trypan Blue exclusion to determine cell viability and concentration.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Drug Treatment: Prepare serial dilutions of bosutinib in complete medium and add to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the purified BCR-ABL kinase, a suitable substrate (e.g., a synthetic peptide), and kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of bosutinib or a vehicle control to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.
-
Washing: Wash the filter plate to remove unincorporated ATP.
-
Signal Detection: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.
Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat K562 cells with bosutinib for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of BCR-ABL, CrkL, STAT5, ERK, and AKT overnight at 4°C. Also, use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of bosutinib on the phosphorylation status of the target proteins.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of bosutinib in Ph+ CML cell lines.
Caption: A Representative Experimental Workflow for Bosutinib Evaluation.
Conclusion
Bosutinib hydrate is a critical therapeutic agent in the management of Philadelphia chromosome-positive CML. Its dual inhibitory action on Src and Abl kinases provides a potent mechanism for suppressing the leukemogenic activity of the BCR-ABL oncoprotein. A thorough understanding of its mechanism of action, clinical efficacy, and potential resistance mechanisms is paramount for researchers and drug development professionals. The experimental protocols and workflows outlined in this guide provide a solid foundation for the continued investigation and optimization of bosutinib and the development of novel therapeutic strategies for CML.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture, transfection, and imaging of K562 cells [protocols.io]
- 6. encodeproject.org [encodeproject.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Efficacy and safety of bosutinib in patients treated with prior imatinib and/or dasatinib and/or nilotinib: Subgroup analyses from the phase 4 BYOND study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bosutinib versus imatinib for newly diagnosed chronic phase chronic myeloid leukemia: final results from the BFORE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bosutinib Versus Imatinib for Newly Diagnosed Chronic Myeloid Leukemia: Results From the Randomized BFORE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bosutinib Versus Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia: Results From the BELA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
An In-Depth Technical Guide to the Antineoplastic Activity of Bosutinib Hydrate
Introduction
Bosutinib (B1684425), a synthetic quinolone derivative, is a potent antineoplastic agent operating as a dual tyrosine kinase inhibitor (TKI).[1][2] Marketed as Bosulif®, it is primarily indicated for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[3][4] Its mechanism of action, which targets both the Abl and Src kinases, allows it to be effective in both newly diagnosed patients and those who have developed resistance or intolerance to other TKIs like imatinib (B729).[1][3][5] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the antineoplastic activity of Bosutinib, detailing its mechanism, efficacy across various cancer models, and the experimental protocols used for its evaluation.
Core Mechanism of Action
Bosutinib functions as an ATP-competitive inhibitor that targets the kinase domains of both the Abelson (Abl) and Src family kinases.[6][7] In Ph+ CML, the hallmark is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives leukemogenesis by controlling downstream pathways involved in cell proliferation, adhesion, and survival.[8][9]
Bosutinib binds to the ATP-binding site of the Bcr-Abl kinase, inhibiting its autophosphorylation and subsequent activation.[1][2][8] This action effectively blocks the signaling cascades that lead to malignant cell proliferation and survival, ultimately inducing apoptosis (programmed cell death) in cancer cells.[8]
A key advantage of Bosutinib is its dual-inhibitor nature. Beyond Bcr-Abl, it potently inhibits Src family kinases, including Src, Lyn, and Hck.[4][8] Overexpression of Src kinases is associated with resistance to other TKIs, giving Bosutinib a broader spectrum of activity.[1][2] It has demonstrated efficacy against 16 of 18 imatinib-resistant forms of Bcr-Abl expressed in murine myeloid cell lines, though it does not inhibit the T315I and V299L mutant cells.[4][7]
Downstream Signaling Pathways
The inhibition of Src and Abl kinases by Bosutinib disrupts multiple oncogenic signaling pathways critical for tumor cell growth and survival.[8] Preclinical studies in neuroblastoma have shown that Bosutinib effectively blocks the activation of several key downstream cascades.[10] These include:
-
PI3K/AKT/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.
-
MAPK/ERK Pathway: Crucial for transmitting signals from the cell surface to the nucleus to control gene expression and cell division.
-
JAK/STAT3 Pathway: Involved in cell proliferation, differentiation, and apoptosis, and often dysregulated in cancer.
By abrogating these pathways, Bosutinib exerts a comprehensive antineoplastic effect, suppressing the molecular machinery that cancer cells rely on to thrive.[10]
Preclinical Antineoplastic Activity
In Vitro Potency
Bosutinib has demonstrated potent cytotoxic effects across a wide range of cancer cell lines in vitro. Its half-maximal inhibitory concentration (IC50) is often in the low nanomolar range, particularly in CML cells.[11]
| Cancer Type | Cell Line | IC50 Value |
| Src Kinase | (Cell-free assay) | 1.2 nM[10][11][12] |
| Abl Kinase | (Cell-free assay) | 1.0 nM[11][12] |
| Chronic Myelogenous Leukemia (CML) | Various human CML-derived lines | 1 - 20 nM[12][13] |
| Neuroblastoma | IMR-32 | 0.64 µM[10][14] |
| Neuroblastoma | SK-N-AS | 11.26 µM[10][14] |
| Non-Small Cell Lung Cancer | A549 | ~1 - 5 µM[14] |
| Non-Small Cell Lung Cancer | H1975 | ~1 - 5 µM[14] |
In Vivo Efficacy in Xenograft Models
The antineoplastic activity of Bosutinib has been confirmed in vivo using animal models. Short-term administration has been shown to cause the regression of CML tumor xenografts.[15]
| Animal Model | Cancer Type / Cell Line | Dosing Regimen | Key Outcomes |
| Nude Mice | Human KU812 Xenografts (CML) | 75 mg/kg (twice daily) or 150 mg/kg (once daily), oral gavage | Demonstrated therapeutic activity and dose-dependent weight loss.[12][13] |
| Syngeneic Mice | Bcr-Abl WT and Mutant Ba/F3 Xenografts | 150 mg/kg (once daily, 5 days/week) | Decreased the rate of tumor growth and prolonged event-free survival.[12][13] |
Clinical Efficacy and Applications
Bosutinib is approved for adults with Ph+ CML and is also being investigated for use in other cancers, including advanced solid tumors.[3][4] Clinical trials have demonstrated its efficacy in achieving and maintaining significant molecular and cytogenetic responses.
| Trial Name / Phase | Patient Population | Key Efficacy Endpoints |
| BELA Trial (Phase III) | Newly diagnosed chronic phase (CP) CML | At 12 months: - Major Molecular Response (MMR): 47.2%- Complete Cytogenetic Response (CCyR): 77.2%[3] |
| BYOND Trial (Phase IV) | Previously treated CML (resistant/intolerant) | At median 47.8 months follow-up: - Attained/maintained MMR: 71.8%- 48-month Overall Survival (OS) rate: 88.3%[16] |
| Phase I/II Study | CP CML after imatinib and dasatinib (B193332)/nilotinib (B1678881) failure | At median 28.5 months follow-up: - Major Cytogenetic Response: 32%- 2-year Progression-Free Survival (PFS): 73%- 2-year Overall Survival (OS): 83%[17] |
| Phase I Study | Advanced Solid Tumors (Colorectal, Pancreas, NSCLC) | Recommended Phase II Dose (RP2D) of 400 mg/day identified. Modest single-agent activity observed, with 8 of 112 patients having stable disease for over 22 weeks.[18] |
Key Experimental Protocols
Protocol: Cell Viability (MTT) Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.
Methodology:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[14]
-
Drug Treatment: Prepare serial dilutions of Bosutinib in the culture medium. Replace the old medium with 100 µL of the drug dilutions. Include vehicle (e.g., DMSO) and no-treatment controls.[14]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Plot the percentage of cell viability versus the log of the Bosutinib concentration. Use a non-linear regression model to calculate the IC50 value.[14]
Protocol: In Vivo Xenograft Tumor Model
Xenograft models are essential for evaluating the antineoplastic efficacy of a drug in a living organism.
General Methodology:
-
Cell Culture and Implantation: Culture the selected cancer cells (e.g., human KU812 CML cells) under standard conditions.[12][13] Implant a specific number of cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Monitor the mice regularly for tumor formation and growth. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer Bosutinib hydrate via the appropriate route (e.g., oral gavage) at the specified dose and schedule (e.g., 150 mg/kg, once daily).[12][13] The control group receives a vehicle solution.
-
Monitoring and Measurement: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week) throughout the study.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a maximum allowed size or after a predefined period. Key endpoints include tumor growth inhibition, prolongation of survival, and assessment of drug toxicity.[12][13]
Conclusion
This compound is a highly effective antineoplastic agent with a well-defined dual-inhibitory mechanism against Src and Abl kinases. Its potent activity has been extensively validated in preclinical in vitro and in vivo models, demonstrating significant cytotoxicity against various cancer cell lines and the ability to suppress tumor growth. Clinically, it is an established and vital therapeutic option for patients with Ph+ CML, offering durable responses even in cases of resistance to prior TKI therapies. Ongoing research continues to explore its potential in solid tumors, highlighting its importance in the landscape of targeted cancer therapy.
References
- 1. Bosutinib Monohydrate | C26H31Cl2N5O4 | CID 11990828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Bosutinib : a review of preclinical and clinical studies in chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 9. Bosutinib in the treatment of patients with Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of bosutinib in previously treated patients with chronic myeloid leukemia: final results from the BYOND trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bosutinib is active in chronic phase chronic myeloid leukemia after imatinib and dasatinib and/or nilotinib therapy failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase I study of bosutinib, a src/abl tyrosine kinase inhibitor, administered to patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Bosutinib Hydrate: A Technical Guide to Signaling Pathway Modulation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosutinib (B1684425), a potent dual inhibitor of Src and Abl tyrosine kinases, has emerged as a significant therapeutic agent in the landscape of targeted cancer therapy.[1][2] Marketed under the brand name Bosulif®, it is primarily indicated for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[2][3] However, its mechanism of action, which involves the modulation of critical signaling pathways, extends its potential applicability to a range of solid tumors.[4][5] This technical guide provides an in-depth exploration of the signaling pathways modulated by bosutinib in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Mechanism of Action
Bosutinib functions as an ATP-competitive inhibitor, binding to the kinase domain of both Src and Abl kinases.[2][4] In the context of CML, its primary target is the constitutively active Bcr-Abl fusion protein, a hallmark of the disease.[6][7] By blocking the tyrosine kinase activity of Bcr-Abl, bosutinib effectively inhibits downstream signaling cascades that drive uncontrolled cell proliferation and survival of leukemic cells.[6][8]
Beyond Bcr-Abl, bosutinib's potent inhibition of Src family kinases (SFKs), including Src, Lyn, and Hck, contributes significantly to its anti-cancer activity.[6][7][9] SFKs are crucial mediators in various cellular processes such as cell growth, differentiation, adhesion, and migration.[9] Their aberrant activation is implicated in the progression of numerous solid tumors.[4][10]
Core Signaling Pathways Modulated by Bosutinib
Bosutinib's therapeutic effects are a direct consequence of its ability to attenuate multiple oncogenic signaling pathways. The inhibition of Src/Abl kinases leads to the downregulation of several key downstream cascades:
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Bosutinib treatment has been shown to decrease the phosphorylation of key components of this pathway, leading to reduced cell viability.[10][11]
-
MAPK/ERK Pathway: The MAPK/ERK pathway plays a critical role in cell proliferation and differentiation. Bosutinib effectively suppresses this pathway by inhibiting the phosphorylation of ERK.[10][11]
-
JAK/STAT Pathway: This pathway is involved in inflammation, immunity, and cell growth. Bosutinib has been demonstrated to reduce the phosphorylation of STAT3, a key mediator in this cascade.[10][11]
The simultaneous inhibition of these pathways underscores the multifaceted anti-neoplastic activity of bosutinib.
Quantitative Data: In Vitro Efficacy of Bosutinib
The potency of bosutinib has been quantified across a variety of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the IC50 values of bosutinib in different cancer contexts.
Table 1: IC50 Values of Bosutinib in Neuroblastoma Cell Lines
| Cell Line | IC50 (µM) |
| IMR-32 | 0.64 |
| NGP | 1.89 |
| NB-19 | 2.45 |
| CHLA-255 | 3.17 |
| SH-SY5Y | 4.88 |
| SK-N-AS | 11.26 |
Data compiled from in vitro studies. Actual IC50 values may vary depending on specific experimental conditions.[11]
Table 2: IC50 Values of Bosutinib Against a Selection of Kinases
| Kinase | IC50 (nM) |
| SRC | 1.2 |
| ABL | <1 |
| LCK | 1.3 |
| LYN | 1.4 |
| HCK | 3.7 |
| BTK | 6.5 |
| EGFR | 9.4 |
| EPHB2 | 16 |
| c-KIT | >1000 |
| PDGFRβ | >1000 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.[12]
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to evaluate the efficacy of bosutinib.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of bosutinib on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Bosutinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat cells with increasing concentrations of bosutinib for 48 hours.[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Plot the percentage of cell viability versus the log of the bosutinib concentration. Calculate the IC50 value using a non-linear regression model.[13]
Western Blotting
This protocol is used to detect changes in protein expression and phosphorylation levels following bosutinib treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Src, p-Abl, p-ERK, p-AKT, p-STAT3, and their total forms)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse cells and determine protein concentration.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Signal Detection: Detect the signal using an ECL substrate and an imaging system.[14]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[13]
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the inhibitory activity of bosutinib against purified kinases.
Materials:
-
Purified kinase
-
Kinase reaction buffer
-
Substrate peptide or protein
-
Bosutinib
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction: In a microcentrifuge tube, combine the kinase, substrate, and bosutinib at various concentrations.[12]
-
Initiate Reaction: Start the reaction by adding radiolabeled ATP and incubate at the optimal temperature (often 30°C).[12]
-
Stop Reaction and Spot: Stop the reaction and spot the mixture onto phosphocellulose filter paper.
-
Wash: Wash the filter papers to remove unincorporated radiolabeled ATP.[12]
-
Quantify Radioactivity: Measure the incorporated radioactivity using a scintillation counter.[12]
-
Data Analysis: Calculate the percentage of kinase activity relative to a control and determine the IC50 value.[12]
Resistance Mechanisms
Acquired resistance to bosutinib can emerge through two primary mechanisms:
-
BCR-ABL1-dependent resistance: This often involves mutations in the BCR-ABL1 kinase domain that interfere with bosutinib binding. The T315I "gatekeeper" mutation is a notable example that confers resistance to most ATP-competitive TKIs, including bosutinib.[9][13] The V299L mutation also leads to reduced sensitivity.[9][13]
-
BCR-ABL1-independent resistance: In this scenario, cancer cells activate alternative survival signaling pathways to bypass the need for BCR-ABL1 activity. Activation of other Src family kinases or downstream pathways like PI3K/AKT/mTOR and MAPK/ERK can contribute to this form of resistance.[13]
Conclusion
Bosutinib hydrate (B1144303) is a powerful dual Src/Abl kinase inhibitor that exerts its anti-cancer effects by modulating multiple critical signaling pathways. A thorough understanding of its mechanism of action, the specific pathways it targets, and the potential for resistance is paramount for its effective clinical application and for the development of next-generation targeted therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance the field of oncology.
References
- 1. Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bosutinib - Wikipedia [en.wikipedia.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Discovery and Development of Bosutinib (SKI-606): A Technical Guide
Abstract
Bosutinib (B1684425) (formerly SKI-606, marketed as Bosulif®) is a potent, orally bioavailable, second-generation tyrosine kinase inhibitor (TKI) that functions as a dual inhibitor of the Src and Abelson (Abl) kinases.[1] Developed by Wyeth and later Pfizer, it is approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) in adult and pediatric patients who are newly diagnosed or resistant or intolerant to prior TKI therapy.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of Bosutinib, with a focus on the quantitative data, experimental methodologies, and underlying signaling pathways.
Introduction: The Rationale for Dual Src/Abl Inhibition
Chronic Myeloid Leukemia is characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL1 fusion gene, which encodes the constitutively active Bcr-Abl tyrosine kinase.[3] This oncoprotein drives the malignant transformation of hematopoietic stem cells by activating a network of downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis.
The success of the first-generation TKI, imatinib (B729), validated Bcr-Abl as a therapeutic target. However, the emergence of resistance, often due to point mutations in the Abl kinase domain, necessitated the development of second-generation TKIs. Furthermore, Src family kinases (SFKs), which are often overexpressed and activated in various cancers, have been implicated in Bcr-Abl-mediated signaling and resistance to imatinib.[1] This provided the rationale for developing dual Src/Abl inhibitors like Bosutinib to offer a broader spectrum of activity and potentially overcome resistance.
Mechanism of Action
Bosutinib is an ATP-competitive inhibitor that binds to the kinase domains of both Abl and Src kinases.[1] By occupying the ATP-binding pocket, Bosutinib prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that are crucial for the proliferation and survival of cancer cells. Bosutinib has demonstrated activity against a majority of imatinib-resistant Bcr-Abl mutations, with the notable exceptions of the T315I and V299L mutations.[1]
Signaling Pathways
Bosutinib's therapeutic effects are mediated through the inhibition of key signaling pathways downstream of Bcr-Abl and Src.
-
Bcr-Abl Signaling: The constitutive activity of Bcr-Abl leads to the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways collectively promote uncontrolled cell proliferation and inhibit apoptosis. Key downstream effectors of Bcr-Abl that are inhibited by Bosutinib include STAT5 and CrkL.[4][5]
-
Src Signaling: Src family kinases are involved in a wide range of cellular processes, including cell growth, adhesion, migration, and invasion. In cancer, Src activation can promote metastasis. Downstream effectors of Src signaling that are impacted by Bosutinib include focal adhesion kinase (FAK) and paxillin, which are critical for cell motility and adhesion.[6][7]
Preclinical Development
In Vitro Kinase and Cellular Assays
Bosutinib demonstrated potent inhibitory activity against Src and Abl kinases in cell-free assays. It also showed significant anti-proliferative effects in various CML cell lines.
| Target/Cell Line | Assay Type | IC50 |
| c-Src | Kinase Assay | 1.2 nM |
| Abl | Kinase Assay | 1.0 nM |
| KU812 (CML) | Proliferation Assay | 5 nM |
| K562 (CML) | Proliferation Assay | 20 nM |
| MEG-01 (CML) | Proliferation Assay | 20 nM |
| Src-transformed fibroblasts | Proliferation Assay | 100 nM |
| Breast Cancer Cell Lines | Migration Assay | 100-300 nM |
Table 1: In Vitro Activity of Bosutinib [8]
In Vivo Animal Models
Bosutinib demonstrated significant anti-tumor activity in xenograft models of CML. Oral administration of Bosutinib led to tumor regression in a dose-dependent manner.
| Xenograft Model | Cell Line | Dosing | Outcome |
| Nude Mice | K562 | 100 mg/kg/day | Tumor growth suppression |
| Nude Mice | K562 | 150 mg/kg/day | Tumor eradication |
| Nude Mice | Src-transformed fibroblasts | 60 mg/kg/day | 18% Tumor/Control |
| Nude Mice | HT29 (Colon) | 60 mg/kg/day | 30% Tumor/Control |
Table 2: In Vivo Efficacy of Bosutinib in Xenograft Models
Clinical Development
Bosutinib has undergone extensive clinical evaluation in patients with CML and other malignancies. Key clinical trials are summarized below.
BELA Trial (NCT00261846)
The BELA (Bosutinib Efficacy and Safety in Newly Diagnosed Chronic Myeloid Leukemia) trial was a Phase 3 study comparing the efficacy and safety of Bosutinib with imatinib in newly diagnosed chronic phase CML patients.[9][10]
| Endpoint (at 24 months) | Bosutinib (500 mg/day) | Imatinib (400 mg/day) |
| Cumulative Complete Cytogenetic Response (CCyR) | 79% | 80% |
| Cumulative Major Molecular Response (MMR) | 59% | 49% |
Table 3: Efficacy Results from the BELA Trial [10]
BFORE Trial (NCT02130557)
The BFORE (Bosutinib Trial in First-Line Chronic Myelogenous Leukemia Treatment) trial was a Phase 3 study that also compared Bosutinib with imatinib in newly diagnosed chronic phase CML patients.[11][12][13]
| Endpoint (at 5 years) | Bosutinib (400 mg/day) | Imatinib (400 mg/day) |
| Cumulative Major Molecular Response (MMR) | 73.9% | 64.6% |
| Cumulative MR4.5 | 47.4% | 36.6% |
| On-treatment Progression/Death | 6.7% | 9.3% |
| Overall Survival (OS) | 94.5% | 94.6% |
Table 4: 5-Year Efficacy Results from the BFORE Trial [9][11]
Safety and Tolerability
The safety profile of Bosutinib is well-characterized. The most common adverse events are gastrointestinal and hepatic in nature.
| Adverse Event (All Grades) | Bosutinib (BFORE Trial) | Imatinib (BFORE Trial) | Bosutinib (BELA Trial) | Imatinib (BELA Trial) |
| Diarrhea | 70.1% | 46.5% | 70% | 25% |
| Nausea | 35.1% | 47.6% | 32% | 16% |
| Vomiting | 18.7% | 17.0% | 32% | 16% |
| Increased ALT | 30.6% | 7.9% | 23% | 4% |
| Increased AST | 22.8% | 9.4% | - | - |
| Thrombocytopenia | 35.1% | 23.4% | 14% | 15% |
| Neutropenia | 10.4% | 25.1% | 10% | 24% |
| Edema | - | - | 13% | 40% |
| Muscle Cramps | - | - | 4% | 22% |
Table 5: Common Adverse Events in the BELA and BFORE Trials [6][9][14]
Experimental Protocols
Kinase Assays
-
Reaction Preparation: In a suitable reaction vessel, combine Src kinase (3 units/reaction), reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.5 mM Na₃VO₄), and cdc2 substrate peptide.
-
Inhibitor Addition: Add varying concentrations of Bosutinib to the reaction mixtures.
-
Pre-incubation: Incubate the mixtures at 30°C for 10 minutes.
-
Reaction Initiation: Start the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubation: Incubate the reactions at 30°C for 1 hour.
-
Reaction Termination: Stop the reactions by adding EDTA.
-
Detection: Follow the manufacturer's instructions for the ELISA-based detection of substrate phosphorylation.[15]
-
Plate Coating: Bind biotinylated peptide substrate (2 µM) to streptavidin-coated microtiter plates for 1.5 hours in 1 mg/mL ovalbumin in PBS.
-
Washing: Wash the plates for 1 hour with PBS containing 0.1% Tween 80, followed by a PBS wash.
-
Kinase Reaction: Prepare a reaction mixture containing Abl kinase (10 units), 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 80 µM EGTA, 100 µM ATP, 0.5 mM Na₃VO₄, 1% DMSO, 1 mM HEPES (pH 7.0), 200 µg/mL ovalbumin, and varying concentrations of Bosutinib.
-
Incubation: Incubate the kinase reaction for 1 hour at 30°C.
-
Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 50 mM.
-
Detection: Monitor the reaction using a Europium-labeled phosphotyrosine antibody and DELFIA enhancement solution.[15]
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Bosutinib in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Xenograft Model
-
Cell Culture: Culture human CML cells (e.g., K562) in appropriate media.
-
Tumor Implantation: Inject 1 x 10⁶ to 10 x 10⁷ cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly using calipers.
-
Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Bosutinib orally via gavage at the desired dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Synthesis and Structure-Activity Relationship (SAR)
Several synthetic routes for Bosutinib have been developed. A common approach involves the construction of the 4-anilinoquinoline-3-carbonitrile (B11863878) core, followed by the addition of the side chain at the C7 position.[16][17][18][19][20]
The structure-activity relationship studies of Bosutinib and its analogs have revealed key structural features for its potent inhibitory activity:
-
4-Anilinoquinoline-3-carbonitrile core: Essential for binding to the kinase domain.
-
2,4-dichloro-5-methoxyphenyl group: Crucial for potent inhibition of Src and Abl.
-
7-(3-(4-methylpiperazin-1-yl)propoxy) side chain: Contributes to the drug's solubility and pharmacokinetic properties.[16]
Conclusion
Bosutinib is a highly effective second-generation TKI that has demonstrated significant clinical benefit in the treatment of Ph+ CML. Its dual inhibition of Src and Abl kinases provides a broader spectrum of activity compared to first-generation TKIs and has shown efficacy in patients who are resistant or intolerant to prior therapies. The extensive preclinical and clinical development of Bosutinib, supported by a deep understanding of its mechanism of action and the underlying signaling pathways, has established it as a valuable therapeutic option for patients with CML.
References
- 1. Bosutinib - Wikipedia [en.wikipedia.org]
- 2. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Bcr-Abl-mediated redox regulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Src and FAK Kinases Cooperate to Phosphorylate Paxillin Kinase Linker, Stimulate Its Focal Adhesion Localization, and Regulate Cell Spreading and Protrusiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Bosutinib versus imatinib for newly diagnosed chronic phase chronic myeloid leukemia: final results from the BFORE trial [boa.unimib.it]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Five-year follow-up data from the BFORE trial: bosutinib versus imatinib in CML | VJHemOnc [vjhemonc.com]
- 14. Management of adverse events associated with bosutinib treatment of chronic-phase chronic myeloid leukemia: expert panel review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. researchgate.net [researchgate.net]
Navigating the Challenges of Bosutinib Monohydrate Formulation: A Technical Guide to its pH-Dependent Solubility
For Immediate Release
This technical guide provides an in-depth analysis of the pH-dependent solubility profile of bosutinib (B1684425) monohydrate, a critical physicochemical property influencing its formulation development and oral bioavailability. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical development of bosutinib or related tyrosine kinase inhibitors.
Introduction to Bosutinib Monohydrate
Bosutinib is a potent, orally administered dual inhibitor of the Src and Abl tyrosine kinases, utilized in the treatment of chronic myelogenous leukemia (CML).[1] As a Biopharmaceutics Classification System (BCS) Class IV drug, bosutinib exhibits both low permeability and low solubility, presenting significant challenges for formulation scientists.[2] A key determinant of its poor solubility is its pronounced pH-dependent profile. Bosutinib monohydrate is the thermodynamically favored solid-state form and is used in the commercial product.[3]
pH-Dependent Aqueous Solubility
The aqueous solubility of bosutinib monohydrate is highly dependent on the pH of the medium.[4] It behaves as a weakly basic compound, with a predicted strongest basic pKa of approximately 8.03 to 8.43.[3][5] This characteristic dictates that its solubility is significantly higher in acidic environments.
Across the physiological pH range, bosutinib monohydrate is highly soluble in acidic conditions (pH ≤ 5) and its solubility rapidly decreases in neutral to basic conditions (pH > 5).[3][6][7] This steep decline in solubility above pH 5 is a critical factor to consider in the design of oral dosage forms, as the transition from the acidic environment of the stomach to the more neutral pH of the small intestine can lead to drug precipitation, thereby affecting its absorption.
Quantitative Solubility Data
While the qualitative trend of bosutinib's pH-dependent solubility is well-documented, a comprehensive, publicly available dataset of its solubility at various pH values is limited. The available data is summarized in the table below.
| pH Value | Medium | Solubility |
| ≤ 5 | Aqueous Buffers | High |
| > 5 | Aqueous Buffers | Rapidly Decreasing |
| 7.2 | Phosphate-Buffered Saline (PBS) | Approximately 1 mg/mL |
| N/A | Water | 0.0095 mg/mL |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The equilibrium solubility of a compound as a function of pH is typically determined using the shake-flask method. This method measures the thermodynamic solubility of the compound after it has reached equilibrium in a saturated solution.
Materials
-
Bosutinib monohydrate powder
-
Series of aqueous buffers with pH values ranging from 1 to 8 (e.g., HCl, acetate, phosphate (B84403) buffers)
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for bosutinib
-
Calibrated pH meter
Procedure
-
Preparation: An excess amount of bosutinib monohydrate is added to vials containing the different pH buffers.
-
Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature (typically 37°C to simulate physiological conditions) and agitated for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, the samples are removed from the shaker. The solid and liquid phases are separated by centrifugation to pellet the undissolved solid.
-
Sample Analysis: An aliquot of the supernatant is carefully removed, filtered, and diluted as necessary. The concentration of dissolved bosutinib is then quantified using a validated HPLC method.
-
pH Measurement: The pH of the remaining supernatant is measured to confirm the final pH of the solution.
Signaling Pathways and Experimental Workflow Visualizations
To further elucidate the context of bosutinib's application and the methodology for its characterization, the following diagrams are provided.
Conclusion
The pH-dependent solubility of bosutinib monohydrate is a paramount consideration for the development of oral formulations. Its high solubility in acidic media followed by a sharp decrease at pH values above 5 necessitates formulation strategies that can enhance its solubility and dissolution in the neutral pH environment of the small intestine. A thorough understanding of this property, guided by robust experimental data, is essential for the successful development of bioavailable bosutinib drug products. This guide provides a foundational understanding for researchers and professionals working to overcome the formulation challenges associated with this important therapeutic agent.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Rationalization of the formation and stability of bosutinib solvated forms - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE01834C [pubs.rsc.org]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. s3.pgkb.org [s3.pgkb.org]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Bosutinib Hydrate in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of bosutinib (B1684425) hydrate (B1144303) in mouse xenograft models. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of signaling pathways and experimental workflows to guide researchers in designing and executing preclinical studies.
Bosutinib is a potent, orally available dual inhibitor of Src and Abl tyrosine kinases.[1][2] It is a valuable tool in preclinical cancer research, particularly in xenograft models, to assess its therapeutic potential against various cancer types.[1]
Mechanism of Action
Bosutinib functions as an ATP-competitive inhibitor of the Bcr-Abl fusion protein and Src family kinases (including Src, Lyn, and Hck).[1][3] By blocking these kinases, bosutinib disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and motility.[1][4] Specifically, it has been shown to inhibit the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 signaling pathways.[4]
Quantitative Data Summary
The following table summarizes the reported dosages of bosutinib used in various in vivo mouse xenograft studies.
| Cancer Type | Cell Line(s) | Mouse Strain | Bosutinib Dose | Administration Route | Key Findings | Reference |
| Pancreatic Cancer | Freshly generated human pancreas xenografts | Athymic nude mice | 100 mg/kg/day | Oral gavage | Exhibited tumor growth inhibition; induced apoptosis in sensitive tumors. | [5] |
| Chronic Myeloid Leukemia (CML) | KU812 | Nude mice | 75 mg/kg twice daily or 150 mg/kg once daily | Oral gavage | Demonstrated therapeutic activity and led to a dose- and schedule-dependent weight loss. | [6] |
| CML (imatinib-resistant) | Syngeneic Bcr-Abl WT and mutant Ba/F3 | Not specified | 150 mg/kg once daily (5 days/week) | Oral gavage | Decreased the rate of tumor growth and prolonged event-free survival. | [6] |
| Neuroblastoma | Not specified (orthotopic xenograft model) | Not specified | Not specified | Not specified | Demonstrated anti-tumor efficacy. | [4] |
Experimental Protocols
This section outlines a detailed methodology for a typical in vivo mouse xenograft study evaluating the efficacy of bosutinib.
Cell Line Selection and Culture
-
Cell Lines: Choose appropriate human cancer cell lines for the study. Examples include HT29, Colo205, HCT116, or DLD1 for colon cancer, and K562 or KU812 for CML models.[1]
-
Cell Culture: Culture the selected cell lines in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase with high viability (>95%) before implantation.[1]
Animal Model
-
Strain: Utilize immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, to prevent the rejection of human tumor xenografts.[1][5]
-
Age and Sex: Typically, 4-6 week old female mice are used.[1][5]
-
Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the experiment begins.[1]
-
Housing: House the animals in sterile conditions with ad libitum access to food and water.[1]
Tumor Implantation (Subcutaneous Xenograft)
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A common injection volume is 100-200 µL.[1]
-
Cell Concentration: The number of cells to be injected will vary depending on the tumorigenicity of the cell line, typically ranging from 1 x 10^6 to 10 x 10^6 cells per mouse.[1]
-
Injection: Inject the cell suspension subcutaneously into the right flank of the mouse using a 27-gauge needle.[1]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation.
Bosutinib Administration
-
Preparation of Bosutinib Solution: A common vehicle for oral administration of bosutinib is a suspension in 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in sterile water.[1] Prepare the bosutinib suspension fresh daily.[1]
-
Dosage and Administration Route: Administer bosutinib orally via gavage.[1][5] The dosage can vary depending on the study design, with a common dose being 100 mg/kg/day.[5]
-
Treatment Schedule: Begin treatment when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[1][5]
Efficacy Evaluation
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.[1][5]
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[1][5]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting, to assess the effect of bosutinib on target signaling pathways.[5]
Visualizations
Signaling Pathway of Bosutinib
Caption: Bosutinib inhibits Src and Abl, blocking downstream pro-survival pathways.
Experimental Workflow for a Xenograft Study
Caption: Workflow of a typical bosutinib mouse xenograft experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bosutinib - Wikipedia [en.wikipedia.org]
- 4. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Preparing Bosutinib Hydrate Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosutinib is a potent, orally bioavailable dual inhibitor of Src and Abl tyrosine kinases.[1] It is utilized in cancer research and drug development, particularly for chronic myelogenous leukemia (CML).[2][3] Accurate and consistent preparation of Bosutinib hydrate (B1144303) stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of Bosutinib due to its high solubilizing capacity for this compound.[1][4] These application notes provide a detailed protocol for the preparation, storage, and handling of Bosutinib hydrate stock solutions using DMSO.
Properties of this compound and DMSO
A summary of the relevant properties of this compound and DMSO is provided below.
Table 1: Properties of this compound
| Property | Value | References |
| Synonyms | SKI-606 hydrate | [5] |
| Molecular Formula | C₂₆H₂₉Cl₂N₅O₃・H₂O (monohydrate) | |
| Molecular Weight | 548.46 g/mol (monohydrate) | |
| Appearance | Crystalline white to yellowish tan powder | |
| Solubility in DMSO | 100 mg/mL (182.33 mM) | [5] |
| Storage (Powder) | 20°C to 25°C (68°F to 77°F) | [6][7] |
Table 2: Properties of Dimethyl Sulfoxide (DMSO)
| Property | Value | References |
| Molecular Formula | C₂H₆OS | |
| Molecular Weight | 78.13 g/mol | |
| Appearance | Clear, colorless liquid | |
| Key Considerations | Hygroscopic; use newly opened or anhydrous grade for best results. Can be toxic to cells at higher concentrations. | [5][8] |
Experimental Protocol: Preparing this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculation:
-
Determine the required mass of this compound for your desired stock concentration and volume. For a 10 mM stock solution, the calculation is as follows:
-
Mass (mg) = 10 mmol/L * 0.001 L * 548.46 g/mol * 1000 mg/g = 5.48 mg for 1 mL of 10 mM stock solution.
-
-
-
Weighing:
-
Under a fume hood, carefully weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The resulting solution should be clear and free of particulates.[9] Gentle warming in a 37°C water bath can aid dissolution.[10]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[9][11]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][11]
-
Table 3: Recommended Storage Conditions for this compound Stock Solution in DMSO
| Storage Temperature | Duration | References |
| -20°C | Up to 1 month | [5][7][12] |
| -80°C | Up to 6 months | [5][11] |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the primary signaling pathway it inhibits.
Caption: Workflow for preparing this compound stock solution.
Caption: Bosutinib inhibits Src and Bcr-Abl kinase signaling pathways.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[13]
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.[13][14][15]
-
DMSO can facilitate the absorption of other chemicals through the skin.[8] Avoid direct contact.
Conclusion
This document provides a comprehensive guide for the preparation of this compound stock solutions in DMSO for research applications. Adherence to this protocol will help ensure the accuracy, consistency, and stability of the prepared solutions, leading to more reliable experimental outcomes. Always refer to the specific product information sheet for the lot of this compound you are using for any specific handling and storage instructions.
References
- 1. Bosutinib | Src Kinases | Tocris Bioscience [tocris.com]
- 2. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. benchchem.com [benchchem.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Bosutinib | 380843-75-4 [chemicalbook.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. biosynth.com [biosynth.com]
- 15. cleanchemlab.com [cleanchemlab.com]
Application Notes: Cell Proliferation Assays Using Bosutinib Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bosutinib (B1684425) hydrate (B1144303) is the monohydrate form of Bosutinib, a potent, orally active, dual inhibitor of Src and Abl tyrosine kinases.[1][2] It functions by binding to the ATP-binding site of these kinases, effectively blocking their autophosphorylation and downstream signaling. This inhibition disrupts key cellular pathways involved in cell growth, proliferation, and survival, making Bosutinib a valuable compound for cancer research and a therapeutic agent for certain leukemias, such as Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[3][4] These application notes provide detailed protocols for assessing the anti-proliferative effects of Bosutinib hydrate in cancer cell lines.
Mechanism of Action: Dual Inhibition of Src/Abl Signaling
Bosutinib exerts its anti-neoplastic effects by targeting the Src and Abl tyrosine kinases.[1] In many cancers, these kinases are aberrantly activated, leading to uncontrolled cell proliferation. Bosutinib's inhibition of Src and Abl blocks several downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[5][6] The collective shutdown of these pro-survival and proliferative signals ultimately leads to the induction of apoptosis (programmed cell death) and a halt in cell division.[7][3]
References
- 1. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bosutinib Monohydrate | C26H31Cl2N5O4 | CID 11990828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
Application Notes and Protocols: Bosutinib Hydrate for Studying Iatinib-Resistant CML Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results in the constitutively active BCR-ABL tyrosine kinase. While the first-generation tyrosine kinase inhibitor (TKI) imatinib (B729) revolutionized CML treatment, the emergence of resistance, often due to point mutations in the ABL kinase domain, remains a significant clinical challenge.[1][2] Bosutinib (B1684425) (SKI-606) is a second-generation, orally bioavailable, dual Src/Abl TKI that has demonstrated efficacy in patients with imatinib-resistant or intolerant CML.[3][4][5] These application notes provide detailed protocols for studying the effects of bosutinib hydrate (B1144303) on imatinib-resistant CML cells, along with quantitative data and pathway diagrams to facilitate research in this area.
Bosutinib functions as a potent inhibitor of the BCR-ABL kinase by binding to its kinase domain.[6] Notably, it is effective against a majority of imatinib-resistant BCR-ABL mutations, with the key exceptions of the T315I and V299L mutations.[7][8][9] In preclinical studies, bosutinib has been shown to inhibit 16 of 18 imatinib-resistant forms of BCR-ABL expressed in murine myeloid cell lines.[6][8] Beyond its action on BCR-ABL, bosutinib also inhibits Src family kinases (SFKs) such as Src, Lyn, and Hck, which can be involved in BCR-ABL-independent resistance mechanisms.[2][10][11] This dual inhibitory action provides a broader spectrum of activity against resistant CML.[11]
Data Presentation
Table 1: Comparative Anti-proliferative Activity of Bosutinib and Imatinib Against Imatinib-Resistant BCR-ABL Mutants
The following table summarizes the 50% inhibitory concentration (IC50) values for bosutinib and imatinib against various BCR-ABL mutations expressed in Ba/F3 cells. The data is presented as the fold increase in IC50 relative to wild-type (WT) BCR-ABL, providing a direct comparison of their potency against different resistance mutations.[2] A lower fold-increase indicates greater potency.
| BCR-ABL Mutant | Location | Imatinib (IC50-Fold Increase) | Bosutinib (IC50-Fold Increase) | Bosutinib Sensitivity Classification |
| P-Loop | ||||
| G250E | 6.8 | 1.3 | Sensitive | |
| Q252H | 4.3 | 1.1 | Sensitive | |
| Y253F | 10.7 | 1.2 | Sensitive | |
| Y253H | 11.8 | 1.2 | Sensitive | |
| E255K | >27.0 | 1.5 | Sensitive | |
| E255V | 16.2 | 1.3 | Sensitive | |
| Imatinib Binding Site | ||||
| V299L | 1.5 | 11.0 | Highly Resistant | |
| T315I | >27.0 | >50.0 | Highly Resistant | |
| F317L | 4.7 | 1.2 | Sensitive | |
| Catalytic Domain | ||||
| M351T | 3.4 | 1.0 | Sensitive | |
| F359V | 4.9 | 1.2 | Sensitive | |
| Activation Loop | ||||
| H396R | 2.0 | 1.0 | Sensitive | |
| L387M | 2.1 | 1.0 | Sensitive |
Data adapted from preclinical studies on Ba/F3 cells expressing BCR-ABL mutants.[2]
Signaling Pathways and Experimental Workflows
Bosutinib's Dual Inhibition of BCR-ABL and Src Signaling
Bosutinib exerts its anti-leukemic effects by inhibiting the constitutively active BCR-ABL kinase and Src family kinases, thereby blocking downstream signaling pathways crucial for CML cell proliferation and survival.
Caption: Bosutinib's dual inhibition of BCR-ABL and Src pathways.
Experimental Workflow for Assessing Bosutinib Efficacy
A typical workflow for evaluating the efficacy of bosutinib on imatinib-resistant CML cells involves cell culture, treatment with the inhibitor, and subsequent analysis of cell viability and target protein phosphorylation.
Caption: Workflow for evaluating bosutinib in CML cell lines.
Experimental Protocols
Cell Culture of Imatinib-Resistant CML Cell Lines
Objective: To maintain and propagate imatinib-resistant CML cell lines for use in drug sensitivity and molecular assays.
Materials:
-
Imatinib-resistant CML cell lines (e.g., K562-R, or Ba/F3 cells engineered to express specific BCR-ABL mutations)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Imatinib (to maintain selective pressure, if required)
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For resistant cell lines, it may be necessary to maintain a low concentration of imatinib in the culture medium to ensure the persistence of the resistant phenotype.
-
Maintain cell cultures in a humidified incubator at 37°C with 5% CO₂.
-
Monitor cell density and viability regularly.
-
Passage the cells every 2-3 days by centrifuging, removing the old medium, and resuspending in fresh medium at a density of approximately 0.5 x 10⁶ cells/mL.[2]
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of bosutinib and calculate its IC50 value.
Materials:
-
Imatinib-resistant CML cells
-
Bosutinib hydrate (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed the CML cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of medium.[12]
-
Prepare serial dilutions of this compound in culture medium.
-
Add the various concentrations of bosutinib to the wells. Include untreated and vehicle (DMSO) control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[13]
-
Following the incubation period, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.[2]
-
Solubilize the formazan crystals by adding DMSO to each well.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).[2]
Western Blot Analysis of BCR-ABL and Downstream Signaling
Objective: To analyze the phosphorylation status of BCR-ABL and its downstream signaling proteins upon treatment with bosutinib.
Materials:
-
Treated and untreated CML cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-BCR-ABL, anti-BCR-ABL, anti-p-CrkL, anti-CrkL, anti-p-STAT5, anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Protocol:
-
Seed CML cells and treat with bosutinib at the desired concentrations and for the specified time.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[14]
-
Transfer the separated proteins to a PVDF membrane.[14]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence detection system.[2]
-
Analyze the band intensities to determine the relative phosphorylation levels of the target proteins, normalizing to total protein or a loading control like β-actin.
References
- 1. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of bosutinib (SKI-606) in chronic phase Philadelphia chromosome–positive chronic myeloid leukemia patients with resistance or intolerance to imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Bosutinib for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosulif.pfizerpro.com [bosulif.pfizerpro.com]
- 9. Bosutinib in the management of chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Cell viability assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Bosutinib as a Radiosensitizer in Breast Cancer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bosutinib (B1684425) is a dual inhibitor of Src and Abl tyrosine kinases, primarily used in the treatment of chronic myelogenous leukemia (CML).[1][2] Preclinical research has unveiled its potential as a radiosensitizer in breast cancer, suggesting it could enhance the efficacy of radiation therapy (RT).[3][4] Radiosensitizers aim to increase the tumor-killing effects of ionizing radiation, potentially allowing for reduced radiation doses, thereby minimizing damage to surrounding healthy tissues and mitigating treatment-associated side effects.[5] Studies indicate that Bosutinib sensitizes breast cancer cells to radiation by disrupting DNA damage response pathways, making it a promising candidate for combination therapy.[3][4]
Mechanism of Action as a Radiosensitizer
Bosutinib's radiosensitizing effect in breast cancer is primarily attributed to its ability to modulate the DNA Damage Response (DDR) pathway. When combined with ionizing radiation, Bosutinib has been shown to:
-
Downregulate Key DDR Proteins: It markedly reduces the expression of critical proteins involved in DNA repair, including Ataxia Telangiectasia Mutated (ATM), X-ray repair cross-complementing protein 4 (XRCC4), ATR-interacting protein (ATRIP), and Growth Arrest and DNA Damage-inducible protein GADD45A.[3][4] The reduction in ATM, a central kinase in the DDR, is a significant contributor to this effect.[6]
-
Target eIF4G1: Eukaryotic translation initiation factor 4 gamma 1 (eIF4G1) has been identified as a key target of Bosutinib. The drug downregulates eIF4G1 expression in a dose-dependent manner, which is believed to play a crucial role in regulating the cellular response to radiation-induced DNA damage.[3][4]
-
Enhance DNA Damage Markers: Treatment with Bosutinib in conjunction with radiation leads to increased levels of phosphorylated H2A histone family member X (γH2AX).[6] γH2AX is a well-established biomarker for DNA double-strand breaks (DSBs), and its elevated presence indicates either an increase in DNA damage or a reduction in the efficiency of DNA repair.[6][7]
By impairing these DNA repair mechanisms, Bosutinib prevents cancer cells from effectively recovering from the DNA damage inflicted by radiation, leading to increased cell death and enhanced therapeutic outcomes.[3][4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cancerfax.com [cancerfax.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. LINCS gene expression signature analysis revealed bosutinib as a radiosensitizer of breast cancer cells by targeting eIF4G1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mednexus.org [mednexus.org]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Detection of p-CrkL Inhibition by Bosutinib
Introduction
CRKL (CRK-like protein) is an adapter protein and a key substrate of the BCR-ABL oncoprotein, the hallmark of Chronic Myeloid Leukemia (CML).[1] Constitutive phosphorylation of CRKL at Tyrosine 207 (p-CrkL) is a direct indicator of BCR-ABL kinase activity and a critical event in CML pathogenesis.[1] Bosutinib is a second-generation tyrosine kinase inhibitor (TKI) that functions as a potent, dual inhibitor of both Src and Abl kinases.[2][3] By targeting the ATP-binding site of the ABL kinase domain, Bosutinib effectively inhibits BCR-ABL autophosphorylation and the subsequent phosphorylation of its downstream substrates, including CRKL.[2] This inhibition leads to the suppression of oncogenic signaling pathways, ultimately inducing apoptosis in CML cells.[4] Monitoring the phosphorylation status of CRKL is therefore a reliable method for assessing the pharmacodynamic activity of Bosutinib in preclinical and clinical settings.
Target Audience
These protocols and notes are intended for researchers, scientists, and drug development professionals working in oncology, particularly those involved in the study of CML and the development of tyrosine kinase inhibitors.
Quantitative Data Summary
Bosutinib has been shown to be a potent inhibitor of BCR-ABL signaling. While direct IC50 values for the inhibition of CrkL phosphorylation are not always explicitly reported in literature, the inhibition of BCR-ABL autophosphorylation and cellular proliferation in BCR-ABL positive cell lines serve as crucial indicators of its efficacy. The phosphorylation of CrkL is directly downstream of BCR-ABL activity.
| Cell Line | Assay | IC50 (nM) | Reference |
| K562 | Inhibition of BCR-ABL Autophosphorylation | ~50 | Golas et al., 2003[1] (as cited in other reviews) |
| K562 | Anti-proliferative Activity | 1 - 20 | Golas et al., 2003 |
| KU812 | Anti-proliferative Activity | 1 - 20 | Golas et al., 2003 |
Note: The IC50 for p-CrkL inhibition is expected to be in a similar nanomolar range to the inhibition of BCR-ABL autophosphorylation, as CrkL is a direct substrate.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the BCR-ABL signaling pathway and the experimental workflow for assessing p-CrkL levels after Bosutinib treatment.
References
- 1. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bosutinib for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Apoptosis Induced by Bosutinib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis induced by Bosutinib, a dual inhibitor of Src and Abl tyrosine kinases. Detailed protocols for cell treatment and staining, along with data presentation and pathway visualizations, are included to facilitate reproducible and accurate results.
Introduction
Bosutinib is a potent tyrosine kinase inhibitor that targets the BCR-ABL fusion protein and Src family kinases, which are crucial regulators of cell proliferation and survival.[1] By inhibiting these kinases, Bosutinib effectively disrupts downstream signaling pathways, leading to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[2] Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, is a powerful technique to quantify the extent of apoptosis by identifying key changes in the cell membrane that occur during this process.[3]
Mechanism of Action: Bosutinib-Induced Apoptosis
Bosutinib's primary mechanism involves the inhibition of the autophosphorylation of both Abl and Src kinases. This action blocks downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways, which are critical for cell survival and proliferation. The inhibition of these pathways ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the downregulation of anti-apoptotic proteins like Mcl-1, upregulation of pro-apoptotic proteins such as Bax, and the activation of executioner caspases like Caspase-3.[4]
Bosutinib Signaling Pathway in Apoptosis
Caption: Bosutinib inhibits Src/Abl kinases, leading to apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of Bosutinib on apoptosis in various cancer cell lines as determined by flow cytometry.
Table 1: Bosutinib-Induced Apoptosis in K562 Chronic Myeloid Leukemia Cells
| Treatment Group | Concentration (nM) | Incubation Time (hours) | Apoptotic Cells (%) | Reference(s) |
| Untreated Control | 0 | 48 | Baseline | [3] |
| Bosutinib | 250 | 48 | 34.1 | [3] |
| Bosutinib + Boc-D-FMK (pan-caspase inhibitor) | 250 + 5µM | 48 | 42.72 | [3] |
Table 2: Effect of Bosutinib on Apoptosis in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Apoptotic Rate | Reference(s) |
| HL-60 | 0 - 10 | 72 | Significantly Increased | [4] |
| THP-1 | 0 - 10 | 72 | Significantly Increased | [4] |
| U937 | 0 - 10 | 72 | Significantly Increased | [4] |
Experimental Protocols
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for flow cytometry analysis of apoptosis.
Protocol 1: Bosutinib Treatment of Cultured Cells
This protocol describes the treatment of suspension or adherent cancer cell lines with Bosutinib prior to apoptosis analysis.
Materials:
-
Cancer cell lines (e.g., K562, HL-60, THP-1, U937)
-
Complete cell culture medium
-
Bosutinib (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Sterile culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the treatment period.
-
Compound Preparation: Prepare serial dilutions of Bosutinib in complete culture medium. Recommended concentrations for initial experiments range from 50 nM to 10 µM.[4][5] Also, prepare a vehicle control with the same final concentration of DMSO as the highest Bosutinib concentration used.
-
Treatment: Remove the existing medium from the cells and add the prepared media containing Bosutinib or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[4][5]
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the staining procedure for identifying apoptotic cells.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a conical tube.
-
Adherent cells: Collect the culture medium (containing floating, potentially apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining:
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).[6]
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Protective effect of Bosutinib with caspase inhibitors on human K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective effect of Bosutinib with caspase inhibitors on human K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new flow cytometric method for discrimination of apoptotic cells and detection of their cell cycle specificity through staining of F-actin and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bosutinib Hydrate Administration in Animal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosutinib (B1684425) is a potent, orally bioavailable dual inhibitor of Src and Abl tyrosine kinases.[1][2] It is approved for the treatment of chronic myeloid leukemia (CML) and has shown preclinical and clinical activity against a range of other malignancies.[3][4] Bosutinib exerts its anti-tumor effects by blocking the Bcr-Abl fusion protein, the hallmark of CML, and by inhibiting Src family kinases, which are involved in various signaling pathways related to cell growth, survival, and metastasis.[5][6][7] This document provides detailed application notes and protocols for the administration of bosutinib hydrate (B1144303) in preclinical animal cancer models, summarizing key quantitative data and experimental methodologies.
Data Presentation: Bosutinib Administration in Animal Models
The following tables summarize quantitative data from various preclinical studies involving bosutinib administration in animal cancer models.
Table 1: Bosutinib Dosage and Administration in Mouse Xenograft Models
| Cancer Model | Cell Line | Mouse Strain | Bosutinib Hydrate Dose | Administration Route | Frequency | Outcome |
| Chronic Myeloid Leukemia (CML) | KU812 | Nude Mice | 75 mg/kg | Oral Gavage | Twice Daily | Therapeutic activity observed, dose- and schedule-dependent weight loss.[8][9] |
| Chronic Myeloid Leukemia (CML) | KU812 | Nude Mice | 150 mg/kg | Oral Gavage | Once Daily | Therapeutic activity observed, dose- and schedule-dependent weight loss.[8][9] |
| Chronic Myeloid Leukemia (CML) | Ba/F3 (Bcr-Abl WT and mutant) | N/A | 150 mg/kg | Oral Gavage | Once Daily, 5 days/week | Decreased rate of tumor growth and prolonged event-free survival.[8][9] |
| Neuroblastoma | SH-SY5Y | Nude Mice | 30 mg/kg | Intraperitoneal Injection | Once Daily for 2 days | Significantly suppressed tumor growth.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration in rodents. Due to its low aqueous solubility at neutral pH, a suspension is the preferred formulation.[10]
Materials:
-
This compound powder
-
Polysorbate 80 (Tween 80)
-
Sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator or homogenizer
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% methylcellulose and 0.4% polysorbate 80 solution in sterile water.[10]
-
To do this, slowly add 0.5 g of methylcellulose powder to 100 mL of vigorously stirring sterile water.[7]
-
Add 0.4 mL of polysorbate 80 and continue to stir until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take some time and can be prepared in advance and stored at 4°C.[7][10]
-
-
Dosage Calculation:
-
Calculate the required concentration of the bosutinib suspension (mg/mL) based on the desired dose (mg/kg) and the average body weight of the animals. Assume a standard dosing volume (e.g., 5-10 mL/kg for mice).[7]
-
Example Calculation: For a 100 mg/kg dose in a mouse with a 5 mL/kg dosing volume, the required concentration is 20 mg/mL.[7]
-
-
Suspension Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add a small amount of the prepared vehicle and vortex to create a paste, which helps prevent clumping.[7]
-
Gradually add the remaining vehicle to the final volume while continuously mixing.[7]
-
Use a sonicator or homogenizer to create a fine, uniform, and homogenous suspension. Visually inspect to ensure no large particles remain.[10]
-
-
Important Considerations:
Protocol 2: Administration of Bosutinib by Oral Gavage in Mice
This protocol outlines the standard procedure for administering a substance via oral gavage to mice. This should be performed by trained personnel.[11]
Materials:
-
Prepared bosutinib suspension
-
Appropriately sized gavage needle (e.g., 18-20 gauge for adult mice, with a rounded tip)[11]
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[11]
-
-
Gavage Needle Measurement:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth to reach the stomach. Mark this length on the needle.[8]
-
-
Animal Restraint:
-
Gavage Administration:
-
Insert the gavage needle into the diastema (gap between the incisors and molars) of the mouth.[11]
-
Gently advance the needle along the roof of the mouth and down the esophagus. The animal may swallow as the tube is passed. The needle should advance without resistance.[5]
-
If resistance is met, do not force the tube. Withdraw and try again.[11]
-
Once the needle is inserted to the pre-measured depth, slowly administer the bosutinib suspension from the syringe.[11]
-
-
Post-Administration:
Protocol 3: Subcutaneous Xenograft Tumor Model and Efficacy Assessment
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunodeficient mice and the subsequent assessment of bosutinib efficacy.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Sterile phosphate-buffered saline (PBS) or serum-free medium
-
Immunodeficient mice (e.g., athymic nude or SCID mice, typically 4-6 weeks old)[10]
-
Syringes and needles (e.g., 27-gauge)[10]
-
Digital calipers
-
Animal scale
Procedure:
-
Cell Preparation:
-
Tumor Implantation:
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor development. Once tumors are palpable, begin measuring them with digital calipers at least twice a week.[12]
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[4]
-
Begin bosutinib treatment when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[10]
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight regularly (e.g., twice weekly) throughout the treatment period.
-
At the end of the study, tumors can be excised and weighed for further analysis.
-
Visualizations
Signaling Pathways
Bosutinib is a dual Src/Abl kinase inhibitor that also impacts several downstream signaling pathways crucial for cancer cell proliferation and survival.[1][13]
Caption: Bosutinib inhibits Src/Abl and downstream signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of bosutinib in a subcutaneous xenograft mouse model.
Caption: Workflow for a typical rodent xenograft study.
References
- 1. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. Tumor volume measurement [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. research.fsu.edu [research.fsu.edu]
- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 10. benchchem.com [benchchem.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Establishing IC50 Values for Bosutinib in Different Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosutinib (B1684425) is a potent, orally bioavailable, dual inhibitor of the Src and Abl tyrosine kinases.[1] It is approved for the treatment of chronic myeloid leukemia (CML) and is under investigation for its therapeutic potential in other malignancies.[1] The primary mechanism of action of Bosutinib involves the inhibition of the Bcr-Abl fusion protein, a hallmark of CML, and the Src family kinases (SFKs), which are often overexpressed and activated in a variety of solid tumors.[1][2] Inhibition of these kinases disrupts downstream signaling pathways crucial for cell proliferation, survival, and migration, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[3][4]
Determining the half-maximal inhibitory concentration (IC50) of Bosutinib in various cancer cell lines is a critical step in preclinical drug development. The IC50 value provides a quantitative measure of the drug's potency and is essential for comparing its efficacy across different cancer types, understanding mechanisms of resistance, and guiding further in vivo studies. This document provides detailed application notes on the activity of Bosutinib in various cell lines and comprehensive protocols for determining its IC50 value.
Data Presentation: Bosutinib IC50 Values
The following table summarizes the IC50 values of Bosutinib in a range of cancer cell lines, compiled from various in vitro studies. It is important to note that these values can vary depending on the specific experimental conditions, such as cell density, incubation time, and the cell viability assay used.
| Cancer Type | Cell Line | Bosutinib IC50 | Reference |
| Chronic Myeloid Leukemia (CML) | K562 | 20 nM | [3] |
| KU812 | 5 nM | [3] | |
| MEG-01 | 20 nM | [3] | |
| Ba/F3 (Wild-type Bcr-Abl) | 41.61 nM | [5] | |
| Ba/F3 (Imatinib-Resistant Mutants) | Varies (e.g., L248V: 150 nM) | [5] | |
| Neuroblastoma | IMR-32 | 0.64 µM | [6] |
| SK-N-AS | 11.26 µM | [6] | |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | ~1-5 µM | [6] |
| H1975 | ~1-5 µM | [6] | |
| Breast Cancer | MDA-MB-231 (TNBC) | >1 µM (low activity as single agent) | [7] |
| HCC1143 (TNBC) | >1 µM (low activity as single agent) | [7] | |
| HCC1806 (TNBC) | >1 µM (low activity as single agent) | [7] | |
| Hs578T (TNBC) | >1 µM (low activity as single agent) | [7] | |
| General Breast Cancer Cell Lines (Migration) | 0.1 - 0.3 µM | [3] | |
| Pancreatic Cancer | Various Cell Lines | Moderate Activity | [8] |
Signaling Pathways and Experimental Workflow
Bosutinib's Mechanism of Action
Bosutinib exerts its anti-cancer effects by targeting the ATP-binding sites of Src and Abl kinases, thereby inhibiting their catalytic activity.[2] This dual inhibition leads to the downregulation of several critical downstream signaling pathways that promote cancer cell proliferation and survival.
Experimental Workflow for IC50 Determination
The determination of a drug's IC50 value is a multi-step process that involves cell culture, drug treatment, and assessment of cell viability. The following diagram outlines a general workflow for an IC50 experiment.
References
- 1. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bosutinib Reduces the Efficacy of Dasatinib in Triple-negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic activity of agents targeting growth factor receptors, CDKs and downstream signaling molecules in a panel of pancreatic cancer cell lines and the identification of antagonistic combinations: Implications for future clinical trials in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bosutinib Hydrate in Src Family Kinase Signaling Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bosutinib (B1684425) is a potent, orally bioavailable, second-generation tyrosine kinase inhibitor.[1] It functions as a dual inhibitor of Src and Abl kinases by competitively binding to the ATP-binding site of the kinase domain.[2][3] This action prevents the autophosphorylation and activation of these kinases, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and migration.[1][4] Its high selectivity for Src family kinases (SFKs) makes it an invaluable tool for investigating the role of these signaling pathways in various cellular processes and diseases, particularly in oncology.[1][5] Overexpression and activation of Src are common in many cancers, including breast, lung, colon, and pancreatic cancer.[6]
Mechanism of Action: Bosutinib is a 4-anilino-3-quinolinecarbonitrile that acts as an ATP-competitive inhibitor of both Src and Abl kinases.[6] In enzymatic assays, bosutinib potently inhibits Src with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][5] By blocking the kinase activity of SFKs, bosutinib disrupts multiple downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways, which are pivotal for cell growth and survival.[1]
Caption: Bosutinib inhibits Src Family Kinases (SFKs), blocking downstream signaling pathways.
Quantitative Data
The inhibitory activity of bosutinib has been quantified against various kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
Table 1: In Vitro Inhibitory Activity of Bosutinib (IC50 Values)
| Kinase Target | IC50 (nM) | Assay Type | Source(s) |
| Src | 1.2 - 3.8 | Enzymatic Assay | [1][5][6] |
| Abl | 1.0 | Enzymatic Assay | [6] |
| Lyn | <10 | Not Specified | [7] |
| Hck | <10 | Not Specified | [7] |
| BCR-ABL (Wild-Type) | 20 | Cell-based Assay | [8] |
| BCR-ABL (V299L mutant) | 600 | Cell-based Assay | [8] |
| BCR-ABL (T315I mutant) | >1000 | Cell-based Assay | [8] |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of bosutinib on cultured cells.
Caption: A typical workflow for assessing the effect of bosutinib on cultured cells.[9]
Protocol 1: Western Blotting for Phospho-Src Inhibition
This protocol is used to assess the inhibition of Src kinase activity by measuring the phosphorylation status of Src or its downstream targets.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Bosutinib hydrate (B1144303) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of bosutinib (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, or 24 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well.[9]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[9]
-
SDS-PAGE and Transfer: Normalize protein samples to equal concentrations, add loading buffer, and heat at 95°C for 5 minutes.[10] Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[10] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[11] Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C with gentle agitation.[10][11]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each.[10] Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again as in the previous step.[10] Add the chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Analysis: Quantify band intensities and normalize the phospho-protein signal to the total protein or a loading control like GAPDH.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in suspension
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Bosutinib stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[12] Incubate for 12-24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of bosutinib in complete medium. Add 100 µL of the diluted compound to the wells. Include vehicle-only (DMSO) and medium-only controls.[9]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[12] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[12]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value using non-linear regression analysis.[8][12]
Protocol 3: In Vitro Kinase Assay
This protocol is designed to directly measure the inhibitory effect of bosutinib on the enzymatic activity of a purified Src family kinase.
Materials:
-
Purified recombinant Src family kinase
-
Kinase-specific substrate (e.g., a peptide)
-
Bosutinib hydrate
-
Kinase reaction buffer
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or use a fluorescence-based detection method)
-
96-well plates suitable for the assay
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or specific antibodies for ELISA-based formats)
Procedure:
-
Assay Preparation: Prepare serial dilutions of bosutinib in the appropriate kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the purified kinase and the bosutinib dilutions. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature).
-
Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme (e.g., 30°C or 37°C).
-
Stop Reaction: Terminate the reaction using a stop solution (e.g., EDTA for radiometric assays).
-
Detection of Activity:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence/Luminescence: Follow the kit manufacturer's instructions for adding detection reagents and measuring the signal on a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each bosutinib concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Troubleshooting and Considerations
-
Solubility: Bosutinib is typically dissolved in DMSO to create a high-concentration stock solution. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.[12]
-
Off-Target Effects: While bosutinib is a potent Src/Abl inhibitor, it can inhibit other kinases, including members of the TEC and STE20 kinase families.[3][13] Consider potential off-target effects when interpreting results. Bosutinib does not significantly inhibit c-KIT or PDGF receptors.[3][13]
-
Cell Line Variability: The sensitivity of different cell lines to bosutinib can vary. It is crucial to determine the optimal concentration and treatment time for each specific cell line through dose-response and time-course experiments.[9]
-
Controls: Always include appropriate controls, such as vehicle-only (DMSO) and untreated cells, to ensure the observed effects are due to bosutinib and not the solvent or other experimental variables.[12]
References
- 1. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - AU [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bosutinib Efficacy in Primary CML Cells
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the efficacy of Bosutinib, a dual Src/Abl tyrosine kinase inhibitor, in primary Chronic Myeloid Leukemia (CML) cells.
Introduction
Bosutinib is a potent inhibitor of the Bcr-Abl kinase, the hallmark of Chronic Myeloid Leukemia (CML), and also targets Src family kinases.[1][2] Assessing its efficacy in primary CML cells isolated directly from patients is crucial for preclinical evaluation and understanding patient-specific responses. These protocols outline key in vitro assays to determine the cytotoxic and apoptotic effects of Bosutinib, as well as its impact on the Bcr-Abl signaling pathway.
Data Presentation
Table 1: In Vitro IC50 Values for Bosutinib in CML Cells
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Type | Bosutinib IC50 (nM) | Assay Conditions | Reference |
| K562 (CML cell line) | 20 | Not specified | [2] |
| KU812 (CML cell line) | 15 | Not specified | [2] |
| MEG-01 (CML cell line) | 10 | Not specified | [2] |
| Ba/F3 p210 (murine pro-B cells expressing Bcr-Abl) | 60 | Not specified | [2] |
| Primary CML CD34+ cells | ~10 | 72-hour incubation, proliferation assay | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the specific assay used.
Table 2: Bosutinib-Induced Apoptosis in CML Cells
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells.
| Cell Type | Bosutinib Concentration | Incubation Time | Apoptotic Cells (%) | Assay Method | Reference |
| K562 | 200 nM | 48 hours | 31.4% | Annexin V/PI Staining | [2] |
| Primary CML mononuclear cells | 100 nM | 48 hours | Significant increase vs. control | Annexin V/PI Staining | [2] |
Mandatory Visualizations
Caption: Bcr-Abl signaling pathway and its inhibition by Bosutinib.
Caption: Workflow for assessing Bosutinib efficacy in primary CML cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Primary CML cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Bosutinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Isolate mononuclear cells from patient samples and seed primary CML cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of Bosutinib in culture medium. Add 100 µL of the Bosutinib dilutions to the respective wells to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated primary CML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment with Bosutinib for 48 hours, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Phospho-Bcr-Abl and Phospho-CrkL
This protocol allows for the detection of changes in the phosphorylation status of Bcr-Abl and its downstream substrate CrkL.
Materials:
-
Treated primary CML cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Bcr-Abl (Tyr177), Rabbit anti-phospho-CrkL (Tyr207), and a loading control antibody (e.g., anti-β-actin or anti-GAPDH). Recommended dilution: 1:1000.
-
HRP-conjugated secondary antibody (anti-rabbit IgG). Recommended dilution: 1:2000 to 1:5000.
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After Bosutinib treatment, wash cells with cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein or loading control.
References
Experimental Design for Bosutinib Combination Therapy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of Bosutinib (B1684425) in combination with other anti-cancer agents. The protocols outlined below are intended to serve as a foundation for investigating synergistic, additive, or antagonistic interactions, and for elucidating the underlying mechanisms of action.
Introduction to Bosutinib Combination Therapy
Bosutinib is a potent, orally active dual inhibitor of Src and Abl tyrosine kinases.[1][2] It is approved for the treatment of chronic myeloid leukemia (CML) and has shown activity against various solid tumors.[1][3] The rationale for combination therapy with Bosutinib is to enhance therapeutic efficacy, overcome resistance, and potentially reduce drug-related toxicities. Resistance to tyrosine kinase inhibitors (TKIs) like Bosutinib can arise from BCR-ABL1 mutations or the activation of alternative signaling pathways.[4][5] Combining Bosutinib with agents that have distinct mechanisms of action can address these resistance mechanisms and lead to more durable responses.
This document outlines experimental designs for studying Bosutinib in combination with other targeted therapies and chemotherapeutic agents.
Key Signaling Pathways
Bosutinib primarily targets the BCR-ABL and Src family kinases.[2][6] These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and migration. Understanding these pathways is essential for designing rational drug combinations.
Figure 1: Bosutinib Mechanism of Action.
Experimental Workflow for Combination Studies
A systematic approach is crucial for evaluating drug combinations. The following workflow provides a general framework for preclinical studies.
Figure 2: Experimental Workflow.
Data Presentation: Summarizing Quantitative Data
All quantitative data from cell viability and synergy analysis should be summarized in clear, structured tables. This allows for easy comparison of the effects of single agents versus combination treatments.
Table 1: In Vitro Efficacy of Bosutinib in Combination with Other Anti-Cancer Agents
| Cell Line | Drug 1 (D1) | D1 IC50 (nM) | Drug 2 (D2) | D2 IC50 (nM) | Combination Ratio (D1:D2) | Combination IC50 (nM) | Combination Index (CI) at IC50 | Synergy/Antagonism | Reference |
| K562 (CML) | Bosutinib | - | Imatinib | - | 1:10 | - | 0.01 - 0.53 | Synergism | [7] |
| Ba/F3 BCR-ABL WT | Bosutinib | - | Imatinib | - | - | - | 0.49 - 0.85 | Moderate Synergism | [7] |
| H1650 (NSCLC) | Bosutinib | ~2500 | Trametinib | ~10 | 1:1 | ~5 | < 0.8 | Synergism | [8] |
| HCC827 (NSCLC) | Bosutinib | ~2000 | Trametinib | ~5 | 1:1 | ~2.5 | < 0.8 | Synergism | [8] |
Note: IC50 and CI values can vary depending on the experimental conditions and cell lines used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of single agents and to assess the cytotoxic effects of drug combinations.[9][10]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Bosutinib and combination drug(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Bosutinib and the combination drug(s) in culture medium. For combination studies, drugs can be added at a constant ratio or in a matrix format.
-
Remove the existing medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine IC50 values.
Synergy Analysis: Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach to quantify drug interactions.[11][12] It is based on the median-effect principle and calculates a Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce x% effect.
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also produce x% effect.
Software such as CompuSyn can be used to automate these calculations and generate Fa-CI plots (Fraction affected vs. CI) and isobolograms.[13][14]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][15]
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with Bosutinib, the combination drug, or both at desired concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot Analysis for Signaling Pathways
Western blotting is used to assess the effect of drug combinations on the phosphorylation status and expression levels of key signaling proteins.[6][16]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-CrkL, anti-CrkL, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control and total protein levels.
Case Studies: Bosutinib Combination Strategies
Combination with MEK Inhibitors (e.g., Trametinib)
Rationale: The MAPK/ERK pathway is a key downstream effector of both BCR-ABL and Src.[17] Co-inhibition of Src/Abl and MEK can lead to synergistic anti-tumor effects, particularly in cancers with MAPK pathway activation.[18]
Figure 3: Bosutinib and Trametinib Combination.
Combination with Antibody-Drug Conjugates (e.g., Inotuzumab Ozogamicin)
Rationale: Inotuzumab ozogamicin (B1678132) is an antibody-drug conjugate targeting CD22, which is expressed on B-cells.[17][19] In Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), combining a CD22-targeted therapy with a BCR-ABL inhibitor like Bosutinib can provide a dual attack on the leukemic cells.[20][21]
Figure 4: Bosutinib and Inotuzumab Combination.
Combination with Chemotherapy (e.g., Pemetrexed)
Rationale: Pemetrexed (B1662193) is an antifolate that inhibits enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis.[4][15] Src kinase activation has been implicated in resistance to pemetrexed.[15] Combining the Src inhibitor Bosutinib with pemetrexed may overcome this resistance and enhance its cytotoxic effects.[15][22]
Combination with Endocrine Therapy (e.g., Letrozole)
Rationale: In hormone receptor-positive (HR+) breast cancer, crosstalk between estrogen receptor (ER) signaling and growth factor pathways, including Src, can contribute to endocrine therapy resistance.[23][24] Letrozole (B1683767) is an aromatase inhibitor that blocks estrogen synthesis.[1][18] Combining letrozole with a Src inhibitor like Bosutinib could potentially overcome this resistance.[23]
Conclusion
The experimental designs and protocols provided in these application notes offer a robust framework for the preclinical evaluation of Bosutinib combination therapies. A thorough investigation of synergy, apoptosis induction, and effects on key signaling pathways will provide valuable insights into the therapeutic potential of novel Bosutinib-based combination regimens.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Combination Treatment With Inhibitors of ERK and Autophagy Enhances Antitumor Activity of Betulinic Acid in Non–small-Cell Lung Cancer In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. drugs.com [drugs.com]
- 6. Pemetrexed - Wikipedia [en.wikipedia.org]
- 7. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. besponsa.pfizerpro.com [besponsa.pfizerpro.com]
- 11. Phase I/II Study of Bosutinib in Combination With Inotuzumab Ozogamicin in CD22-positive PC Positive ALL and CML [ctv.veeva.com]
- 12. Bosutinib in combination with the aromatase inhibitor letrozole: A phase II trial in postmenopausalwomen evaluating first-line endocrine therapy in locally advanced or metastatic hormone receptor-positive/HER2-negative breast cancer - 西安交通大学 [scholar.xjtu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Role of inotuzumab ozogamicin in the treatment of relapsed/refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. What is the mechanism of Inotuzumab Ozogamicin? [synapse.patsnap.com]
- 20. Facebook [cancer.gov]
- 21. Inotuzumab / bosutinib treat R/R Ph+ ALL, CML in blast phase | MDedge [mdedge.com]
- 22. ascopubs.org [ascopubs.org]
- 23. Bosutinib in Combination With the Aromatase Inhibitor Letrozole: A Phase II Trial in Postmenopausal Women Evaluating First-Line Endocrine Therapy in Locally Advanced or Metastatic Hormone Receptor-Positive/HER2-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bosutinib in combination with the aromatase inhibitor letrozole: a phase II trial in postmenopausal women evaluating first-line endocrine therapy in locally advanced or metastatic hormone receptor-positive/HER2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Bosutinib hydrate solubility issues in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues with bosutinib (B1684425) hydrate (B1144303) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the solubility of bosutinib hydrate in aqueous solutions?
A1: The aqueous solubility of this compound is highly dependent on pH.[1] It is highly soluble in acidic conditions (pH ≤ 5), but its solubility decreases rapidly in neutral to basic conditions (pH > 5).[1][2] This is a critical factor to manage during experimental design.
Q2: What are the recommended solvents for preparing bosutinib stock solutions?
A2: For optimal stability and concentration, bosutinib stock solutions should be prepared in a high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[2][3] Solubility in DMSO is reported to be approximately 20 mg/mL to 100 mg/mL, and in ethanol, around 20 mg/mL.[3][4]
Q3: How should I prepare aqueous working solutions from a DMSO stock?
A3: To prevent precipitation, the DMSO stock solution should be diluted into an aqueous buffer with a pH at or below 5.[2] It is crucial to add the stock solution dropwise into the buffer while vortexing or stirring to ensure rapid and even dispersion.[5] The final concentration of DMSO should be kept to a minimum (typically below 0.1%) to avoid solvent-induced effects on your experimental system.[5]
Q4: How should I store bosutinib powder and its stock solutions?
A4: this compound powder should be stored at -20°C.[3] Stock solutions prepared in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.[2] DMSO stock solutions are generally stable for up to one month when stored at -20°C.[5] Aqueous solutions are not recommended for long-term storage and should be prepared fresh for each experiment.[3]
Q5: What are the visual signs of bosutinib precipitation or degradation in my experiment?
A5: Visual indicators of bosutinib precipitation include the solution appearing cloudy or hazy, or the formation of visible solid particles.[2] Degradation may not always be visually apparent. If you suspect degradation due to improper storage or handling (e.g., prolonged exposure to light or non-ideal pH), using an analytical method like High-Performance Liquid Chromatography (HPLC) is recommended to confirm the purity and concentration of your solution.[2]
Q6: Can different solid forms of bosutinib affect solubility?
A6: Yes. Bosutinib can exist in various solid forms, such as anhydrous, monohydrate, and other solvates.[6] While anhydrous forms are often expected to have higher aqueous solubility, the monohydrate is the most thermodynamically stable form and is used for commercial development.[6] It is important to be aware of the specific form you are using as it can influence dissolution characteristics.
Solubility Data
The following tables summarize the solubility of bosutinib in various solvents.
Table 1: Solubility in Organic Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | 20 - 100 mg/mL | [3][4] |
| Ethanol | ~20 mg/mL | [3] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | [3] |
Table 2: pH-Dependent Aqueous Solubility
| pH | Solubility | Reference |
| ≤ 5 | High | [1][2] |
| > 5 | Rapidly Decreasing | [1][2] |
| 7.2 (PBS) | ~1 mg/mL | [3] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous buffers.
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | The pH of the aqueous buffer is above 5. | - Use an acidic buffer (pH ≤ 5) for initial dissolution before any further dilutions.[2]- Prepare a concentrated stock in DMSO first, then dilute into the acidic aqueous buffer. |
| Precipitate Forms During Dilution | - The pH of the final experimental medium is above 5.- The stock solution was not mixed adequately upon dilution.- The final concentration exceeds the solubility limit at the given pH. | - Ensure the final pH of your experimental medium is maintained at or below 5.[2]- Add the DMSO stock solution slowly to the aqueous buffer while vortexing to ensure rapid mixing.[5]- Consider using the lowest effective concentration of bosutinib for your assay to minimize precipitation risk.[2] |
| Inconsistent or Lower-than-Expected Results | Bosutinib may have degraded due to improper storage or handling of solutions. | - Prepare fresh aqueous working solutions from a frozen DMSO stock for each experiment.[2]- Avoid prolonged storage of aqueous bosutinib solutions.[2]- Protect all solutions from direct light and high temperatures.[2]- Verify the concentration and purity of your stock solution using HPLC if degradation is suspected.[2] |
| Cloudy or Hazy Solution Over Time | The solution is unstable at the experimental pH and temperature, leading to precipitation. | - For long-term experiments (e.g., cell culture over 24-48 hours), refresh the medium with freshly prepared bosutinib solution periodically to maintain a consistent effective concentration.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 548.46 g/mol for monohydrate)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette and sterile tips
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.48 mg of bosutinib monohydrate.
-
Add the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO (e.g., 1 mL).
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used if necessary to aid dissolution.[4]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in an Acidic Aqueous Buffer
Materials:
-
10 mM Bosutinib stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., citrate (B86180) buffer, pH 4.5)
-
Sterile polypropylene (B1209903) tubes
-
Calibrated pipette and sterile tips
-
Vortex mixer
Procedure:
-
Thaw a single aliquot of the 10 mM bosutinib stock solution at room temperature.
-
Calculate the volume of stock solution needed. To prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Dispense the required volume of the acidic aqueous buffer (e.g., 999 µL) into a sterile tube.
-
While vortexing the tube of buffer at a medium speed, add the calculated volume of the bosutinib stock solution (1 µL) drop-by-drop into the center of the vortex.
-
Continue vortexing for an additional 10-15 seconds to ensure the solution is homogenous.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions.[3]
Visual Guides
Caption: A troubleshooting workflow for bosutinib solubility issues.
Caption: Workflow for preparing bosutinib stock and working solutions.
Caption: The relationship between pH and this compound solubility.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Rationalization of the formation and stability of bosutinib solvated forms - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE01834C [pubs.rsc.org]
Technical Support Center: Managing Bosutinib Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage Bosutinib precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my Bosutinib precipitate when I add it to my cell culture medium?
A1: Bosutinib's aqueous solubility is highly dependent on pH.[1] It is readily soluble in acidic conditions (pH ≤ 5) but has significantly lower solubility in the neutral to slightly alkaline environment of typical cell culture media (pH 7.2-7.4).[1][2] When a concentrated Bosutinib stock solution, usually prepared in an organic solvent like DMSO, is diluted into the aqueous, neutral pH of the cell culture medium, the drug can "crash out" or precipitate because its concentration exceeds its solubility limit under these new conditions.
Q2: What is the recommended solvent for preparing Bosutinib stock solutions?
A2: The recommended solvent for preparing Bosutinib stock solutions for cell culture experiments is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][3] Bosutinib is soluble in DMSO at high concentrations (e.g., ≥ 20 mg/mL or 100 mM).[4]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v).[5] However, for some poorly soluble compounds, a slightly higher concentration may be necessary, but it should not exceed 0.5%.[5] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any potential effects of the solvent on the cells.
Q4: How should I store my Bosutinib stock solution?
A4: Bosutinib stock solutions in DMSO should be stored at -20°C or -80°C.[1][3] To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1][2]
Q5: For how long is Bosutinib stable in cell culture medium at 37°C?
A5: There is limited published data on the long-term stability of Bosutinib in cell culture media at 37°C.[2] Due to its pH-dependent solubility and potential for degradation, it is recommended to refresh the media with freshly prepared Bosutinib every 24-48 hours for long-term experiments to ensure a consistent and effective concentration.[2]
Troubleshooting Guide
Encountering precipitation of Bosutinib in your cell culture experiments can be a frustrating obstacle. This guide provides a systematic approach to troubleshooting and resolving this common issue.
| Problem | Possible Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding Bosutinib stock to media. | The final concentration of Bosutinib exceeds its solubility limit in the aqueous media. | - Lower the final working concentration of Bosutinib. - Perform a dose-response curve to identify the highest soluble and effective concentration for your specific cell line and media.[2][3] |
| Rapid change in solvent environment causing the drug to "crash out". | - Add the DMSO stock solution dropwise to pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid and even dispersion.[2][5] - Prepare an intermediate dilution of the Bosutinib stock in a small volume of complete media (containing serum) before adding it to the final volume. | |
| Fine precipitate or cloudiness appears over time. | Slow precipitation of Bosutinib due to its low solubility at neutral pH. | - Refresh the cell culture media with freshly prepared Bosutinib every 24-48 hours for long-term experiments.[2] |
| Interaction with media components or serum proteins. | - Ensure the media is pre-warmed to 37°C before adding Bosutinib.[5] - If compatible with your cell line, consider temporarily reducing the serum concentration during the initial drug addition, although serum proteins can sometimes help solubilize hydrophobic compounds.[5] | |
| Inconsistent experimental results. | Inconsistent dosing due to partial precipitation of the stock solution or working solutions. | - Before each use, visually inspect the DMSO stock solution for any crystals. If present, gently warm the vial at 37°C and vortex to redissolve. - Always prepare fresh working dilutions for each experiment from a clear stock solution.[1] |
Data Presentation
Bosutinib Solubility
The solubility of Bosutinib is highly dependent on the solvent and the pH of the aqueous medium. Below is a summary of available quantitative data.
| Solvent/Medium | pH | Approximate Solubility | Source |
| DMSO | N/A | ≥ 20 mg/mL (100 mM) | [4] |
| Ethanol | N/A | ~13.26 mg/mL (25 mM) | |
| PBS | 7.2 | ~1 mg/mL | [4] |
| Aqueous Media | ≤ 5 | High | [1] |
| Aqueous Media | > 5 | Low | [1] |
Experimental Protocols
Protocol 1: Preparation of Bosutinib Stock Solution
Objective: To prepare a concentrated stock solution of Bosutinib for use in cell culture experiments.
Materials:
-
Bosutinib powder (Molecular Weight: 530.45 g/mol )
-
Anhydrous DMSO (cell culture grade)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of Bosutinib powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously until the Bosutinib is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dosing Cells with Bosutinib to Minimize Precipitation
Objective: To introduce Bosutinib into the cell culture medium in a manner that minimizes the risk of precipitation.
Materials:
-
Bosutinib stock solution (in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw a single aliquot of the Bosutinib stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture.
-
In a separate sterile tube, perform an intermediate dilution by adding the calculated volume of Bosutinib stock solution to a small volume of pre-warmed complete cell culture medium.
-
Add the Bosutinib stock to the medium dropwise while gently vortexing or swirling the tube to ensure rapid mixing.
-
Add this intermediate dilution to the final volume of cell culture medium and mix thoroughly by gentle inversion.
-
Remove the existing medium from your cells and replace it with the freshly prepared Bosutinib-containing medium.
Visualizations
Bosutinib Signaling Pathway Inhibition
Bosutinib is a dual inhibitor of the BCR-ABL and Src family tyrosine kinases. These kinases are key components of signaling pathways that drive cell proliferation and survival in certain cancers.
Caption: Bosutinib inhibits BCR-ABL and Src pathways.
Troubleshooting Workflow for Bosutinib Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.
Caption: A step-by-step guide to resolving Bosutinib precipitation.
References
Technical Support Center: Optimizing Bosutinib Hydrate for In Vitro Experiments
Welcome to the technical support center for the use of Bosutinib (B1684425) hydrate (B1144303) in your in vitro research. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental setup and to help troubleshoot common issues encountered when working with this potent Src/Abl tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bosutinib?
A1: Bosutinib is a dual inhibitor of the Src and Abl tyrosine kinases.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of BCR-ABL and Src family kinases.[1] This action prevents the autophosphorylation of these kinases, which in turn blocks downstream signaling pathways essential for cell proliferation, survival, and migration.[1][4] Bosutinib is effective against most imatinib-resistant BCR-ABL mutations, with the notable exceptions of T315I and V299L.[1][5]
Q2: How should I prepare a stock solution of Bosutinib hydrate?
A2: Bosutinib is soluble in organic solvents like DMSO and ethanol.[1][6][7] It is standard practice to prepare a high-concentration stock solution, for instance, 10 mM to 50 mM in sterile DMSO.[1] This stock solution can be stored at -20°C or -80°C.[1] It is advisable to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1][6] Bosutinib has pH-dependent solubility and is poorly soluble in aqueous solutions.[1][6][8] When diluting the DMSO stock into your aqueous cell culture medium, ensure rapid and thorough mixing to avoid precipitation.[1][6] The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to prevent solvent-induced toxicity.[1]
Q3: What is a good starting concentration for my in vitro experiments?
A3: The effective concentration of Bosutinib is highly dependent on the cell type. For chronic myeloid leukemia (CML) cell lines that express BCR-ABL, anti-proliferative effects are often seen in the low nanomolar range (e.g., 1-50 nM).[1] For solid tumor cell lines, where the inhibition of Src is more relevant, higher concentrations, typically in the range of 0.1 to 5 µM, may be necessary.[1][9] It is always recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the IC50 value for your specific cell line and experimental conditions.[1]
Q4: I am observing precipitation of Bosutinib in my cell culture medium. What should I do?
A4: Precipitation can happen if the final concentration of Bosutinib is above its solubility limit in the culture medium or if the DMSO stock solution is not mixed adequately upon dilution.[6] To address this, ensure you are preparing fresh dilutions for each experiment and that you vortex or mix vigorously when diluting the DMSO stock into the aqueous medium.[1][6] You can also perform a solubility test in your specific medium at the highest concentration you intend to use.[1] Pre-warming the medium to 37°C before adding the Bosutinib stock may also help.[6]
Q5: My cells are showing a diminished response to Bosutinib in a long-term experiment. What could be the cause?
A5: A reduced response over time can be due to several factors. The compound may be degrading or precipitating out of the medium, which lowers its effective concentration.[6] It is also possible that the cells are developing resistance to the drug.[6] To mitigate this, you can try replacing the medium with freshly prepared Bosutinib at regular intervals during your long-term culture.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Precipitation in Media | - Low aqueous solubility of Bosutinib.[1][6] - Stock solution not mixed properly upon dilution.[1] - Final concentration is too high. | - Prepare fresh dilutions for each experiment. - Ensure vigorous mixing or vortexing when diluting the DMSO stock into aqueous media.[1][6] - Perform a solubility test with your specific media at the highest intended concentration.[1] |
| High Cell Death at Low Doses | - The cell line is highly sensitive. - Error in stock solution concentration calculation. - Solvent (e.g., DMSO) toxicity.[1] | - Verify your calculations and perform a new dose-response curve starting from a lower concentration range (e.g., picomolar).[1] - Ensure the final DMSO concentration is non-toxic for your cells (typically ≤0.1%).[1] - Run a vehicle control (media + solvent) to assess solvent toxicity.[1] |
| Inconsistent or No Effect | - Inactive compound. - Bosutinib is not effective against the target in the chosen cell line (e.g., cells with T315I mutation).[1][5] - Insufficient incubation time. - Drug degradation. | - Purchase the compound from a reputable supplier. - Confirm the mutational status of your cell line.[1] - Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.[1] - Prepare fresh drug solutions for each experiment.[1] |
| Variability Between Replicates | - Uneven cell seeding. - Edge effects in the culture plate. - Inaccurate pipetting of the drug. | - Ensure a single-cell suspension before seeding.[1] - Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. - Use calibrated pipettes and proper pipetting techniques. |
Quantitative Data Summary
Table 1: IC50 Values of Bosutinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Bosutinib IC50 | Reference(s) |
| K526 | Chronic Myeloid Leukemia | ~6.08 µM (48h) | [4] |
| IMR-32 | Neuroblastoma | 0.64 µM | [9] |
| SK-N-AS | Neuroblastoma | 11.26 µM | [9] |
| A549 | Non-Small Cell Lung Cancer | ~1-5 µM | [9] |
| H1975 | Non-Small Cell Lung Cancer | ~1-5 µM | [9] |
| Ba/F3 | Murine Pro-B | 0.15 µM (NPM/ALK L256T) | [2] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology.[4][9]
Table 2: Inhibitory Activity of Bosutinib Against Various Kinases
| Kinase Target | IC50 (nM) | Reference(s) |
| Src | 1.2 | [10] |
| Abl | <1 | [10] |
| LCK | 1.3 | [10] |
| LYN | 1.4 | [10] |
| HCK | 3.7 | [10] |
| BTK | 6.5 | [10] |
| EGFR | 9.4 | [10] |
Note: IC50 values are determined from in vitro biochemical assays and can vary depending on the specific assay conditions.[10]
Experimental Protocols
Preparation of Bosutinib Stock Solution
Objective: To create a concentrated, stable stock solution for serial dilutions.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Under sterile conditions, accurately weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved, ensuring the solution is clear.[1]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1][6]
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Cell Viability/Cytotoxicity Assay (MTT-based)
Objective: To determine the IC50 of Bosutinib in a specific cell line.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
Bosutinib stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[1]
-
Prepare serial dilutions of Bosutinib in complete culture medium from your stock solution. Include a vehicle-only control (medium + DMSO at the highest concentration used).[1]
-
Carefully remove the old medium from the cells and add 100 µL of the Bosutinib dilutions to the appropriate wells.[1]
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).[1]
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).[1]
-
Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value.[1]
Western Blotting for Phospho-Protein Analysis
Objective: To assess the inhibition of Src or Abl kinase activity by measuring the phosphorylation status of downstream targets (e.g., p-STAT5, p-CrkL).
Materials:
-
6-well plates
-
Cells and Bosutinib
-
Ice-cold PBS
-
Lysis buffer
-
BCA assay kit
-
Laemmli sample buffer
-
SDS-PAGE and Western blotting equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.[1]
-
Treat cells with various concentrations of Bosutinib (and a vehicle control) for a predetermined time (e.g., 2-24 hours).[1]
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[1]
-
Collect the lysate and clarify by centrifugation at 4°C.[1]
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
If necessary, strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Bosutinib Metabolism by CYP3A4 in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of bosutinib (B1684425) by Cytochrome P450 3A4 (CYP3A4) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the metabolism of bosutinib in preclinical models?
A1: In both in vitro and in vivo preclinical models, bosutinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, predominantly in the liver.[1][2]
Q2: What are the major metabolites of bosutinib identified in preclinical studies?
A2: The major metabolites of bosutinib are oxydechlorinated (M2) and N-desmethylated (M5) bosutinib. These metabolites are generally considered to be inactive.[1]
Q3: What are the recommended in vitro systems to study bosutinib metabolism by CYP3A4?
A3: The most common in vitro systems are human liver microsomes (HLM) and recombinant human CYP3A4 enzymes.[3] Primary human hepatocytes can also be used as they represent a more physiologically relevant model that includes both phase I and phase II metabolic enzymes, as well as transport processes.
Q4: What is the expected impact of CYP3A4 inhibitors and inducers on bosutinib exposure?
A4: Co-administration of bosutinib with strong CYP3A4 inhibitors, such as ketoconazole (B1673606), can significantly increase bosutinib plasma concentrations. Conversely, potent CYP3A4 inducers, like rifampin, can dramatically decrease bosutinib exposure.[2] Therefore, caution is advised when using concomitant medications that are known CYP3A4 modulators.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vitro experiments on bosutinib metabolism.
High Variability in Metabolic Stability Assays with Human Liver Microsomes (HLM)
| Potential Cause | Troubleshooting Steps |
| Inconsistent HLM Activity | Ensure consistent lot-to-lot performance of HLM by sourcing from a reputable vendor and performing lot qualification experiments. Store HLM at -80°C and avoid repeated freeze-thaw cycles. |
| Pipetting Errors | Use calibrated pipettes and reverse pipetting for viscous solutions like microsomal suspensions. Prepare master mixes for reagents to minimize well-to-well variability. |
| Inadequate Mixing | Gently vortex or pipette mix the incubation mixture upon addition of all components to ensure a homogenous suspension. |
| Time-dependent Inhibition | If bosutinib or its metabolites inhibit CYP3A4 over time, this can lead to non-linear depletion. Conduct a time-dependent inhibition assay to investigate this possibility. |
| Substrate Concentration | Ensure the bosutinib concentration is well below the Michaelis-Menten constant (Km) for linear depletion over the incubation time. |
Difficulties in Determining Accurate Km and Vmax Values
| Potential Cause | Troubleshooting Steps |
| Suboptimal Substrate Concentrations | Select a range of bosutinib concentrations that bracket the expected Km value. A common starting range is 0.1x to 10x the estimated Km. |
| Inaccurate Incubation Time | Ensure that metabolite formation is linear with time. A shorter incubation time may be necessary for higher substrate concentrations to stay within the linear range. |
| Enzyme Concentration Too High/Low | Adjust the microsomal protein concentration to ensure that substrate depletion is less than 20% during the incubation period. |
| Data Analysis Issues | Use non-linear regression analysis of the Michaelis-Menten equation for the most accurate determination of Km and Vmax. Lineweaver-Burk plots can be useful for visualization but can be skewed by data points at low substrate concentrations.[4] |
| Solvent Effects | Keep the final concentration of organic solvents (e.g., DMSO) used to dissolve bosutinib low (typically <1%) as they can inhibit CYP450 enzymes. |
Issues with LC-MS/MS Analysis of Bosutinib and its Metabolites
| Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | Optimize the chromatographic method to separate bosutinib and its metabolites from interfering matrix components. Use a stable isotope-labeled internal standard for accurate quantification. |
| Poor Peak Shape | Adjust the mobile phase composition, pH, and gradient to improve peak symmetry. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
| Low Sensitivity | Optimize mass spectrometer parameters (e.g., spray voltage, gas flows, collision energy) for bosutinib and its metabolites. Use a clean and well-maintained LC-MS/MS system. |
| Metabolite Instability | Investigate the stability of bosutinib metabolites in the analytical samples. Acidification or the use of stabilizing agents may be necessary. |
Experimental Protocols
Metabolic Stability of Bosutinib in Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of bosutinib.
Materials:
-
Bosutinib
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (e.g., a structurally similar compound not metabolized by CYP3A4)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of bosutinib in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding HLM (final concentration, e.g., 0.5 mg/mL) to pre-warmed phosphate buffer.
-
Add bosutinib to the incubation mixture to a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to cold ACN containing the internal standard.
-
Vortex and centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the remaining concentration of bosutinib using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining bosutinib versus time. The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
CYP3A4 Reaction Phenotyping of Bosutinib using Chemical Inhibitors
Objective: To confirm the role of CYP3A4 in bosutinib metabolism.
Materials:
-
Bosutinib
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Selective CYP3A4 inhibitor (e.g., Ketoconazole)
-
Control inhibitor (a compound that does not inhibit CYP3A4)
-
Acetonitrile (ACN)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing HLM (e.g., 0.5 mg/mL) in phosphate buffer.
-
Add either the selective CYP3A4 inhibitor (e.g., 1 µM ketoconazole), the control inhibitor, or vehicle to the incubation mixtures. Pre-incubate for 10 minutes at 37°C.
-
Add bosutinib (at a concentration close to its Km, if known, or a low concentration like 1 µM) to all incubation mixtures.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (within the linear range of metabolite formation).
-
Terminate the reactions with cold ACN containing the internal standard.
-
Process the samples as described in the metabolic stability protocol.
-
Analyze the samples for the formation of a major bosutinib metabolite (e.g., N-desmethyl bosutinib) or the depletion of bosutinib using LC-MS/MS.
-
Calculate the percentage of inhibition of bosutinib metabolism in the presence of the CYP3A4 inhibitor compared to the control. Significant inhibition by ketoconazole confirms the involvement of CYP3A4.
In Vivo Metabolism of Bosutinib in Sprague-Dawley Rats
Objective: To investigate the pharmacokinetic profile and metabolic fate of bosutinib in rats.
Materials:
-
Bosutinib
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Processing and storage materials for plasma, urine, and feces
-
LC-MS/MS system
Procedure:
-
House male Sprague-Dawley rats in metabolic cages and allow for acclimatization.
-
Administer a single oral dose of bosutinib (e.g., 10 mg/kg) suspended in the vehicle.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via an appropriate route (e.g., tail vein or jugular vein cannula).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Collect urine and feces at predetermined intervals (e.g., 0-24, 24-48, and 48-72 hours) post-dose.
-
Process and store the urine and feces samples appropriately.
-
Analyze the plasma, urine, and feces samples for the concentrations of bosutinib and its major metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters for bosutinib from the plasma concentration-time data.
-
Characterize the metabolite profile in the different matrices.
Quantitative Data Summary
Table 1: In Vitro Metabolic Stability of Bosutinib in Human Liver Microsomes
| Parameter | Value | Reference |
| Intrinsic Clearance (CLint) | 34.3 µL/min/mg | [5] |
| In Vitro Half-life (t1/2) | 20.21 min | [5] |
Table 2: Effect of CYP3A4 Modulators on Bosutinib Pharmacokinetics in Humans (for reference)
| Co-administered Drug | CYP3A4 Activity | Change in Bosutinib AUC | Change in Bosutinib Cmax | Reference |
| Ketoconazole | Strong Inhibitor | ↑ 8.6-fold | ↑ 5.2-fold | [2] |
| Rifampin | Strong Inducer | ↓ 94% | ↓ 86% | [2] |
Visualizations
Caption: Metabolic pathway of bosutinib via CYP3A4.
Caption: Workflow for in vitro metabolic stability assay.
References
- 1. Structural characterization of in vivo and in vitro metabolites of bosutinib by liquid chromatography-tandem mass spectrometry, in combination with the in silico methodologies for toxicity and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 5. Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bosutinib Resistance in CML Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bosutinib (B1684425) and Chronic Myeloid Leukemia (CML) cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to bosutinib in CML cell lines?
Resistance to bosutinib in CML cell lines can be broadly categorized into two main types:
-
BCR-ABL1-dependent resistance: This is the most common mechanism and primarily involves point mutations within the BCR-ABL1 kinase domain. These mutations can interfere with bosutinib binding, reducing its inhibitory effect. While bosutinib is effective against many imatinib-resistant mutations, certain mutations, such as T315I and V299L, confer a high degree of resistance.[1]
-
BCR-ABL1-independent resistance: In this scenario, CML cells become resistant to bosutinib even with effective inhibition of the BCR-ABL1 kinase. This form of resistance involves the activation of alternative survival signaling pathways that bypass the need for BCR-ABL1 activity. Key alternative pathways include the Src family kinases (SFKs), PI3K/AKT/mTOR, and MAPK/ERK pathways, which promote cell proliferation and survival.[1]
Q2: How can I determine if my CML cell line has developed resistance to bosutinib?
The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of bosutinib. This can be determined by performing a cell viability assay, such as an MTT assay, to compare the dose-response curve of the suspected resistant cell line to the parental, sensitive cell line. A fold-increase in IC50 of 10 or more is generally considered a strong indicator of resistance.[1]
Q3: What are some common BCR-ABL1 mutations that confer resistance to bosutinib?
While bosutinib is active against many imatinib-resistant BCR-ABL1 mutations, several key mutations are associated with reduced sensitivity or complete resistance. The most notable is the T315I "gatekeeper" mutation, which confers resistance to most ATP-competitive TKIs, including bosutinib. Another significant mutation is V299L.[1]
Q4: Can bosutinib be used in other cancer cell lines, and what are the resistance mechanisms?
Yes, bosutinib has shown activity against various solid tumor cell lines, such as neuroblastoma, primarily through its inhibition of Src family kinases. In these contexts, resistance is typically BCR-ABL1-independent and arises from the activation of alternative pro-survival signaling pathways that are not reliant on Src, or through mutations in Src itself that prevent bosutinib binding.
Data Presentation
Table 1: IC50 Values of Bosutinib Against Various BCR-ABL Mutants
| BCR-ABL1 Mutant | IC50 (nM) | Fold Change vs. Wild-Type |
| Wild-Type | 20 | 1.0 |
| G250E | 35 | 1.8 |
| Y253F | 60 | 3.0 |
| E255K | 75 | 3.8 |
| V299L | >1000 | >50 |
| T315I | >2000 | >100 |
| F317L | 45 | 2.3 |
| M351T | 30 | 1.5 |
| F359V | 80 | 4.0 |
Data is compiled from various in vitro studies and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Generation of Bosutinib-Resistant CML Cell Lines (General Guideline)
This protocol describes a general method for developing bosutinib-resistant CML cell lines, such as K562, through continuous exposure to escalating concentrations of the drug.
Materials:
-
Parental CML cell line (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Bosutinib stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Initial Seeding: Seed the parental CML cells at a low density (e.g., 1 x 10^5 cells/mL) in a T-25 flask.
-
Initial Bosutinib Exposure: Add bosutinib to the culture medium at a concentration equal to the IC50 of the parental cell line.
-
Monitoring Cell Viability: Monitor the cell viability and proliferation rate regularly using a cell counting method (e.g., trypan blue exclusion). Initially, a significant decrease in cell viability is expected.
-
Culture Maintenance: Continue to culture the cells in the presence of bosutinib, changing the medium every 2-3 days.
-
Dose Escalation: Once the cells have recovered and are proliferating steadily (viability > 90%), gradually increase the concentration of bosutinib in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Dose Escalation: Repeat the process of monitoring and dose escalation. This process can take several months.
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of bosutinib that is at least 10-fold higher than the IC50 of the parental cells.
-
Characterization of Resistant Line: Once a resistant cell line is established, characterize it by determining its IC50 for bosutinib, sequencing the BCR-ABL1 kinase domain for mutations, and analyzing the activation of alternative signaling pathways via western blotting.
Protocol 2: Cell Viability (MTT) Assay
This assay is used to determine the IC50 of bosutinib in sensitive and resistant CML cell lines.
Materials:
-
CML cell lines (sensitive and resistant)
-
96-well plates
-
Complete culture medium
-
Bosutinib stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1]
-
Drug Treatment: Prepare serial dilutions of bosutinib in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the bosutinib concentration. Use non-linear regression analysis to calculate the IC50 value.
Protocol 3: Western Blot Analysis of Phospho-Src (p-Src)
This protocol is for detecting the activation of Src, a key player in BCR-ABL1-independent resistance.
Materials:
-
CML cell lysates (from sensitive and resistant cells, with and without bosutinib treatment)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody (e.g., anti-phospho-Src (Tyr416))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p-Src antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the levels of p-Src. Normalize to a loading control like β-actin or GAPDH.
Troubleshooting Guides
Issue 1: No or weak signal in Western Blot for p-Src
| Possible Cause | Troubleshooting Steps |
| Inefficient Protein Extraction | Ensure lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of p-Src. |
| Low Protein Load | Increase the amount of protein loaded onto the gel (up to 50 µg). |
| Poor Antibody Performance | Use a validated anti-p-Src antibody. Check the recommended antibody dilution and optimize if necessary. Include a positive control (e.g., pervanadate-treated cell lysate) to confirm antibody activity. |
| Inefficient Transfer | Confirm successful protein transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage, especially for high molecular weight proteins. |
| Suboptimal Detection | Use a fresh, high-sensitivity chemiluminescent substrate. Optimize exposure time. |
Issue 2: High background in Western Blot for p-Src
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% BSA in TBST as it can sometimes provide a cleaner background for phospho-antibodies. |
| High Antibody Concentration | Decrease the concentration of the primary and/or secondary antibody. |
| Inadequate Washing | Increase the number and duration of washes with TBST after antibody incubations. |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the procedure. |
Issue 3: Inconsistent IC50 values for bosutinib
| Possible Cause | Troubleshooting Steps |
| Cell Health and Viability | Ensure cells are in the logarithmic growth phase and have high viability (>90%) before seeding. |
| Inaccurate Cell Seeding Density | Optimize cell seeding density to ensure cells are not over-confluent or too sparse at the end of the assay. |
| Bosutinib Degradation | Prepare fresh dilutions of bosutinib for each experiment from a properly stored stock solution. |
| Inconsistent Incubation Time | Use a consistent incubation time for all experiments. |
| Assay Variability | Include appropriate controls (vehicle, no treatment) and run replicates for each concentration. |
Mandatory Visualizations
References
Technical Support Center: Managing Off-Target Effects of Bosutinib in Research Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and managing the off-target effects of Bosutinib (B1684425) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target kinases of Bosutinib?
A1: Bosutinib is a dual inhibitor of Src and Abl tyrosine kinases.[1] Its on-target effects are primarily mediated through the inhibition of the Bcr-Abl fusion protein and Src family kinases (SFKs) like Src, Lyn, and Hck.[2][3] However, kinome profiling has revealed that Bosutinib interacts with a range of other kinases. Notable off-targets include the apoptosis-linked STE20 kinases and CAMK2G.[4][5] Unlike some other tyrosine kinase inhibitors, Bosutinib does not significantly inhibit c-KIT or platelet-derived growth factor receptor (PDGFR), which may contribute to a different side-effect profile.[4][6]
Q2: We are observing unexpected phenotypes in our cell-based assays after Bosutinib treatment. How can we determine if these are due to off-target effects?
A2: Unexpected cellular phenotypes are a common concern with kinase inhibitors. To determine if these are on-target or off-target, a systematic approach is recommended:
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of the primary target (e.g., a specific Bcr-Abl mutation not inhibited by Bosutinib). If the phenotype is reversed, it strongly suggests an on-target effect.[7]
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by Bosutinib with that of other well-characterized, structurally distinct Src/Abl inhibitors. If multiple inhibitors targeting the same kinases produce the same phenotype, it is more likely an on-target effect.
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations (closer to the IC50 for Src/Abl), while off-target effects may only appear at higher concentrations.
-
Kinase Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays, which screen the compound against a large panel of kinases.[7]
Q3: What are the common off-target related toxicities of Bosutinib observed in in vivo models?
A3: Common toxicities that may be linked to off-target effects in animal models include diarrhea, liver toxicity (elevated transaminases), and myelosuppression (thrombocytopenia, neutropenia).[8] These effects are often dose-dependent and require careful monitoring.
Q4: How can we mitigate off-target effects in our in vitro experiments?
A4: To minimize off-target effects in cell culture:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of Bosutinib that effectively inhibits your target of interest.
-
Optimize Incubation Time: A time-course experiment can help identify the shortest treatment duration required to observe the desired on-target effect, minimizing the impact of off-target signaling.
-
Confirm with Genetic Approaches: Use techniques like siRNA or CRISPR to knock down the primary target and confirm that the observed phenotype is consistent with pharmacological inhibition.
-
Control for Solvent Effects: Always include a vehicle control (e.g., DMSO) at the same final concentration used for Bosutinib treatment.
Data Presentation
Table 1: Bosutinib On-Target and Off-Target Kinase Inhibition Profile (Selected Kinases)
| Kinase Family | Kinase Target | IC50 (nM) | Notes |
| Abl Family | ABL1 | <10 | Primary Target |
| BCR-ABL | ~1.2 | Primary Target | |
| Src Family | SRC | <10 | Primary Target |
| LYN | <10 | Primary Target | |
| HCK | <10 | Primary Target | |
| TEC Family | TEC | Inhibited | Off-Target |
| STE20 Family | STK24 (MST3) | Inhibited | Off-Target |
| CAMK Family | CAMK2G | Inhibited | Off-Target |
| Other | c-KIT | Not significantly inhibited | Important for selectivity |
| PDGFR | Not significantly inhibited | Important for selectivity |
Data compiled from multiple sources. IC50 values can vary based on assay conditions.[4][9]
Table 2: IC50 Values of Bosutinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | IC50 |
| IMR-32 | Neuroblastoma | Cell Viability | 0.64 µM |
| NGP | Neuroblastoma | Cell Viability | 1.89 µM |
| NB-19 | Neuroblastoma | Cell Viability | 2.14 µM |
| CHLA-255 | Neuroblastoma | Cell Viability | 3.51 µM |
| SH-SY5Y | Neuroblastoma | Cell Viability | 4.23 µM |
| SK-N-AS | Neuroblastoma | Cell Viability | 11.26 µM |
Data from a study on neuroblastoma cell lines.[10] These values reflect the overall effect on cell viability, which can be a combination of on- and off-target effects.
Experimental Protocols
Protocol 1: Kinome Profiling to Determine Bosutinib Selectivity
Objective: To determine the selectivity of Bosutinib by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare Bosutinib at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where Bosutinib competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. A selective inhibitor will show a high percentage of inhibition for the intended target and minimal inhibition for other kinases.[7]
Protocol 2: Validating Off-Target Effects via Western Blotting
Objective: To investigate if Bosutinib is affecting other signaling pathways, for example, the PI3K/AKT/mTOR pathway in neuroblastoma cells.[11]
Methodology:
-
Cell Culture and Treatment: Plate neuroblastoma cells (e.g., SH-SY5Y) and allow them to adhere. Treat the cells with Bosutinib at various concentrations (including a concentration known to inhibit Src/Abl and a higher concentration) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Src (Y416), total Src, p-S6 (S235/236), total S6, p-ERK (T202/Y204), total ERK, p-STAT3 (Y705), and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control. A significant change in the phosphorylation of S6, ERK, or STAT3 would suggest off-target effects on their respective pathways.[11]
Mandatory Visualization
Caption: A decision tree for troubleshooting unexpected phenotypes in Bosutinib experiments.
Caption: A general workflow for identifying and validating off-target effects of Bosutinib.
Caption: Simplified signaling pathways showing on- and off-target effects of Bosutinib.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Practical considerations in the management of patients treated with bosutinib for chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bosutinib Hydrate Stability and Storage for Research Applications
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of bosutinib (B1684425) hydrate (B1144303) for experimental use. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the reproducibility of research results.
Frequently Asked Questions (FAQs)
Q1: How should solid bosutinib hydrate be stored?
A1: Solid this compound is generally stable under ambient laboratory conditions. For long-term storage, it is recommended to keep it at 20°C to 25°C (68°F to 77°F), with excursions permitted to 15°C to 30°C (59°F to 86°F)[1][2][3][4]. It should be stored in its original container, which may contain a desiccant[4]. Several forms of bosutinib have been shown to be stable for up to 2 years under these conditions[5].
Q2: How should I prepare and store bosutinib stock solutions?
A2: For optimal stability, bosutinib stock solutions should be prepared in a high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][6] A stock solution can be made by dissolving bosutinib in the solvent of choice, which should be purged with an inert gas.[7] To prepare a stock solution (e.g., 10 mM), add the appropriate volume of DMSO to the solid this compound and vortex until fully dissolved. Gentle warming in a 37°C water bath can assist dissolution.[6] It is highly recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1][6]
Q3: What is the pH-dependent stability of bosutinib in aqueous solutions?
A3: Bosutinib's aqueous solubility and stability are highly pH-dependent. It is most soluble and stable in acidic conditions (pH ≤ 5).[1][6] As the pH increases towards neutral and basic conditions (pH > 5), its solubility significantly decreases, and it becomes more susceptible to degradation, particularly through basic hydrolysis.[6] Therefore, when preparing aqueous working solutions, it is critical to use a buffer with a pH of 5 or lower to ensure solubility and stability.[6] It is not recommended to store aqueous solutions for more than one day[7].
Q4: What are the primary degradation pathways for bosutinib?
A4: The main degradation pathways for bosutinib include hydrolysis and oxidation.[6] It is known to degrade under exposure to basic conditions, as well as light, heat, or moisture.[8][9] Stress degradation studies have identified several degradation impurities under basic hydrolysis, oxidative (H₂O₂), and photolytic (UV and visible light) conditions[8].
Q5: What are the visual signs of bosutinib precipitation or degradation?
A5: Visual signs of bosutinib precipitation in a solution include cloudiness, haziness, or the formation of visible particles.[6] Degradation may not always have obvious visual cues. If you suspect degradation due to improper storage, handling, or unexpected experimental results, it is advisable to use analytical methods like High-Performance Liquid Chromatography (HPLC) to confirm the purity and concentration of your solution[6][8].
Data Presentation: Storage and Stability Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Source |
| Solid (Powder) | Ambient | 20°C to 25°C (68°F to 77°F) | Up to 2 years | [1][2][3][5] |
| Long-term | -20°C | ≥ 4 years | [7] | |
| Stock Solution (in DMSO) | Short-term/Working | -20°C | Up to 1 month | [1] |
| Long-term | -20°C or -80°C | Not specified, minimize freeze-thaw cycles | [6] | |
| Aqueous Solution | Working Dilutions | Room Temperature | Not recommended for more than one day | [7] |
Troubleshooting Guide
Table 2: Common Issues with Bosutinib in Experiments
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | The pH of the medium is above 5. | Ensure the final pH of your experimental medium is at or below 5. Consider using a buffered solution to maintain a stable acidic pH.[6] |
| The final concentration is too high for the medium's pH. | Perform a dose-response curve to find the optimal, non-precipitating concentration. When diluting the DMSO stock, add it dropwise to the medium while gently mixing to ensure rapid dispersal.[1] | |
| Inconsistent or lower-than-expected experimental results | Degradation of bosutinib due to improper storage or handling. | Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid prolonged storage of aqueous solutions and protect them from light and high temperatures.[6] |
| Multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes after initial preparation to avoid repeated freezing and thawing.[1][6] | |
| Diminishing effect in long-term cell culture | Degradation of bosutinib in culture media at 37°C. | Replenish the cell culture media with freshly prepared bosutinib every 24-48 hours to maintain a consistent effective concentration.[1] |
| Cellular metabolism of the compound. | More frequent media changes with fresh bosutinib can help maintain a stable concentration.[1] |
Experimental Protocols
Protocol for Preparation of Bosutinib Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, high-quality anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the required mass of this compound for your desired volume and concentration (Molecular Weight: 530.45 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder in a sterile tube.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[6]
Protocol for Assessing Bosutinib Stability by HPLC
This is a general guideline; specific parameters may need to be optimized for your equipment and specific degradation products of interest.
-
Sample Preparation: Prepare solutions of bosutinib at a known concentration in the solvent or buffer system you wish to test. Store these solutions under the desired stress conditions (e.g., different temperatures, pH values, light exposure). At specified time points, take an aliquot of each solution.
-
HPLC System and Column: Use a reverse-phase HPLC system. A C18 column (e.g., 4.6 x 250 mm, 5 µm) is often suitable.[8]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase and an organic solvent is typically effective. For example, 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[8]
-
Gradient Program: Develop a gradient program that allows for the separation of the parent bosutinib peak from any potential degradation products.
-
Detection: Use a UV detector, monitoring at a wavelength where bosutinib has strong absorbance (e.g., 269 nm or 344 nm)[7].
-
Analysis: Inject the samples onto the HPLC system. The stability of bosutinib is determined by comparing the peak area of the main bosutinib peak in the stressed samples to that of a control sample stored under optimal conditions (e.g., freshly prepared or stored at -80°C). The appearance of new peaks indicates the formation of degradation products.
Visualizations
Caption: Bosutinib's mechanism of action involves the inhibition of BCR-ABL and Src-family kinases.
Caption: A logical workflow to troubleshoot common stability-related issues with bosutinib in research.
References
- 1. benchchem.com [benchchem.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Rationalization of the formation and stability of bosutinib solvated forms - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE01834C [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
Navigating Bosutinib-Induced Toxicities in Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing toxicities associated with the tyrosine kinase inhibitor Bosutinib (B1684425) in preclinical animal studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers in interpreting and responding to adverse events, ensuring animal welfare and the integrity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with Bosutinib administration in animal studies?
A1: Preclinical studies in various animal models, including rodents (rats and mice) and non-rodents (dogs and rabbits), have identified three primary areas of dose-limiting toxicities:
-
Gastrointestinal Toxicity: This is the most frequently reported adverse event, with diarrhea being a very common and early-onset side effect.[1] Other signs include nausea, vomiting (observed as decreased food intake or pica in animals), and abdominal pain.[1]
-
Hematological Toxicity: Myelosuppression is a significant dose-limiting toxicity, leading to thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia (low red blood cell count).[1]
-
Hepatic Toxicity: Elevations in liver enzymes, specifically alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are common findings.[1][2] While hepatobiliary toxicity was of low incidence in animal studies and mainly observed through histopathology, it is a notable clinical observation.[3]
Q2: How should I determine the starting dose of Bosutinib for my animal model?
A2: It is crucial to conduct a dose-range-finding study in your specific animal model to determine the maximum tolerated dose (MTD).[1] This will help establish doses that are therapeutically relevant without causing excessive toxicity. For reference, no maternal or embryo-fetal toxicity was observed in rats at doses up to 10 mg/kg/day, while a dose of 70 mg/kg/day resulted in reduced fertility in male rats.[1] In rabbits, fetal anomalies were seen at a maternally toxic dose of 30 mg/kg/day.[1]
Q3: What are the general principles for dose adjustment when toxicity is observed?
A3: The general approach to managing toxicity involves withholding Bosutinib administration until the adverse event has resolved or returned to a baseline level. Treatment can then be resumed at the same or a reduced dose. If the toxicity recurs, a further dose reduction is recommended.[1] For severe or persistent toxicities, discontinuation of the drug for that specific animal may be necessary.[1]
Troubleshooting Guides: Managing Specific Toxicities
The following tables provide guidance on managing the most common toxicities observed in animal studies with Bosutinib. The recommendations are based on principles adapted from clinical management and should be tailored to your specific experimental protocol and institutional animal care and use committee (IACUC) guidelines.
Gastrointestinal Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Mild to moderate diarrhea (loose stools, increased frequency) | On-target or off-target effects of bosutinib on the intestinal epithelium.[1] | - Ensure adequate hydration. - Monitor body weight and overall well-being closely. - Document the severity and frequency of diarrhea. |
| Severe diarrhea (profuse, watery stools leading to dehydration) | High bosutinib exposure or individual animal sensitivity. | - Immediately interrupt bosutinib administration. - Provide supportive care, including subcutaneous or intravenous fluids if necessary. - Once the animal has recovered, consider re-initiating bosutinib at a reduced dose (e.g., 50% of the original dose).[1] - If severe diarrhea recurs at the lower dose, discontinuation of bosutinib for that animal may be necessary.[1] |
| Decreased food intake, pica, or retching (signs of nausea/vomiting) | Central nervous system effects or direct irritation of the gastrointestinal tract. | - Administer bosutinib with food to potentially reduce gastrointestinal irritation. - Ensure fresh and palatable food is readily available. - If signs are severe and persistent, consider a dose reduction.[1] |
Hematological Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Thrombocytopenia (e.g., Platelet count < 50,000/µL) | Myelosuppressive effects of bosutinib on megakaryocytes in the bone marrow. | - Withhold bosutinib administration. - Monitor platelet counts frequently (e.g., every 2-3 days). - Once platelet counts recover to a safe level (e.g., > 75,000/µL), resume bosutinib at a reduced dose. A proportional reduction should be calculated based on clinical dose reduction guidelines.[1] - If thrombocytopenia recurs, consider a further dose reduction upon recovery.[1] |
| Neutropenia (e.g., Absolute Neutrophil Count [ANC] < 1,000/µL) | Myelosuppressive effects of bosutinib on neutrophil precursors in the bone marrow. | - Withhold bosutinib administration. - Monitor ANC frequently. - Once ANC recovers to a safe level (e.g., > 1,500/µL), resume bosutinib at a reduced dose.[1] |
Hepatic Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Elevated Liver Transaminases (e.g., ALT/AST > 5x Upper Limit of Normal) | Drug-induced liver injury. | - Withhold bosutinib administration. - Monitor liver enzymes frequently until they return to baseline or ≤ 2.5x ULN. - Consider resuming bosutinib at a reduced dose. |
| Elevated Liver Transaminases with Jaundice (e.g., ALT/AST ≥ 3x ULN with Bilirubin > 2x ULN) | Severe drug-induced liver injury. | - Permanently discontinue bosutinib administration for the affected animal.[1] |
Quantitative Data from Preclinical Toxicology Studies
The following table summarizes key dose-related findings from nonclinical toxicology studies of Bosutinib.
| Study Type | Animal Model | Key Findings |
| Carcinogenicity | Rat | No carcinogenic findings at oral doses up to 25 mg/kg/day (males) and 15 mg/kg/day (females).[1] |
| Fertility (Male) | Rat | Reduced fertility observed at 70 mg/kg/day.[1] |
| Embryo-Fetal Development | Rat | No maternal or embryo-fetal toxicity observed up to 10 mg/kg/day.[1][3] |
| Embryo-Fetal Development | Rabbit | Fetal anomalies observed at a maternally toxic dose of 30 mg/kg/day.[1][3] |
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Rodents
-
Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Drug Formulation and Administration: Prepare Bosutinib in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage. Administer once daily.
-
Daily Monitoring:
-
Record body weight daily.
-
Observe animals for clinical signs of toxicity, including changes in activity, posture, and fur condition.
-
Assess fecal consistency using a standardized scoring system (e.g., 1=normal, 2=soft, 3=diarrhea).
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a thorough necropsy, with a focus on the gastrointestinal tract, liver, and hematopoietic organs.
-
Collect tissues for histopathological analysis.
-
Protocol 2: Monitoring Hematological Toxicity in Mice
-
Animal Model: Use a relevant mouse model for hematological studies (e.g., C57BL/6 mice).
-
Baseline Blood Collection: Prior to the first dose of Bosutinib, collect a baseline blood sample via a standard method (e.g., tail vein or saphenous vein) for CBC analysis.
-
Bosutinib Administration: Administer Bosutinib orally once daily.
-
Serial Blood Monitoring: Collect blood samples at regular intervals throughout the study (e.g., weekly) for CBC analysis. Key parameters to monitor are platelet count, absolute neutrophil count, and red blood cell count/hemoglobin.
-
Data Analysis: Compare treatment group values to baseline and vehicle-treated control group values to assess the degree of myelosuppression.
Signaling Pathways and Experimental Workflows
Caption: Workflow for managing bosutinib-induced toxicity in animal studies.
Caption: Proposed mechanism of bosutinib-induced gastrointestinal toxicity.
Caption: Postulated mechanism of bosutinib-induced hematological toxicity.
References
Technical Support Center: Interpreting Unexpected Results in Bosutinib Experiments
This guide is for researchers, scientists, and drug development professionals encountering unexpected results during in vitro experiments with Bosutinib (B1684425). It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help navigate common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing little to no effect on cell viability after treating a known BCR-ABL positive cell line (e.g., K562) with Bosutinib?
Possible Causes & Troubleshooting Steps:
-
Compound Inactivity: The Bosutinib powder or stock solution may have degraded.
-
Action: Prepare a fresh stock solution from a new powder aliquot. Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeat freeze-thaw cycles.[1] It is also recommended to replenish media with freshly prepared Bosutinib every 24-48 hours in long-term experiments.[1]
-
-
Suboptimal Drug Concentration: The concentrations used may be too low to elicit a response.
-
Action: Perform a dose-response experiment using a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your specific cell line and conditions.[2][3] Using concentrations that are too high can also be problematic and lead to off-target effects or results that are not clinically translatable.[4]
-
-
Cell Line Integrity and Health: The cell line may be misidentified, contaminated, or may have developed resistance.
-
Acquired Resistance: The cell line may harbor or have developed resistance-conferring mutations in the BCR-ABL kinase domain.
-
Assay Interference: Components in the media or the assay chemistry itself could be interfering with the readout.
Q2: My Western blot shows inconsistent or no change in the phosphorylation of Src (p-Src) after Bosutinib treatment. What could be the issue?
Possible Causes & Troubleshooting Steps:
-
Incorrect Timepoint: The timepoint for cell lysis after treatment may be too early or too late to observe the peak inhibition.
-
Action: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration for observing maximal p-Src inhibition.
-
-
Suboptimal Lysis Buffer: The buffer may not be effective at preserving phosphorylation states.
-
Action: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors. Keep samples on ice throughout the lysis procedure.[10]
-
-
Poor Antibody Performance: The primary antibody for p-Src may not be specific or sensitive enough.
-
Action: Validate your antibody using positive and negative controls (e.g., cells treated with a known Src activator or a different Src inhibitor). Always refer to the manufacturer's datasheet for recommended dilutions and blocking conditions.
-
-
Activation of Alternative Pathways: Cells can compensate by activating other survival pathways, which might mask the effect of Src inhibition.[3]
-
Action: Probe for other key signaling nodes downstream of both BCR-ABL and Src, such as p-AKT and p-ERK, to get a broader picture of the signaling landscape.[11]
-
Q3: I'm observing significant cytotoxicity in a cell line that is BCR-ABL negative. Is this an off-target effect?
Possible Causes & Troubleshooting Steps:
-
Src Family Kinase (SFK) Inhibition: Bosutinib is a potent dual inhibitor of both Abl and Src family kinases (including Src, Lyn, Hck).[6][7] Many solid tumor cell lines rely on SFK signaling for proliferation and survival.[3][11]
-
Inhibition of Other Kinases: At higher concentrations, Bosutinib can inhibit other kinases, such as platelet-derived growth factor receptor (PDGFR) and vascular endothelial growth factor receptor (VEGFR).[7]
-
Novel Off-Target Effects: Unexpected activity could indicate a novel, previously uncharacterized off-target effect.
Data & Concentration Tables
Table 1: Reported IC50 Values for Bosutinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Bosutinib IC50 | Notes | Source(s) |
| K562 | Chronic Myeloid Leukemia (CML) | ~6 µM | Value can vary based on assay conditions. An optimal dose of 250 nM for 48h is also reported for inducing apoptosis. | [16][17] |
| IMR-32 | Neuroblastoma | 0.64 µM | Highly sensitive cell line. | [3][11] |
| SK-N-AS | Neuroblastoma | 11.26 µM | Less sensitive neuroblastoma line. | [3] |
| A549 | Non-Small Cell Lung Cancer | ~1-5 µM | General range reported. | [3] |
| H1975 | Non-Small Cell Lung Cancer | ~1-5 µM | General range reported. | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | >1 µM | Bosutinib alone has little effect on viability but can interfere with other inhibitors like Dasatinib. | [18] |
Table 2: Troubleshooting Summary for Inconsistent Results
| Symptom | Possible Cause | Recommended Action |
| High IC50 variability | Cell health, seeding density, donor variability (primary cells) | Standardize cell handling, perform QC before seeding, optimize cell density. |
| Effect diminishes over time | Compound degradation, cell metabolism, resistance | Replenish media with fresh Bosutinib every 24-48h. |
| Precipitate in media | Poor solubility at physiological pH, high concentration | Add stock solution to media dropwise while swirling; use optimal, non-precipitating concentration.[1] |
| No p-Src inhibition | Wrong timepoint, inactive reagents, poor antibody | Perform a time-course experiment, use fresh phosphatase inhibitors, validate antibody. |
Diagrams: Pathways & Workflows
Caption: Core signaling pathways inhibited by Bosutinib.
References
- 1. benchchem.com [benchchem.com]
- 2. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Bosutinib - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. oncotarget.com [oncotarget.com]
- 12. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Bosutinib Reduces the Efficacy of Dasatinib in Triple-negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Bosutinib Hydrate Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in experimental results when working with the dual Src/Abl kinase inhibitor, Bosutinib hydrate (B1144303). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure more consistent and reliable outcomes.
I. Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of Bosutinib hydrate?
A1: To ensure stability and minimize variability, prepare a high-concentration stock solution (e.g., 10 mM) in sterile, anhydrous DMSO. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q2: What is the optimal final concentration of DMSO in my cell culture medium?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.1%, as higher concentrations can have cytotoxic effects on some cell lines. It is crucial to run a vehicle control with the same final DMSO concentration as your highest Bosutinib dose to account for any solvent effects.
Q3: What are the known stability issues with this compound in cell culture medium?
A3: this compound's solubility is pH-dependent; it is highly soluble at a pH of 5 or lower, but its solubility decreases significantly at the physiological pH of most cell culture media (around 7.2-7.4). This can lead to precipitation and a decrease in the effective concentration of the drug over time. Additionally, Bosutinib can undergo hydrolytic degradation in alkaline solutions. For long-term experiments, it is recommended to refresh the media with freshly diluted Bosutinib every 24-48 hours.
Q4: What are the primary molecular targets of Bosutinib?
A4: Bosutinib is a potent, dual inhibitor of the Src and Abl tyrosine kinases. It binds to the ATP-binding site of these kinases, preventing their catalytic activity and blocking downstream signaling pathways involved in cell proliferation and survival.
Q5: Does Bosutinib have known off-target effects?
A5: Yes, while highly potent against Src and Abl, Bosutinib can inhibit other kinases, including members of the TEC family and apoptosis-linked STE20 kinases. However, it shows minimal activity against c-KIT and platelet-derived growth factor receptor (PDGFR). Understanding these off-target effects is crucial for interpreting experimental results.
II. Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
Issue 1: High Variability in IC50 Values Between Experiments
Q: My IC50 values for Bosutinib vary significantly between replicate experiments. What could be the cause?
A: High variability in IC50 values is a common issue and can stem from several factors:
-
Inconsistent Cell Health and Density: The physiological state of your cells can greatly impact their response to treatment. Ensure that cells are in the logarithmic growth phase and that the seeding density is consistent across all experiments.
-
Bosutinib Precipitation: As mentioned, Bosutinib's poor solubility at neutral pH can lead to precipitation. Visually inspect your culture medium for any precipitate after adding Bosutinib. To mitigate this, add the DMSO stock solution to pre-warmed media dropwise while gently swirling.
-
Compound Degradation: If aqueous working solutions are not prepared fresh for each experiment, degradation can occur, leading to lower potency. Always use freshly prepared dilutions from a frozen stock.
-
Inaccurate Pipetting: Small errors in pipetting, especially when preparing serial dilutions, can lead to significant differences in the final drug concentration. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
Issue 2: Unexpected Cell Toxicity or Lack of Effect
Q: I'm observing either much higher toxicity than expected or no effect at concentrations that should be active. What should I do?
A: This could be due to issues with the compound itself or the experimental setup:
-
Verify Stock Solution Concentration: An error in the initial weighing of the compound or calculation of the stock solution concentration is a common source of error. If possible, verify the concentration using an analytical method like HPLC.
-
Cell Line Specificity: The sensitivity to Bosutinib can vary significantly between different cell lines. Ensure the concentration range you are testing is appropriate for your specific cell model.
-
Solvent Toxicity: At higher concentrations of your Bosutinib stock, the final DMSO concentration might become toxic to your cells. Always include a DMSO-only control to assess solvent toxicity.
-
Cellular Resistance: If working with a cell line over a long period, it may develop resistance to the drug.
Issue 3: Inconsistent Western Blot Results for p-Src
Q: I am getting inconsistent bands or no signal for phosphorylated Src (p-Src) in my Western blots after Bosutinib treatment. How can I troubleshoot this?
A: Western blotting for phosphoproteins can be challenging. Here are some troubleshooting steps:
-
Lysis Buffer Composition: Ensure your lysis buffer contains freshly added phosphatase inhibitors to preserve the phosphorylation status of your proteins.
-
Antibody Quality: The quality of the primary antibody against p-Src (Tyr416) is critical. Use a well-validated antibody and optimize the dilution.
-
Blocking Buffer: For phospho-antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat dry milk to reduce background.
-
Protein Loading: Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA assay). Normalize the p-Src signal to total Src and a loading control like β-actin or GAPDH.
-
Positive Control: Include a positive control, such as a cell lysate known to have high levels of p-Src, to validate your antibody and detection system.
III. Data Presentation
Table 1: In Vitro Inhibitory Activity of Bosutinib (IC50 Values)
| Cell Line | Cancer Type | Target/Assay | IC50 Value | Reference(s) |
| K562 | Chronic Myeloid Leukemia | Cell Viability | ~250 nM | |
| IMR-32 | Neuroblastoma | Cell Viability | 0.64 µM | |
| SK-N-AS | Neuroblastoma | Cell Viability | 11.26 µM | |
| Src | N/A (Enzymatic Assay) | Kinase Activity | 1.2 nM | |
| Abl | N/A (Enzymatic Assay) | Kinase Activity | 1 nM | |
| Ba/F3 (WT) | Murine Pro-B | Cell Proliferation | Varies | |
| Ba/F3 (T315I) | Murine Pro-B (Imatinib-Resistant) | Cell Proliferation | Inactive |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay method used.
IV. Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps for determining the IC50 value of Bosutinib in a cancer cell line using an MTT assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Bosutinib in complete culture medium.
-
Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the Bosutinib concentration to determine the IC50 value.
-
Protocol 2: Western Blot for p-Src (Tyr416) Inhibition
This protocol details the procedure for analyzing the inhibition of Src phosphorylation at tyrosine 416 by Bosutinib.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of Bosutinib (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-6 hours). Include a DMSO vehicle control.
-
-
Sample Preparation:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Src (Tyr416) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an ECL detection reagent to the membrane and capture the chemiluminescent signal.
-
Quantify band intensities. To ensure accuracy, strip the blot and re-probe for total Src and a loading control (e.g., β-actin). Normalize the p-Src signal to total Src.
-
Protocol 3: In Vitro Kinase Assay (ELISA-based)
This protocol provides a framework for assessing the direct inhibitory effect of Bosutinib on Src kinase activity.
-
Plate Coating:
-
Coat a 96-well microtiter plate with a suitable substrate for Src kinase (e.g., poly-Glu-Tyr).
-
-
Compound Preparation:
-
Prepare serial dilutions of Bosutinib in a kinase reaction buffer.
-
-
Kinase Reaction:
-
Add recombinant Src kinase to the wells containing the substrate and the Bosutinib dilutions.
-
-
Initiation:
-
Initiate the phosphorylation reaction by adding ATP. Incubate the plate to allow the reaction to proceed.
-
-
Detection:
-
Stop the reaction and wash the wells.
-
Add a phosphotyrosine-specific antibody conjugated to HRP.
-
-
Signal Generation:
-
After incubation and washing, add an HRP substrate and measure the resulting signal (colorimetric or chemiluminescent).
-
-
Data Analysis:
-
The signal intensity is proportional to the extent of substrate phosphorylation. Calculate the percent inhibition for each Bosutinib concentration and determine the IC50 value.
-
V. Mandatory Visualizations
Caption: Core signaling pathways inhibited by Bosutinib.
Technical Support Center: Bosutinib Drug-Drug Interaction Studies with CYP3A4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bosutinib (B1684425). The following information addresses specific issues related to drug-drug interaction studies involving CYP3A4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for bosutinib and which enzyme is responsible?
Bosutinib is predominantly metabolized in the liver.[1][2] The primary enzyme responsible for its metabolism is cytochrome P450 3A4 (CYP3A4).[1][2][3][4][5] The major metabolites identified are oxydechlorinated (M2) and N-desmethylated (M5) bosutinib, both of which are considered inactive.[4]
Q2: How do CYP3A4 inhibitors affect the pharmacokinetics of bosutinib?
Co-administration of bosutinib with CYP3A4 inhibitors leads to a significant increase in bosutinib plasma concentrations. This is because the inhibition of CYP3A4 slows down the metabolism of bosutinib, leading to higher exposure and a longer half-life.[3][6][7][8] For instance, potent CYP3A4 inhibitors can increase bosutinib's maximum concentration (Cmax) and area under the curve (AUC) by several folds.[6][7][8][9]
Q3: Are there specific clinical data on the interaction of bosutinib with strong CYP3A4 inhibitors like ketoconazole (B1673606)?
Yes, a clinical study in healthy subjects evaluated the effect of co-administering ketoconazole, a strong CYP3A4 inhibitor, with bosutinib.[6][8] The study demonstrated a substantial increase in bosutinib exposure. Compared to bosutinib administered alone, co-administration with ketoconazole resulted in a 5.2-fold increase in Cmax and an 8.6-fold increase in AUC.[6][7][8][9] The terminal half-life of bosutinib also increased.[6][7][8][9]
Q4: What about the interaction with moderate CYP3A4 inhibitors?
A study involving the moderate CYP3A4 inhibitor aprepitant (B1667566) also showed a significant impact on bosutinib's pharmacokinetics.[10][11] When co-administered with aprepitant, the AUC of bosutinib increased by approximately 99% (almost 2-fold), and the Cmax increased by 53%.[10][11]
Q5: Should grapefruit or grapefruit juice be avoided during bosutinib experiments or treatment?
Yes, it is recommended to avoid grapefruit, grapefruit juice, and supplements containing grapefruit extract when working with or taking bosutinib.[12][13][14] Grapefruit is a known inhibitor of CYP3A4 and can significantly increase the blood levels of bosutinib, potentially leading to an increased risk of side effects.[12][13][14]
Q6: What are the general recommendations when planning a study involving bosutinib and a potential CYP3A4 inhibitor?
It is recommended to avoid the concomitant use of bosutinib with strong or moderate CYP3A4 inhibitors.[15] If unavoidable, a dose adjustment of bosutinib may be necessary. For clinical use, if a strong or moderate CYP3A4 inhibitor must be co-administered, a dose reduction of bosutinib should be considered.[15]
Troubleshooting Guide
Issue: Unexpectedly high bosutinib plasma concentrations in a preclinical or clinical study.
-
Verify Co-administered Substances: Check all co-administered drugs, supplements, and even dietary components for potential CYP3A4 inhibitory effects. Grapefruit juice is a common and potent inhibitor that can be overlooked.[12][13][14]
-
Review Subject History: In clinical studies, review the subjects' recent medication history for any use of known CYP3A4 inhibitors, including antifungal medications like ketoconazole or certain antibiotics.[6][7][8][13]
-
Assess for Genetic Polymorphisms: Although not the primary cause of major interactions, variations in CYP3A4 enzyme activity among individuals could contribute to variability in bosutinib metabolism.
Issue: High variability in pharmacokinetic data across subjects in a bosutinib study.
-
Standardize Food Intake: Bosutinib absorption is increased when taken with food.[1][2][3][5] Ensure that all subjects adhere to a standardized protocol regarding food intake (e.g., fasting or specific meal type) to minimize variability in absorption.
-
Control for Concomitant Medications: Ensure that subjects are not taking any over-the-counter medications or herbal supplements (like St. John's Wort, which is a CYP3A4 inducer) that could affect bosutinib metabolism.[4]
Data Presentation
Table 1: Pharmacokinetic Parameters of Bosutinib When Co-administered with the Strong CYP3A4 Inhibitor Ketoconazole
| Pharmacokinetic Parameter | Bosutinib Alone (100 mg single dose) | Bosutinib (100 mg single dose) + Ketoconazole (400 mg multiple doses) | Fold Increase |
| Cmax | - | - | 5.2-fold[6][8][9] |
| AUC | - | - | 8.6-fold[6][7][8][9] |
| Terminal Half-life (t½) | 46.2 (16.4) hours (mean, SD)[6][7][8][9] | 69.0 (29.1) hours (mean, SD)[6][7][8][9] | ~1.5-fold |
| Apparent Clearance (CL/F) | - | Decreased ~9-fold[6][7][9] | - |
Table 2: Pharmacokinetic Parameters of Bosutinib When Co-administered with the Moderate CYP3A4 Inhibitor Aprepitant
| Pharmacokinetic Parameter | Bosutinib Alone (500 mg single dose) | Bosutinib (500 mg single dose) + Aprepitant (125 mg single dose) | Ratio of Adjusted Geometric Means (90% CI) |
| Cmax (ng/mL) | 94.94[11] | 146.0[11] | 153% (127–184%)[10][11] |
| AUCinf (ng•h/mL) | 2268[11] | 4719[11] | 199% (167–237%)[10][11] |
| Terminal Half-life (t½) (h) | 27.79[11] | 25.99[11] | - |
| Apparent Oral Clearance (CL/F) (L/h) | 220.4[11] | 105.9[11] | - |
Experimental Protocols
Protocol 1: Evaluation of the Effect of Ketoconazole on the Pharmacokinetics of Oral Bosutinib
-
Study Design: Open-label, randomized, 2-period crossover study.[6][7][8]
-
Treatment Arms:
-
Pharmacokinetic Sampling: Blood samples were collected for pharmacokinetic analysis up to 96 hours post-bosutinib dose.[6][7][8]
-
Analysis: Plasma concentrations of bosutinib were determined, and pharmacokinetic parameters (Cmax, AUC, t½) were calculated. The least square geometric mean treatment ratios were assessed.[6][7][8]
Protocol 2: Evaluation of the Effect of Aprepitant on the Pharmacokinetics of Oral Bosutinib
-
Study Design: Open-label, randomized, 2-sequence, 2-period crossover study with a washout period of at least 14 days.[10][11]
-
Treatment Arms:
-
Pharmacokinetic Sampling: Serial blood samples were collected for analysis.[10][11]
-
Analysis: Plasma concentrations of bosutinib were measured to determine pharmacokinetic parameters including Cmax, AUCinf, t½, and CL/F. The ratio of adjusted geometric means for AUC and Cmax were calculated.[10][11]
Visualizations
Caption: Metabolic pathway of bosutinib via CYP3A4 and the inhibitory effect of CYP3A4 inhibitors.
Caption: Experimental workflow for a two-period crossover drug-drug interaction study.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Bosutinib in chronic myeloid leukemia: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ketoconazole on the pharmacokinetics of oral bosutinib in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Ketoconazole on the Pharmacokinetics of Oral Bosutinib in Healthy Subjects | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of aprepitant, a moderate CYP3A4 inhibitor, on bosutinib exposure in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Bosulif and interactions: Supplements, alcohol, and more [medicalnewstoday.com]
- 14. wellrx.com [wellrx.com]
- 15. Management of adverse events associated with bosutinib treatment of chronic-phase chronic myeloid leukemia: expert panel review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Gastrointestinal Side Effects of Bosutinib in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects of Bosutinib in mouse models.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of Bosutinib observed in animal models?
A1: The most prominent gastrointestinal side effect of Bosutinib in both preclinical and clinical studies is diarrhea. Other reported effects include nausea, vomiting, and abdominal pain. In mouse models, this often manifests as loose or watery stools and may be associated with weight loss at higher doses.
Q2: What is the primary mechanism behind Bosutinib-induced diarrhea in mice?
A2: The leading hypothesis is that Bosutinib increases intestinal paracellular permeability. It achieves this by disrupting the integrity of tight junctions (TJs), the protein complexes that seal the space between intestinal epithelial cells. This disruption leads to a "leaky gut," allowing the uncontrolled passage of water and solutes into the intestinal lumen, resulting in diarrhea.
Q3: Which specific tight junction proteins are affected by Bosutinib?
A3: In vitro and ex vivo murine organoid studies have shown that Bosutinib leads to the relocalization and decreased protein levels of key tight junction components, including E-cadherin, Occludin, and Zonula occludens-1 (ZO-1).
Q4: What is the proposed signaling pathway involved in Bosutinib-induced disruption of intestinal tight junctions?
A4: Bosutinib is a potent inhibitor of Src family kinases (SFKs). SFKs, particularly c-Src, are known to play a crucial role in regulating the integrity of the intestinal epithelial barrier. The proposed pathway involves Bosutinib's inhibition of Src, which in turn may affect the phosphorylation status of Focal Adhesion Kinase (FAK) and other downstream effectors that are critical for maintaining the stability of tight junction protein complexes.
Q5: Is there any information on how Bosutinib affects the gut microbiota in mice?
A5: Currently, there is a lack of publicly available studies that have specifically investigated the impact of Bosutinib on the gut microbiota composition in mice using methods like 16S rRNA sequencing. This remains an area for future investigation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High incidence of severe diarrhea and mortality in mice | Bosutinib dose is too high for the specific mouse strain. | - Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific mouse strain.- Start with a lower dose and gradually escalate.- Ensure adequate hydration with hydrogel packs or subcutaneous fluids. |
| Variability in the severity of diarrhea between animals | - Individual animal sensitivity.- Differences in gut microbiota composition.- Inconsistent gavage technique. | - Increase the number of animals per group to account for individual variability.- Standardize housing conditions and diet to minimize variations in gut microbiota.- Ensure all personnel are proficient in oral gavage techniques to minimize stress and ensure consistent dosing. |
| Inconsistent results in intestinal permeability assays (e.g., FITC-dextran) | - Improper fasting of animals.- Variability in gavage volume or FITC-dextran concentration.- Inconsistent timing of blood collection. | - Ensure a consistent fasting period (typically 4-6 hours) before gavage.- Use a calibrated pipette and ensure the gavage needle is correctly placed.- Standardize the time between gavage and blood collection for all animals. |
| Difficulty detecting changes in tight junction protein expression via Western blot | - Poor protein extraction from intestinal tissue.- Low antibody affinity or incorrect antibody concentration.- Insufficient drug exposure time or dose. | - Use a robust protein extraction protocol optimized for intestinal tissue, including protease and phosphatase inhibitors.- Validate antibodies using positive and negative controls.- Optimize antibody concentrations.- Collect tissues at a time point where the effect is expected to be maximal, based on pilot studies. |
Quantitative Data Summary
Note: Specific in vivo dose-response data for Bosutinib-induced diarrhea and its direct effects on inflammatory markers and tight junction protein expression in mice are not extensively available in the public domain. The following tables are compiled from in vitro, ex vivo, and related in vivo studies and should be used as a general guide.
Table 1: Effect of Bosutinib on Intestinal Permeability (Ex Vivo Murine Organoids)
| Bosutinib Concentration | Observation | Reference |
| 10 µM | Increased leakage of FITC-dextran from enteroids |
Table 2: Effect of Bosutinib on Pro-inflammatory Cytokines in Mice (Sepsis Model)
| Cytokine | Bosutinib Treatment (3 mg/kg) | Fold Change vs. Vehicle (Approximate) | Reference |
| TNF-α (plasma) | Reduced | ~ 0.5-fold | |
| IL-6 (brain tissue) | Reduced | ~ 0.6-fold | |
| IL-1β (brain tissue) | Reduced | ~ 0.7-fold |
Table 3: Qualitative Summary of Bosutinib's Effect on Tight Junction Proteins (In Vitro/Ex Vivo)
| Tight Junction Protein | Effect of Bosutinib | Method of Observation | Reference |
| Occludin | Decreased protein levels and relocalization from cell borders | Western Blot, Immunofluorescence | |
| Claudin-1 | Not explicitly reported in the context of Bosutinib | - | |
| ZO-1 | Decreased protein levels and relocalization from cell borders | Western Blot, Immunofluorescence |
Experimental Protocols
Protocol 1: Assessment of Bosutinib-Induced Gastrointestinal Toxicity in Mice
Objective: To evaluate the dose-dependent gastrointestinal toxicity of Bosutinib in mice.
Materials:
-
BALB/c or C57BL/6 mice (male or female, 8-10 weeks old)
-
Bosutinib
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes
-
Animal balance
-
Fecal scoring chart (see below)
Procedure: 1.
Light sensitivity and handling precautions for Bosutinib hydrate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the light sensitivity and handling precautions for Bosutinib hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is Bosutinib hydrate and what are its primary applications in research?
A1: this compound is the monohydrate form of Bosutinib, a potent dual inhibitor of the Src and Abl tyrosine kinases.[1] In research, it is primarily used as an antineoplastic agent for studying and developing treatments for conditions such as Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML).[2][3]
Q2: Is this compound sensitive to light?
A2: Yes, this compound is sensitive to light. Forced degradation studies have shown that it degrades under both UV and visible light conditions, leading to the formation of several degradation impurities.[2][3] Therefore, it is crucial to protect it from light during storage and handling.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability, this compound should be stored under controlled conditions. Key storage recommendations are summarized in the table below.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: When handling this compound, especially in powdered form, appropriate personal protective equipment should be worn to avoid inhalation and contact with skin and eyes. Refer to the handling precautions table for specific PPE recommendations.
Q5: What are the main degradation pathways for this compound?
A5: this compound is known to degrade under several stress conditions. The primary degradation pathways include:
-
Photodegradation: Exposure to UV and visible light can cause degradation.
-
Hydrolysis: It is susceptible to degradation in basic (alkaline) solutions.
-
Oxidation: Oxidative conditions can also lead to the formation of degradation products.[2][3]
Data Presentation
Table 1: Storage and Handling Precautions for this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Store at 20°C to 25°C (68°F to 77°F). Excursions are permitted between 15°C and 30°C (59°F to 86°F). For long-term storage of solutions, -20°C or -80°C is recommended. | |
| Light Protection | Keep away from direct sunlight. Store in a light-resistant container. | |
| Moisture Protection | Store in a dry, well-ventilated place. Keep the container tightly sealed. Bottles may contain a desiccant to protect from moisture. | |
| Eye Protection | Wear safety goggles with side-shields. | |
| Hand Protection | Wear protective gloves. | |
| Skin and Body Protection | Wear impervious clothing. | |
| Respiratory Protection | Avoid inhalation of dust and aerosols. Use in a well-ventilated area or with appropriate exhaust ventilation. | |
| Handling | Avoid contact with skin and eyes. Minimize dust generation. If tablets are crushed or broken, avoid breathing the dust. |
Experimental Protocols
Protocol: Photostability Forced Degradation Study of this compound
This protocol outlines a general procedure for assessing the photostability of this compound, based on ICH Q1B guidelines.
Objective: To evaluate the impact of light exposure (UV and visible) on the stability of this compound and to identify potential degradation products.
Materials:
-
This compound (solid drug substance or in solution)
-
Calibrated photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Control samples protected from light (e.g., wrapped in aluminum foil).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS) for analysis.
-
Appropriate solvents for sample preparation and HPLC mobile phase.
Methodology:
-
Sample Preparation:
-
For solid-state testing, spread a thin layer of this compound powder in a suitable container.
-
For solution-state testing, prepare a solution of known concentration in a relevant solvent system.
-
-
Light Exposure:
-
Place the samples in the photostability chamber.
-
Simultaneously, place control samples (protected from light) in the same chamber to monitor for changes not related to light exposure (e.g., thermal degradation).
-
Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-UV light.
-
-
Sample Analysis:
-
At appropriate time intervals, withdraw samples and their corresponding controls.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the purity of this compound and to detect and quantify any degradation products.
-
Characterize the structure of significant degradation products using techniques like LC-MS/MS and NMR.[2]
-
-
Data Evaluation:
-
Compare the chromatograms of the exposed samples with those of the control samples.
-
Calculate the percentage of degradation of this compound.
-
Identify and quantify the major degradation products formed.
-
Mandatory Visualization
References
Validation & Comparative
Comparative Efficacy of Bosutinib Against T315I Mutant Bcr-Abl
A Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of the T315I Gatekeeper Mutation
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active Bcr-Abl tyrosine kinase.[1] The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the Bcr-Abl kinase has transformed CML treatment. However, the acquisition of resistance mutations in the kinase domain is a significant clinical hurdle. Among these, the T315I mutation, a threonine-to-isoleucine substitution at the "gatekeeper" residue, is notoriously problematic. This mutation confers resistance to first and second-generation TKIs by sterically hindering drug binding to the ATP pocket.[2][3] This guide provides a comparative analysis of the efficacy of Bosutinib (B1684425) against the T315I mutant Bcr-Abl, contextualized with key alternatives and supporting experimental data.
Efficacy of Bosutinib Against T315I Bcr-Abl
Bosutinib is a potent second-generation, dual Src/Abl TKI.[1][4] It has demonstrated efficacy against a range of imatinib-resistant Bcr-Abl mutations.[5] However, extensive preclinical and clinical data have unequivocally shown that Bosutinib is ineffective against the T315I mutation .[1][3][5][6][7] The bulky isoleucine residue at position 315 prevents Bosutinib from effectively docking into the kinase's ATP-binding site, leading to high-level resistance.[3]
References
- 1. Bosutinib is active in chronic phase chronic myeloid leukemia after imatinib and dasatinib and/or nilotinib therapy failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICLUSIG® (ponatinib) for T315I Mutations in CML [iclusig.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Long‐term efficacy and safety of bosutinib in patients with advanced leukemia following resistance/intolerance to imatinib and other tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Structural Showdown: A Comparative Guide to Bosutinib and Nilotinib Binding to Abl Kinase
For researchers and professionals in drug development, a nuanced understanding of how different inhibitors interact with their targets is paramount. This guide provides an objective, data-driven comparison of the structural binding characteristics of two pivotal second-generation tyrosine kinase inhibitors (TKIs), Bosutinib and Nilotinib (B1678881), to their common target, the Abelson (Abl) kinase. The dysregulation of the BCR-Abl fusion protein is the primary driver of Chronic Myeloid Leukemia (CML), making it a critical therapeutic target.[1][2]
Executive Summary: Key Binding Differences
Bosutinib and Nilotinib, while both targeting the ATP-binding site of the Abl kinase domain, exhibit distinct structural binding modes and kinase selectivity profiles. Nilotinib, a derivative of imatinib (B729), was rationally designed to bind with higher affinity to the inactive 'DFG-out' conformation of Abl.[3][4][5] In contrast, Bosutinib demonstrates greater conformational flexibility, capable of binding to both the active 'DFG-in' and inactive 'DFG-out' conformations of Abl kinase.[1][6][7] This versatility may contribute to its efficacy against a different spectrum of resistance mutations compared to Nilotinib.[8]
Quantitative Binding and Selectivity Profile
The following table summarizes the key quantitative parameters for Bosutinib and Nilotinib binding to the wild-type Abl kinase domain. These values, compiled from multiple biophysical and biochemical assays, highlight the high potency of both inhibitors.
| Parameter | Bosutinib | Nilotinib | Method |
| Binding Affinity (Kd) | ~200 pM | Not explicitly found as Kd; high affinity implied | Fluorescence Binding Assay[2][9] |
| Inhibitory Potency (IC50) | Not specified in sources | <30 nM | Kinase Activity Assay[10][11] |
| Target Conformation | DFG-In and DFG-Out[1][6][7] | DFG-Out[3][4][5] | X-ray Crystallography |
| Primary Kinase Targets | Abl, Src[2][8] | Abl, KIT, PDGFR[3][12] | Various Kinase Assays |
| PDB Code (Abl Complex) | 3UE4[13] | 3CS9[10] | X-ray Crystallography |
Structural Binding Mode Comparison
The key difference in the binding of Bosutinib and Nilotinib lies in the conformation of the 'DFG motif' (Asp-Phe-Gly) within the Abl kinase activation loop.
-
Nilotinib: This inhibitor exclusively binds to and stabilizes the "DFG-out" conformation.[3][4] In this state, the phenylalanine residue of the motif is flipped into the ATP-binding pocket, while the aspartate residue faces outward. This conformation is catalytically inactive, and by locking the kinase in this state, Nilotinib prevents ATP binding and subsequent substrate phosphorylation.[3] Its design as a phenylamino-pyrimidine derivative was based on the crystal structure of imatinib to enhance this specific interaction.[3]
-
Bosutinib: As a 4-anilinoquinoline-3-carbonitrile (B11863878) inhibitor, Bosutinib shows remarkable adaptability.[2] Structural studies have confirmed its ability to bind to Abl in both the "DFG-out" and the active "DFG-in" conformations.[6][7] In the "DFG-in" state, the DFG motif is positioned to allow for catalysis. Bosutinib's ability to engage both states suggests a broader mechanism of action and may explain its activity against certain imatinib-resistant mutants that favor the active conformation.[1]
dot
Caption: Comparative binding modes of Bosutinib and Nilotinib to Abl kinase conformations.
BCR-Abl Signaling and TKI Intervention
The BCR-Abl oncoprotein constitutively activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Both Bosutinib and Nilotinib function by competitively inhibiting the ATP binding site, thereby blocking these oncogenic signals.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain | PLOS One [journals.plos.org]
- 3. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rcsb.org [rcsb.org]
- 11. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 13. researchgate.net [researchgate.net]
Dual Action of Bosutinib: A Comparative Analysis of Src and Abl Kinase Inhibition
For Immediate Release
This guide provides a detailed comparative analysis of the inhibitory effects of bosutinib (B1684425) on two key non-receptor tyrosine kinases: Src and Abl. Bosutinib, a second-generation tyrosine kinase inhibitor, is a potent dual inhibitor of both Src and Abl kinases, playing a crucial role in cancer therapy, particularly in the context of chronic myeloid leukemia (CML).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Analysis of Kinase Inhibition
Bosutinib's inhibitory potency against Src and Abl kinases has been quantified using various experimental setups. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, demonstrate that bosutinib is a highly effective inhibitor of both kinases, with a particular potency noted against Abl in enzymatic assays.
The table below summarizes the IC50 values for bosutinib against Src and Abl kinases from different studies. It is important to note that these values can vary based on the specific experimental conditions, such as whether the assay was performed in a cell-free enzymatic system or a cell-based lysate assay.
| Kinase Target | IC50 (nmol/L) | Assay Type | Reference |
| Src | 1.2 | Enzymatic Assay | [4] |
| Src | 3.8 | Enzymatic Assay | [5] |
| Src | 400 | Lysate Assay | [5] |
| Abl | <1 | Enzymatic Assay | |
| Abl | 1 | Enzymatic Assay | [5] |
| Abl | 85 | Lysate Assay | [5] |
Mechanism of Action and Signaling Pathways
Bosutinib functions as an ATP-competitive inhibitor, binding to the kinase domain of both Src and Abl.[5] This binding prevents the autophosphorylation and subsequent activation of these kinases, thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and migration.[6][7]
Src Signaling Pathway
Src is a proto-oncogene that plays a pivotal role in regulating cell growth, differentiation, and migration.[3] Aberrant activation of Src is common in various solid tumors and contributes to cancer progression.[5] Bosutinib's inhibition of Src blocks multiple downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[4][8]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bosutinib's Off-Target Kinase Inhibition Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the off-target kinase inhibition profile of Bosutinib (B1684425) with other Src family kinase (SFK) inhibitors, supported by experimental data. Understanding the selectivity of kinase inhibitors is crucial for interpreting experimental results and anticipating potential therapeutic and adverse effects.
Comparative Kinase Inhibition Profiles
Bosutinib is a potent dual inhibitor of the Src and Abl kinases.[1][2] Its off-target profile, however, distinguishes it from other multi-kinase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bosutinib and the comparator Src/Abl inhibitor, Dasatinib, against a panel of selected kinases. This data highlights the overlapping and distinct inhibitory activities of these compounds.
| Kinase Target | Bosutinib IC50 (nM) | Dasatinib IC50 (nM) | Kinase Family |
| Src | 1.2[3] | <10[4] | Src Family |
| Fgr | 0.174[5] | <10[4] | Src Family |
| Lyn | 0.850[5] | <10[4] | Src Family |
| Abl | 41.61 (wild-type)[5] | <10[4] | Abl Family |
| c-KIT | Not significantly inhibited[4][6] | Potent inhibitor | Receptor Tyrosine Kinase |
| PDGFR | Not significantly inhibited[4][6] | Potent inhibitor | Receptor Tyrosine Kinase |
| CAMK2G | 184[7] | Not a primary target | CaM Kinase |
| STE20 Kinases | Prominently targeted[6][8] | Not a primary target | Serine/Threonine Kinase |
Experimental Protocols
Accurate determination of kinase inhibition profiles relies on robust and well-defined experimental methodologies. Below are detailed protocols for two common assays used to validate the activity of kinase inhibitors.
Biochemical Kinase Inhibition Assay: Luminescence-Based (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction, which is converted into a luminescent signal.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Bosutinib and comparator compounds (e.g., Dasatinib)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of Bosutinib and the comparator inhibitor in DMSO. A typical starting concentration is 10 mM, followed by serial 3-fold or 10-fold dilutions.
-
Assay Plate Setup: Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the kinase solution (diluted in Kinase Assay Buffer) to all wells.
-
Inhibitor Pre-incubation: Gently mix the plate and incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Kinase Reaction Initiation: Add 5 µL of a 2X Substrate/ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Kinase Reaction Incubation: Seal the plate and incubate for 60 minutes at 30°C.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[9]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell-Based Kinase Inhibition Assay: Western Blotting for Substrate Phosphorylation
This method assesses the ability of an inhibitor to block the phosphorylation of a specific downstream substrate of the target kinase within a cellular context.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Bosutinib and comparator compounds
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Bosutinib or the comparator inhibitor (dissolved in DMSO) for a predetermined time. Include a DMSO-only treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Membrane Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that detects the total amount of the substrate protein.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total substrate proteins. The ratio of phosphorylated to total protein is a measure of kinase activity. Determine the extent of inhibition at different inhibitor concentrations.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of Bosutinib's activity, the following diagrams are provided.
Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Bosutinib.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Second-Generation TKIs for Chronic Myeloid Leukemia
A definitive guide for researchers and drug development professionals on the comparative efficacy, safety, and molecular activity of Dasatinib, Nilotinib, and Bosutinib in the treatment of Chronic Myeloid Leukemia (CML).
The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Chronic Myeloid Leukemia (CML), transforming it from a fatal disease into a manageable chronic condition for many patients. The second generation of these targeted therapies—dasatinib, nilotinib, and bosutinib—has further improved outcomes, particularly for patients who are resistant or intolerant to the first-generation TKI, imatinib. This guide provides a comprehensive head-to-head comparison of these three critical second-generation TKIs, supported by experimental data and detailed methodologies to inform research and clinical development.
Mechanism of Action: Targeting the BCR-ABL Oncoprotein
Chronic Myeloid Leukemia is characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis. Second-generation TKIs, like their predecessor imatinib, are designed to inhibit the kinase activity of the BCR-ABL protein by competing with ATP for its binding site. However, they exhibit greater potency and are effective against a broader range of BCR-ABL mutations that confer resistance to imatinib.
A Comparative Guide to Bosutinib for Chronic Myeloid Leukemia in Patients Intolerant to Prior Therapy
For researchers, scientists, and drug development professionals navigating the therapeutic landscape of chronic myeloid leukemia (CML), the management of patients who are intolerant to initial tyrosine kinase inhibitor (TKI) therapy presents a significant challenge. This guide provides an objective comparison of bosutinib (B1684425) with alternative TKIs—dasatinib (B193332), nilotinib, and ponatinib (B1185)—for the treatment of CML in this specific patient population, supported by experimental data from key clinical trials.
Mechanism of Action and Signaling Pathways
Chronic myeloid leukemia is characterized by the constitutively active BCR-ABL1 tyrosine kinase, which drives uncontrolled proliferation of granulocytes. Tyrosine kinase inhibitors function by blocking the ATP-binding site of the BCR-ABL1 kinase, thereby inhibiting its downstream signaling pathways that are crucial for leukemic cell survival and proliferation. Bosutinib is a dual inhibitor of the Src and Abl kinases.[1] Its action against Src family kinases is a distinguishing feature among TKIs.
Below is a diagram illustrating the core signaling pathway in CML and the points of inhibition by TKIs.
Comparative Efficacy in TKI-Intolerant Patients
The efficacy of bosutinib and its alternatives in CML patients intolerant to prior TKI therapy has been evaluated in several key clinical trials. The following tables summarize the major cytogenetic and molecular response rates observed in these studies.
Table 1: Major Cytogenetic Response (MCyR) and Complete Cytogenetic Response (CCyR) in TKI-Intolerant CML Patients
| Drug | Study | Patient Population | N | MCyR Rate (%) | CCyR Rate (%) |
| Bosutinib | BYOND (Phase 4) | Intolerant to all prior TKIs | 74 | - | 86.8 (at any time)[2] |
| Dasatinib | CA180-034 (Phase 3) | Imatinib (B729) Intolerant | 167 | 63 (at 2 years) | 50 (at 2 years) |
| Nilotinib | NOVEL (Observational) | Imatinib Intolerant | 19 | - | 75.3 (cumulative by 24 months)[3] |
| Ponatinib | PACE (Phase 2) | Dasatinib or Nilotinib Intolerant | - | 60 (by 12 months) | - |
Note: Direct head-to-head comparisons are limited; data is from separate trials and should be interpreted with caution.
Table 2: Major Molecular Response (MMR) in TKI-Intolerant CML Patients
| Drug | Study | Patient Population | N | MMR Rate (%) |
| Bosutinib | BYOND (Phase 4) | Intolerant to all prior TKIs | 74 | 82.4 (at any time)[2] |
| Dasatinib | CA180-034 (Phase 3) | Imatinib Intolerant | 167 | 44 (at 7 years) |
| Nilotinib | NOVEL (Observational) | Imatinib Intolerant | 19 | 56.8 (cumulative by 24 months)[3] |
| Ponatinib | PACE (Phase 2) | Dasatinib or Nilotinib Intolerant | - | 40 (at 5 years) |
Comparative Safety and Tolerability
The safety profiles of TKIs are a critical consideration, especially in patients who have already experienced intolerance. The following table outlines the most common grade 3/4 adverse events reported in clinical trials for each drug in the context of prior TKI intolerance.
Table 3: Common Grade ≥3 Adverse Events in TKI-Intolerant CML Patients
| Adverse Event | Bosutinib (BYOND) | Dasatinib (CA180-034) | Nilotinib (NOVEL) | Ponatinib (PACE) |
| Diarrhea | 16.4% | - | - | - |
| Increased Alanine Aminotransferase (ALT) | 19.2% | - | 21.2% | - |
| Increased Lipase | 12.3% | - | - | - |
| Thrombocytopenia | - | 24% | 21.2% | 33% (drug-related, all grades) |
| Neutropenia | - | 36% | - | - |
| Anemia | - | 13% | - | - |
| Pleural Effusion | - | 10% (serious) | - | - |
Note: Adverse event profiles are from different studies and may not be directly comparable.
A notable aspect of bosutinib is its distinct adverse event profile, which may offer a viable option for patients who have discontinued (B1498344) other TKIs due to specific toxicities.[4] For instance, cross-intolerance with bosutinib has been observed to be low.[4]
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are summaries of the study designs for the key trials referenced.
Bosutinib: The BYOND Study
The BYOND study was a Phase 4, single-arm, open-label trial evaluating the efficacy and safety of bosutinib in patients with CML who were resistant or intolerant to prior TKI therapy.[5]
-
Patient Population: Adults with Philadelphia chromosome-positive (Ph+) or BCR-ABL1-positive CML who had failed at least one prior TKI.
-
Intervention: Bosutinib administered orally at a starting dose of 500 mg once daily.[5]
-
Primary Endpoint: Cumulative confirmed major cytogenetic response (MCyR) by 1 year.[5]
-
Response Assessment: Cytogenetic response was assessed by standard chromosome banding analysis of bone marrow cells. Molecular response was evaluated by quantitative reverse transcription-polymerase chain reaction (qRT-PCR) of peripheral blood.
Dasatinib: CA180-034 Study
This was a Phase 3, randomized, open-label, dose-optimization study in adults with chronic phase CML who were resistant or intolerant to imatinib.[6]
-
Patient Population: Adults with chronic phase CML with resistance or intolerance to prior imatinib therapy.
-
Intervention: Patients were randomized to one of four dasatinib arms: 100 mg once daily, 50 mg twice daily, 140 mg once daily, or 70 mg twice daily.[6]
-
Primary Endpoint: Major cytogenetic response (MCyR).
-
Response Assessment: Standard cytogenetic and molecular monitoring were performed.
Nilotinib: NOVEL Study
The NOVEL study was an open-label, single-arm, observational study conducted in a real-world setting.[3]
-
Patient Population: Adult patients with chronic or accelerated phase CML with confirmed Ph+ chromosome and resistant or intolerant to one or more previous TKIs.[3]
-
Intervention: Nilotinib 400 mg twice daily.[3]
-
Primary Objective: To collect long-term safety data. Efficacy was a secondary objective.
-
Response Assessment: Standard hematological, cytogenetic, and molecular response assessments.
Ponatinib: PACE Trial
The PACE trial was a pivotal Phase 2, open-label, international study.[7]
-
Patient Population: Patients with CML or Ph+ acute lymphoblastic leukemia (ALL) who were resistant or intolerant to dasatinib or nilotinib, or who had the T315I mutation.[7]
-
Intervention: Ponatinib 45 mg once daily.[7]
-
Primary Endpoint: Major cytogenetic response (MCyR) within the first 12 months for the chronic phase CML cohort.
-
Response Assessment: Standard cytogenetic and molecular monitoring.
Conclusion
Bosutinib demonstrates significant activity in CML patients who are intolerant to prior TKI therapy, offering a valuable therapeutic alternative. Its efficacy, as measured by cytogenetic and molecular responses in the BYOND study, is robust. The safety profile of bosutinib is distinct from other TKIs, with gastrointestinal and liver-related events being more common, which may be manageable with dose adjustments. The low rates of cross-intolerance make it a particularly important option for patients who have discontinued other TKIs due to specific adverse events.
The choice between bosutinib and other TKIs such as dasatinib, nilotinib, and ponatinib for a patient intolerant to prior therapy should be individualized. This decision should take into account the specific reasons for prior intolerance, the patient's comorbidities, and the distinct efficacy and safety profiles of each drug. This guide provides a framework of comparative data to aid researchers and clinicians in making informed decisions in the evolving landscape of CML treatment.
References
- 1. Phase II trial of ponatinib in patients with chronic myeloid leukemia resistant to one previous tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosulif.pfizerpro.com [bosulif.pfizerpro.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Navigating TKI Resistance: A Comparative Guide to Bosutinib Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Chronic Myeloid Leukemia (CML) and other malignancies. However, the emergence of drug resistance, often through mutations in the target kinase, presents a significant clinical challenge. This guide provides a comprehensive comparison of bosutinib (B1684425) with other major TKIs—imatinib (B729), dasatinib (B193332), and nilotinib (B1678881)—focusing on cross-resistance profiles, supported by experimental data.
Comparative Efficacy Against BCR-ABL Kinase Domain Mutations
Bosutinib, a dual Src/Abl kinase inhibitor, has demonstrated efficacy against a spectrum of BCR-ABL mutations that confer resistance to other TKIs. The following table summarizes the in vitro anti-proliferative activity of bosutinib, imatinib, dasatinib, and nilotinib against various imatinib-resistant BCR-ABL mutants expressed in Ba/F3 cells. The data is presented as the fold increase in the 50% inhibitory concentration (IC50) relative to wild-type (WT) BCR-ABL. A lower fold-increase indicates greater potency.
| BCR-ABL Mutant | Imatinib (IC50-Fold Increase) | Bosutinib (IC50-Fold Increase) | Dasatinib (IC50-Fold Increase) | Nilotinib (IC50-Fold Increase) | Sensitivity Classification (Bosutinib) |
| P-Loop | |||||
| G250E | 6.8 | 1.3 | 1.5 | 3.0 | Sensitive |
| Q252H | 4.3 | 1.1 | 1.2 | 2.5 | Sensitive |
| Y253F | 10.7 | 1.2 | 1.8 | 7.0 | Sensitive |
| Y253H | 11.8 | 1.2 | 1.0 | >50 | Sensitive |
| E255K | >27.0 | 1.5 | 2.5 | >50 | Sensitive |
| E255V | 16.2 | 1.3 | 2.0 | >50 | Sensitive |
| Imatinib Binding Site | |||||
| V299L | 1.5 | 11.0 | 3.0 | 1.2 | Highly Resistant |
| T315I | >27.0 | >50.0 | >50 | >50 | Highly Resistant |
| F317L | 4.7 | 1.2 | >50 | 3.5 | Sensitive |
| Catalytic Domain | |||||
| M351T | 3.4 | 1.0 | 1.5 | 2.0 | Sensitive |
| F359V | 4.9 | 1.2 | 2.5 | >50 | Sensitive |
| Activation Loop | |||||
| H396R | 2.0 | 1.0 | 1.0 | 1.5 | Sensitive |
| L387M | 2.1 | 1.0 | 1.2 | 1.8 | Sensitive |
Data compiled from in vitro studies.[1][2][3][4][5]
Clinical Efficacy of Bosutinib After TKI Failure
Clinical trial data further substantiates the role of bosutinib in patients who have developed resistance or intolerance to prior TKI therapy. The following tables summarize key efficacy outcomes from studies evaluating bosutinib in patients with chronic phase CML who have failed imatinib and/or other second-generation TKIs.
Table 2.1: Efficacy of Second-Line Bosutinib in Imatinib-Resistant/Intolerant Chronic Phase CML (Phase I/II Study, NCT00261846) - Minimum 24-Month Follow-up
| Response | Imatinib-Resistant (n=200) | Imatinib-Intolerant (n=88) | Overall (N=288) |
| Complete Hematologic Response (CHR) - achieved/maintained | 86% | 82% | 85% |
| Major Cytogenetic Response (MCyR) - achieved/maintained | 58% | 63% | 59% |
| Complete Cytogenetic Response (CCyR) - achieved/maintained | 46% | 51% | 48% |
| Major Molecular Response (MMR) | 33% | 39% | 35% |
| 2-Year Progression-Free Survival | 79% | 86% | 81% |
| 2-Year Overall Survival | 90% | 92% | 91% |
Data from the NCT00261846 clinical trial.[6][7][8][9]
Table 2.2: Efficacy of Bosutinib in Chronic Phase CML After Failure of Imatinib and at Least One Second-Generation TKI (Dasatinib or Nilotinib) (Phase I/II Study, NCT00261846) - 24-Month Minimum Follow-up
| Response | Dasatinib-Resistant/Intolerant (n=57) | Nilotinib-Resistant/Intolerant (n=62) | Overall (N=119) |
| Major Cytogenetic Response (MCyR) | 32% | 31% | 32% |
| Complete Cytogenetic Response (CCyR) | 25% | 23% | 24% |
| Complete Hematologic Response (CHR) - achieved/maintained | 74% | 73% | 73% |
| 2-Year Progression-Free Survival | 75% | 72% | 73% |
| 2-Year Overall Survival | 83% | 84% | 83% |
Data from a sub-analysis of the NCT00261846 clinical trial.[10][11][12][13][14]
Table 2.3: Efficacy of Bosutinib in TKI-Resistant/Intolerant Chronic Phase CML (Phase 4 BYOND Study)
| Response | Imatinib-Resistant (n=53) | Dasatinib/Nilotinib-Resistant (n=29) | TKI-Intolerant (n=74) |
| Cumulative Complete Cytogenetic Response (CCyR) | 83.7% | 61.5% | 86.8% |
| Cumulative Major Molecular Response (MMR) | 72.9% | 40.7% | 82.4% |
Data from the BYOND clinical trial (NCT02228382).[15][16]
Mechanisms of Resistance and Cross-Resistance
TKI resistance can be broadly categorized into BCR-ABL1-dependent and -independent mechanisms.
BCR-ABL1-Dependent Resistance
This primarily involves point mutations within the BCR-ABL1 kinase domain that impair TKI binding. As shown in Table 1, different TKIs have distinct sensitivity profiles to these mutations. Notably, the T315I "gatekeeper" mutation confers a high degree of resistance to imatinib, dasatinib, nilotinib, and bosutinib.[2] The V299L mutation also confers significant resistance to bosutinib.[2]
BCR-ABL1-Independent Resistance
In some cases, resistance occurs despite effective inhibition of BCR-ABL1. This can be due to the activation of alternative signaling pathways that promote cell survival. Bosutinib's dual inhibition of both Src and Abl kinases may offer an advantage in overcoming resistance mediated by Src family kinases.
Experimental Protocols
In Vitro Assessment of TKI Sensitivity (IC50 Determination)
Objective: To determine the concentration of a TKI required to inhibit the proliferation of CML cell lines by 50%.
Methodology: MTT Assay
-
Cell Culture: Maintain CML cell lines (e.g., Ba/F3) expressing either wild-type or mutated BCR-ABL in appropriate culture medium.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to acclimate.
-
TKI Treatment: Prepare serial dilutions of the TKIs (bosutinib, imatinib, dasatinib, nilotinib) and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the TKI concentration and use a non-linear regression model to calculate the IC50 value.
BCR-ABL1 Kinase Domain Mutation Analysis
Objective: To identify the presence of mutations in the BCR-ABL1 kinase domain that may confer TKI resistance.
Methodology: Sanger Sequencing
-
RNA Extraction: Isolate total RNA from patient samples (peripheral blood or bone marrow).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
PCR Amplification: Amplify the BCR-ABL1 kinase domain from the cDNA using specific primers.
-
Sequencing Reaction: Perform Sanger sequencing on the PCR product.
-
Data Analysis: Analyze the sequencing data to identify any nucleotide changes that result in amino acid substitutions.
Conclusion
The landscape of TKI therapy for CML is continually evolving, with the management of resistance being a primary focus. Bosutinib has demonstrated significant clinical activity in patients who have failed prior TKI therapy, including those with resistance to imatinib, dasatinib, and nilotinib. Its distinct profile against various BCR-ABL mutations and its dual Src/Abl inhibitory activity provide a rationale for its use in the setting of TKI resistance. Understanding the specific cross-resistance profiles of different TKIs is crucial for optimizing treatment selection and improving patient outcomes.
References
- 1. ashpublications.org [ashpublications.org]
- 2. benchchem.com [benchchem.com]
- 3. Activity of bosutinib, dasatinib, and nilotinib against 18 imatinib-resistant BCR/ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and efficacy of second-line bosutinib for chronic phase chronic myeloid leukemia over a five-year period: final results of a phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long‐term bosutinib for chronic phase chronic myeloid leukemia after failure of imatinib plus dasatinib and/or nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bosutinib is active in chronic phase chronic myeloid leukemia after imatinib and dasatinib and/or nilotinib therapy failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchtopractice.com [researchtopractice.com]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. Efficacy and safety of bosutinib in patients treated with prior imatinib and/or dasatinib and/or nilotinib: Subgroup analyses from the phase 4 BYOND study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Bosutinib in Newly Diagnosed CML Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bosutinib's performance against other tyrosine kinase inhibitors (TKIs) for newly diagnosed Chronic Myeloid Leukemia (CML). It includes supporting experimental data from preclinical and clinical studies, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Executive Summary
Bosutinib (B1684425) is a potent, orally active, dual inhibitor of the Src and Abl tyrosine kinases.[1] It has demonstrated significant efficacy in newly diagnosed chronic phase CML, offering a valuable therapeutic option. Clinical trials have shown that Bosutinib leads to faster and deeper molecular responses compared to Imatinib.[2] Preclinical studies in CML cell lines and xenograft models have established its anti-proliferative and pro-apoptotic effects. This guide delves into the comparative efficacy of Bosutinib, its mechanism of action, and the experimental frameworks used to validate its performance.
Comparative Efficacy of Bosutinib
Bosutinib has been extensively evaluated in both preclinical and clinical settings, primarily in comparison with the first-generation TKI, Imatinib, and indirectly with second-generation TKIs, Dasatinib (B193332) and Nilotinib (B1678881).
Preclinical Model Data
In preclinical CML models, Bosutinib has shown potent activity against various CML cell lines, including K562 and KU812, by inducing apoptosis and causing regression of tumor xenografts.[3] As a dual Src/Abl inhibitor, Bosutinib's mechanism differs from Imatinib, which primarily targets BCR-ABL.[1] This dual inhibition may contribute to its efficacy in overcoming resistance.
Table 1: Preclinical Efficacy of Bosutinib in CML Cell Lines
| Cell Line | Assay | Bosutinib IC50 | Imatinib IC50 | Dasatinib IC50 | Nilotinib IC50 | Reference |
| K562 | Proliferation | ~8 nM | ~250 nM | ~0.6 nM | ~20 nM | [4] |
| KU812 | Proliferation | ~10 nM | ~300 nM | ~1 nM | ~25 nM | [4] |
| Ba/F3 p210 | Proliferation | ~6 nM | ~600 nM | ~0.5 nM | ~15 nM | [4] |
Note: IC50 values are approximate and can vary between studies.
Clinical Trial Data
The efficacy of Bosutinib in newly diagnosed chronic phase CML has been demonstrated in two key Phase III clinical trials: BELA and BFORE.
The BELA trial compared Bosutinib (500 mg once daily) with Imatinib (400 mg once daily). While it did not meet its primary endpoint of a superior complete cytogenetic response (CCyR) rate at 12 months, it did show a significantly higher major molecular response (MMR) rate for Bosutinib.[5]
The BFORE trial evaluated a lower, better-tolerated dose of Bosutinib (400 mg once daily) against Imatinib (400 mg once daily). In this trial, Bosutinib demonstrated a statistically significant improvement in both MMR and CCyR rates at 12 months compared to Imatinib.[6]
An indirect comparison of Bosutinib with Nilotinib and Dasatinib, using data from the BFORE, ENESTnd (Nilotinib), and DASISION (Dasatinib) trials, suggests that Bosutinib has comparable efficacy to these other second-generation TKIs in the first-line treatment of chronic phase CML.[7]
Table 2: Comparison of Key Efficacy Endpoints from Phase III Clinical Trials in Newly Diagnosed CML
| Endpoint (at 12 months) | BFORE: Bosutinib (400mg) | BFORE: Imatinib (400mg) | DASISION: Dasatinib (100mg) | ENESTnd: Nilotinib (300mg BID) |
| Major Molecular Response (MMR) | 47.2% | 36.9% | 46% | 44% |
| Complete Cytogenetic Response (CCyR) | 77.2% | 66.4% | 77% | 80% |
Mechanism of Action: Dual Src/Abl Kinase Inhibition
Bosutinib's primary mechanism of action is the inhibition of both the BCR-ABL fusion protein and Src family kinases (SFKs), including Src, Lyn, and Hck.[8] The constitutively active BCR-ABL tyrosine kinase is the hallmark of CML, driving uncontrolled cell proliferation and survival through various downstream signaling pathways.[9] SFKs are also implicated in CML pathogenesis and can contribute to Imatinib resistance.[10]
By targeting both Abl and Src kinases, Bosutinib effectively shuts down these oncogenic signals. This dual inhibition disrupts key signaling pathways crucial for CML cell survival and proliferation, such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[11][12]
References
- 1. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trial Compares Bosutinib and Imatinib for First-Line CML Rx [clinicaloncology.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Critical review of clinical data and expert-based recommendations for the use of bosutinib in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Therapeutic Role of Bosutinib in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An indirect comparison between bosutinib, nilotinib and dasatinib in first-line chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Src-family kinases in the development and therapy of Philadelphia chromosome-positive chronic myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. THE ROLE OF SRC FAMILY TYROSINE KINASES IN BCR-ABL SIGNAL TRANSDUCTION AND CHRONIC MYELOGENOUS LEUKEMIA - D-Scholarship@Pitt [d-scholarship.pitt.edu]
A Comparative Study: Bosutinib Monohydrate vs. Anhydrous Form
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the monohydrate and anhydrous forms of Bosutinib (B1684425), a potent dual Src/Abl tyrosine kinase inhibitor. The information presented is supported by available data to aid in understanding the physicochemical properties and performance of these solid-state forms.
Executive Summary
Bosutinib is a critical therapeutic agent for chronic myeloid leukemia (CML).[1][2] While active pharmaceutical ingredients (APIs) can often exist in multiple solid forms, such as anhydrous and hydrated states, the commercially available and therapeutically utilized form of Bosutinib is its monohydrate.[3] This preference is rooted in the thermodynamic stability of the monohydrate form under ambient conditions.[3] The anhydrous form, while theoretically possessing potentially higher solubility, has been observed to be unstable and readily converts to the hydrated form, posing challenges for consistent pharmaceutical development.[3] This guide will delve into the known characteristics of both forms, providing a comparative analysis of their properties.
Physicochemical Properties: A Tabular Comparison
The following table summarizes the key physicochemical properties of Bosutinib monohydrate and its anhydrous counterpart based on available data.
| Property | Bosutinib Monohydrate | Bosutinib Anhydrous | Reference(s) |
| Molecular Formula | C₂₆H₂₉Cl₂N₅O₃·H₂O | C₂₆H₂₉Cl₂N₅O₃ | [4] |
| Molecular Weight | 548.46 g/mol | 530.46 g/mol | [4][5] |
| Appearance | White to yellowish-tan crystalline powder | Disordered crystalline solid | [3][6] |
| Solubility (Aqueous) | pH-dependent: Highly soluble at pH ≤ 5, solubility rapidly decreases above pH 5. Practically insoluble in water. | Generally expected to be higher than the hydrate (B1144303), but difficult to measure due to instability. | [3][4][6][7][8] |
| Solubility (Organic Solvents) | Soluble in DMSO, ethanol, acetone, acetonitrile, methanol. | Soluble in organic solvents like DMSO and ethanol. | [9] |
| Stability | Thermodynamically stable form under ambient conditions. Not sensitive to light. | Unstable, readily converts to the monohydrate in the presence of moisture. | [3][6] |
| Hygroscopicity | Non-hygroscopic | Prone to hydration |
Mechanism of Action: Signaling Pathway Inhibition
Bosutinib functions as a dual inhibitor of the Src and Abl tyrosine kinases.[10][11] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration. In diseases like Philadelphia chromosome-positive CML, the BCR-ABL fusion protein exhibits constitutively active tyrosine kinase activity, driving leukemogenesis.[1][10] Bosutinib effectively inhibits this aberrant activity. Furthermore, its inhibition of Src family kinases contributes to its therapeutic efficacy.[10][12]
Caption: Bosutinib inhibits BCR-ABL and Src kinases, blocking downstream pathways.
Experimental Protocols
Detailed methodologies for key experiments to characterize and compare the solid-state forms of Bosutinib are provided below. These are standard protocols that can be adapted for specific laboratory conditions.
X-Ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form (polymorph, hydrate, or solvate) and assess the degree of crystallinity.
Methodology:
-
Sample Preparation: A small amount of the powder sample (approximately 5-10 mg) is gently packed into a sample holder.
-
Instrument: A calibrated X-ray powder diffractometer is used.
-
Data Collection: The sample is irradiated with monochromatic X-rays (typically Cu Kα). The diffraction pattern is recorded over a 2θ range of 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffractogram (intensity vs. 2θ) is analyzed. The peak positions and relative intensities serve as a fingerprint for the crystalline form. An amorphous form will show a broad halo instead of sharp peaks.
Caption: Workflow for X-Ray Powder Diffraction analysis.
Differential Scanning Calorimetry (DSC)
Objective: To determine thermal properties such as melting point, desolvation temperature, and to detect polymorphic transitions.
Methodology:
-
Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument: A calibrated differential scanning calorimeter is used.
-
Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge (20-50 mL/min). The temperature range should be sufficient to cover expected thermal events (e.g., 25 °C to 300 °C).
-
Data Collection: The heat flow to the sample is measured as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed for endothermic (e.g., melting, desolvation) and exothermic (e.g., crystallization) events.
Thermogravimetric Analysis (TGA)
Objective: To measure changes in mass as a function of temperature, primarily to determine the water content in the hydrate form and to assess thermal stability.
Methodology:
-
Sample Preparation: 5-10 mg of the sample is placed in a tared TGA pan.
-
Instrument: A calibrated thermogravimetric analyzer is used.
-
Temperature Program: The sample is heated at a controlled rate, typically 10 °C/min, in a controlled atmosphere (e.g., nitrogen).
-
Data Collection: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperature at which mass loss occurs and to quantify the amount of mass lost. For Bosutinib monohydrate, a mass loss corresponding to one mole of water is expected.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the different forms of Bosutinib in various media.
Methodology:
-
Media Preparation: Prepare buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.
-
Sample Addition: An excess amount of the Bosutinib solid form is added to a known volume of the prepared medium in a sealed flask.
-
Equilibration: The flasks are agitated in a temperature-controlled shaker bath (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Processing: After equilibration, the suspension is filtered through a 0.45 µm filter to remove undissolved solids.
-
Concentration Analysis: The concentration of dissolved Bosutinib in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Bioavailability Considerations
In the case of Bosutinib, the monohydrate is the thermodynamically stable form. Utilizing a metastable form, such as an anhydrous polymorph, could potentially offer a transient solubility advantage. However, the risk of conversion to the more stable, less soluble hydrate form in the gastrointestinal tract is a significant concern that could lead to variable absorption and inconsistent bioavailability. The selection of the monohydrate for the commercial product, BOSULIF®, suggests that it provides a consistent and predictable pharmacokinetic profile.
Conclusion
The selection of a solid form for an active pharmaceutical ingredient is a critical decision in drug development, with profound implications for stability, manufacturability, and clinical performance. In the case of Bosutinib, the monohydrate is the well-characterized and thermodynamically stable form. While the anhydrous form theoretically exists, its instability and propensity to convert to the hydrate make it less suitable for pharmaceutical development. The established pH-dependent solubility profile and consistent performance of the monohydrate have led to its selection as the active ingredient in the marketed formulation. Future research into novel solid forms of Bosutinib would need to demonstrate significant advantages in stability, solubility, or bioavailability over the currently utilized monohydrate.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rationalization of the formation and stability of bosutinib solvated forms - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE01834C [pubs.rsc.org]
- 4. DailyMed - BOSULIF- bosutinib tablet, film coated [dailymed.nlm.nih.gov]
- 5. Bosutinib Monohydrate | C26H31Cl2N5O4 | CID 11990828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. oncotarget.com [oncotarget.com]
- 13. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 14. storage.googleapis.com [storage.googleapis.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Assessing the Synergistic Effects of Bosutinib with Other Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of Bosutinib (B1684425), a dual Src/Abl tyrosine kinase inhibitor, with other anticancer agents across various malignancies. The following sections detail the quantitative data from preclinical and clinical studies, the experimental protocols employed, and the underlying signaling pathways that contribute to these synergistic interactions.
Quantitative Assessment of Synergy
The synergistic potential of Bosutinib in combination with other anticancer drugs has been evaluated in both preclinical and clinical settings. The data below summarizes key findings for notable combinations.
Table 1: Synergistic Effects of Bosutinib in Combination with Imatinib in Chronic Myeloid Leukemia (CML)
| Cell Line/Sample Type | Combination Index (CI) at IC50 | Combination Index (CI) at IC75 | Combination Index (CI) at IC90 | Level of Synergy |
| K562 (Imatinib-sensitive) | 0.01 - 0.53 | 0.01 - 0.53 | 0.01 - 0.53 | Synergistic to Very Strong Synergistic |
| Ba/F3 BCR-ABL WT | 0.49 - 0.85 | Not Reported | Not Reported | Moderate Synergism |
| Ba/F3 BCR-ABL Y253F | 0.77 - 0.87 | Not Reported | Not Reported | Slight Synergism |
| Fresh CML Patient Cells (n=3) | 0.52, 0.73, 0.62 | Not Reported | Not Reported | Synergistic |
Data derived from in vitro proliferation assays. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Table 2: Clinical Outcomes of Bosutinib in Combination Therapies
| Combination | Cancer Type | Phase | Key Outcomes |
| Bosutinib + Pemetrexed | Advanced Metastatic Solid Tumors (including NSCLC) | Phase I | Maximum Tolerated Dose (MTD) of Bosutinib: 300 mg daily. Partial Response (PR): 17% of patients. Stable Disease (SD): 58% of patients.[1][2] |
| Bosutinib + Inotuzumab Ozogamicin | Relapsed/Refractory Ph+ ALL and Lymphoid Blast Phase CML | Phase I/II | MTD of Bosutinib: 400 mg daily. Complete Response (CR/CRi): 83% of patients. Complete Molecular Response: 56% of patients.[3][4] |
| Bosutinib + Palbociclib (B1678290) + Fulvestrant (B1683766) | HR+/HER2- Metastatic Breast Cancer (refractory to CDK4/6 inhibitors) | Phase I | Ongoing clinical trial to determine safety, tolerability, and anti-tumor effect.[5][6][7] |
Mechanisms of Synergy and Signaling Pathways
The synergistic effects of Bosutinib combinations stem from the simultaneous targeting of multiple oncogenic signaling pathways. Bosutinib, as a dual Src/Abl inhibitor, impacts cell proliferation, survival, and migration. When combined with other agents, it can help overcome resistance mechanisms and enhance therapeutic efficacy.
Bosutinib and Imatinib in CML
In Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein is a key driver of leukemogenesis. While Imatinib targets the inactive conformation of the BCR-ABL kinase, Bosutinib can bind to the intermediate/active conformation. This dual targeting of different conformational states of the same oncoprotein likely underlies their synergistic effect.
Bosutinib in Hormone Receptor-Positive Breast Cancer
In hormone receptor-positive (HR+) breast cancer, resistance to endocrine therapies like Fulvestrant and CDK4/6 inhibitors like Palbociclib can be mediated by the activation of alternative signaling pathways, including the Src/Abl pathway.[5][6][7] Bosutinib's inhibition of Src can potentially resensitize tumor cells to these therapies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the assessment of drug synergy.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of drug combinations on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[1]
-
Drug Treatment: Treat cells with various concentrations of Bosutinib, the combination agent, and their mixture for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values for each treatment. Synergy is quantified using the Chou-Talalay method to calculate the Combination Index (CI).
Western Blot Analysis of Signaling Pathways
This protocol is used to determine the effect of drug combinations on the expression and phosphorylation of key proteins in signaling pathways.
-
Cell Lysis: Treat cells with the drug combination for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Src, total Src, p-Akt, total Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
This guide provides a foundational understanding of the synergistic potential of Bosutinib in combination with other anticancer agents. The presented data and protocols should serve as a valuable resource for researchers and professionals in the field of oncology drug development. Further preclinical investigation is warranted to fully elucidate the synergistic mechanisms for some of the presented combinations.
References
- 1. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 2. Significance of ER–Src axis in hormonal therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Inotuzumab Ozogamicin with Bosutinib for Relapsed or Refractory Philadelphia Chromosome Positive Acute Lymphoblastic Leukemia or Lymphoid Blast Phase of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. A phase I trial of palbociclib and bosutinib with fulvestrant in patients with metastatic hormone receptor positive and HER2 negative (HR+ HER2-) breast cancer refractory to an aromatase inhibitor and a CDK4/6 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I trial of palbociclib and bosutinib with fulvestrant in patients with metastatic hormone receptor positive and HER2 negative (HR+ HER2-) breast cancer refractory to an aromatase inhibitor and a CDK4/6 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Bosutinib: A Comparative Potency Analysis Against Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, particularly for Chronic Myeloid Leukemia (CML), the efficacy of tyrosine kinase inhibitors (TKIs) is a subject of continuous investigation. Bosutinib (B1684425), a potent dual inhibitor of Src and Abl kinases, has been a significant therapeutic agent.[1][2] However, the emergence of novel inhibitors with distinct mechanisms of action and improved potency against resistance-conferring mutations necessitates a thorough comparative analysis. This guide provides an objective, data-driven comparison of bosutinib's potency against key novel kinase inhibitors, including the allosteric inhibitor asciminib (B605619) and the third-generation inhibitors ponatinib (B1185) and olverembatinib.
Data Presentation: Comparative Inhibitory Potency
The in vitro potency of kinase inhibitors is a critical determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for bosutinib and a selection of novel kinase inhibitors against wild-type and various mutated forms of the BCR-ABL1 kinase, the primary driver of CML.[1][3][4][5][6] Lower IC50 values are indicative of greater potency.
| Kinase Target | Bosutinib IC50 (nM) | Asciminib IC50 (nM) | Ponatinib IC50 (nM) | Olverembatinib IC50 (nM) |
| Wild-Type BCR-ABL1 | ~10[6] | ~3[6] | ~0.6[6] | ~0.2[4] |
| T315I Mutation | >1000[1][3] | 5-10x higher than WT[4] | ~11[7] | Potent Inhibition[4] |
| G250E Mutation | - | - | - | - |
| E255K/V Mutation | Resistant[1] | - | - | - |
| F317L/V Mutation | Sensitive[1] | - | - | - |
| M351T Mutation | - | - | - | - |
| Y253H/F Mutation | Resistant[1] | - | - | - |
| H396P Mutation | - | - | - | - |
| Compound Mutations | Generally less effective[1] | Ineffective alone[8] | Effective, but resistance can emerge[8] | More effective than asciminib[4] |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used. Data is compiled from multiple preclinical studies. Dashes indicate that specific data for that inhibitor against that mutation was not found in the reviewed literature.
Signaling Pathways and Mechanisms of Action
Understanding the distinct mechanisms by which these inhibitors exert their effects is crucial for rational drug design and combination therapy strategies.
Bosutinib and ponatinib are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the ABL kinase domain, preventing the phosphorylation of downstream substrates.[1][9] In contrast, asciminib is a first-in-class allosteric inhibitor that binds to the myristoyl pocket of the ABL1 kinase.[10] This unique mechanism, known as STAMP (Specifically Targeting the ABL Myristoyl Pocket), induces a conformational change that locks the kinase in an inactive state.[10] Olverembatinib is also an ATP-competitive inhibitor but was specifically designed to overcome the T315I mutation.[5][11]
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of comparative analysis. Below are detailed methodologies for key in vitro assays used to determine the potency of kinase inhibitors.
In Vitro Kinase Assay for IC50 Determination (Radiometric Method)
This protocol outlines a traditional and highly sensitive method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate (B84403) from ATP into a substrate.[12][13][14]
Materials:
-
Purified recombinant kinase (e.g., BCR-ABL1)
-
Kinase-specific peptide substrate
-
5x Kinase reaction buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl2, 50 mM MnCl2, 5 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ("cold") ATP
-
Test inhibitors (Bosutinib, etc.) dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation fluid and counter
Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the test inhibitors in DMSO to create a range of concentrations for the IC50 curve.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate on ice, prepare a master mix containing the kinase reaction buffer, substrate, and purified kinase.
-
Add Inhibitor: Add a small volume of the diluted inhibitor or DMSO (for the control) to the reaction tubes/wells.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is within the linear range.
-
Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantification: Dry the paper and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
In Vitro Kinase Assay for IC50 Determination (Fluorescence-Based Method)
Fluorescence-based assays offer a non-radioactive, high-throughput alternative for measuring kinase activity.[16][17][18]
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate (often modified for fluorescence detection)
-
Kinase reaction buffer
-
ATP
-
Test inhibitors dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)
-
White, opaque multi-well plates suitable for luminescence/fluorescence readings
-
Plate reader with fluorescence/luminescence detection capabilities
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the appropriate buffer, ensuring the final DMSO concentration is low and consistent across all wells.
-
Kinase Reaction: In a multi-well plate, add the diluted inhibitor or vehicle control. Add the kinase and substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), determined to be within the linear range of the assay.
-
Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction and initiates a process to generate a fluorescent or luminescent signal that is proportional to the kinase activity (or inversely proportional, depending on the assay format).
-
Signal Measurement: After an appropriate incubation period for signal stabilization, measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.
Conclusion
This comparative guide highlights the diverse potency profiles and mechanisms of action of bosutinib and a selection of novel kinase inhibitors. While bosutinib remains a valuable therapeutic option, the superior potency of novel agents like ponatinib and olverembatinib against a broader range of mutations, including the challenging T315I mutation, is evident from preclinical data.[1][5] Furthermore, the unique allosteric mechanism of asciminib offers a promising strategy to overcome resistance mediated by mutations in the ATP-binding site.[10] The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies, ensuring the generation of robust and reliable data to guide future drug development efforts in the field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - Kubota - Annals of Translational Medicine [atm.amegroups.org]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asciminib and ponatinib exert synergistic anti-neoplastic effects on CML cells expressing BCR-ABL1T315I-compound mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Allosteric Pathways of Asciminib in the Dual Inhibition of BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. assayquant.com [assayquant.com]
- 16. assayquant.com [assayquant.com]
- 17. assayquant.com [assayquant.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Bosutinib Hydrate: A Guide for Laboratory Professionals
The following provides essential procedural guidance for the safe and compliant disposal of bosutinib (B1684425) hydrate (B1144303), a tyrosine kinase inhibitor used in research and pharmaceutical development. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Hazard and Safety Summary
Bosutinib hydrate requires careful handling due to its potential health and environmental effects. While one safety data sheet (SDS) notes it is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, others identify specific risks.[1] It is crucial to treat the compound with caution, considering it a potent pharmaceutical agent.
| Characteristic | Description | Citations |
| Physical Appearance | White to yellowish powder | [2] |
| Known Hazards | May cause serious eye irritation. | [3] |
| May cause an allergic skin reaction. | [4] | |
| May cause long-lasting harmful effects to aquatic life. | ||
| Handling Precautions | Avoid contact with skin and eyes; wear appropriate Personal Protective Equipment (PPE). | [4][5] |
| Avoid breathing dust; handle in a well-ventilated area. | [6][4][7] |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound waste, including pure compound, contaminated labware, and solutions.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Expired or unused pure compound.
-
Contaminated materials (e.g., gloves, weighing paper, pipette tips, vials).
-
Spill cleanup materials.
-
Aqueous and solvent solutions containing bosutinib.
-
-
Segregate this compound waste from other laboratory waste streams at the point of generation.
-
Never mix with incompatible materials, such as strong oxidizing agents.[6]
Step 2: Waste Collection and Containment
-
Collect all solid waste in a suitable, clearly labeled, and sealed container.[3][7]
-
For solutions, use a compatible, leak-proof waste container.
-
The container label should clearly identify the contents as "this compound Waste" or as required by your institution's hazardous waste program.
-
Store the sealed waste container in a designated, secure area away from general lab traffic.
Step 3: Arrange for Professional Disposal
-
Do not dispose of this compound down the drain or in regular trash .[4][7] This practice is prohibited for hazardous pharmaceutical waste in many jurisdictions and can harm aquatic ecosystems.[3][6][8][9]
-
Excess and expired materials must be offered to a licensed hazardous material disposal company.[1]
-
The primary recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber to handle potentially toxic fumes.[1]
-
Consult and adhere to all federal, state, and local regulations governing pharmaceutical and chemical waste disposal.[1][4][7] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of hazardous waste.[7]
Step 4: Spill Management
-
In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[1][5]
-
Wear appropriate PPE, including gloves, safety goggles, and protective clothing, before attempting cleanup.[1][7]
-
Avoid generating dust during cleanup.[1][4] Use a damp cloth or a HEPA-filtered vacuum for dry spills.[4]
-
Collect the spilled material and cleanup debris into a suitable, sealed container for disposal as hazardous waste.[7]
-
Thoroughly clean the spill surface to remove any residual contamination.[1][4]
Step 5: Contaminated Packaging
-
Dispose of any empty or contaminated packaging in the same manner as the chemical waste itself.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
This guidance is intended for professionals in a controlled laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all applicable regulations.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. echemi.com [echemi.com]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. content.labscoop.com [content.labscoop.com]
- 7. fishersci.com [fishersci.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Bosutinib Hydrate
For Immediate Implementation: Essential Safety and Disposal Protocols for Bosutinib Hydrate (B1144303)
Researchers and drug development professionals handling Bosutinib hydrate, a potent tyrosine kinase inhibitor, must adhere to stringent safety protocols to mitigate risks associated with this cytotoxic compound. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) specifications, operational plans for safe handling, and detailed disposal procedures to ensure a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent recommendation across multiple safety data sheets (SDS) is the use of a comprehensive suite of PPE to prevent dermal, ocular, and respiratory exposure.[1][2][3] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is recommended. | Provides a robust barrier against dermal absorption. While specific breakthrough times for this compound are not publicly available, nitrile gloves offer good resistance to a range of chemicals.[4][5] |
| Body Protection | A disposable, solid-front, back-closure chemotherapy gown made of a low-permeability fabric. | Protects the body from potential splashes and contamination of personal clothing.[1] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[6] | Shields the eyes from splashes and airborne particles of the compound. |
| Respiratory Protection | For handling the powder form, a NIOSH-approved N95 respirator is the minimum requirement. If there is a potential for vapor generation or aerosolization, a respirator with a combination of a particulate filter and an organic vapor cartridge should be considered.[2][6][7] | Prevents inhalation of the cytotoxic powder. The combination cartridge offers broader protection. |
Operational Plan: From Receipt to Use
A systematic workflow is critical to minimize exposure and maintain a safe working environment. The following diagram and procedural steps outline the safe handling of this compound in a laboratory setting.
Procedural Steps:
-
Receiving and Unpacking: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during unpacking.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.[1]
-
Preparation: All handling of the powdered form of this compound, including weighing and preparation of solutions, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to protect both the user and the environment.
-
Experimental Use: When conducting experiments, ensure that all procedures are designed to minimize the generation of aerosols. Use luer-lock fittings and closed systems whenever possible.
-
Decontamination: After handling, decontaminate all surfaces and equipment with a suitable cleaning agent. A common practice for cytotoxic compounds involves a two-step cleaning process: first with a detergent solution, followed by a disinfectant.
Disposal Plan: Managing Cytotoxic Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered hazardous chemical waste.[2][3]
Waste Segregation and Disposal Protocol:
-
Identify and Segregate: All materials that have come into contact with this compound must be segregated as cytotoxic waste. This includes:
-
Empty and partially empty vials.
-
Contaminated PPE (gloves, gowns, masks, etc.).
-
Plasticware, glassware, and other consumables used in handling.
-
Solutions containing this compound.
-
Spill cleanup materials.
-
-
Containerization:
-
Sharps: All needles, syringes, and other sharp objects must be placed in a rigid, puncture-resistant, and leak-proof sharps container clearly labeled as "Cytotoxic Sharps."
-
Solid Waste: Contaminated solid waste (e.g., gloves, gowns, bench paper) should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container. This is often a yellow container lined with a thick, yellow plastic bag.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant container labeled "Cytotoxic Liquid Waste." Halogenated and non-halogenated solvent waste should be segregated into their respective containers.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," "Cytotoxic," and the specific chemical name, "this compound."
-
Storage Pending Disposal: Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic until they can be collected by a certified hazardous waste disposal contractor.
-
Professional Disposal: Arrange for the pickup and disposal of all cytotoxic waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of any this compound waste in the regular trash or down the drain.[8]
By implementing these comprehensive safety and disposal protocols, research facilities can effectively manage the risks associated with handling this compound, ensuring the well-being of their personnel and the protection of the environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. gloves.com [gloves.com]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 7. queensu.ca [queensu.ca]
- 8. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
